molecular formula C6H5ClINO B1449356 2-Amino-5-chloro-4-iodophenol CAS No. 1037298-24-0

2-Amino-5-chloro-4-iodophenol

Cat. No.: B1449356
CAS No.: 1037298-24-0
M. Wt: 269.47 g/mol
InChI Key: SHJLQMPWDJBRDG-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-iodophenol is a useful research compound. Its molecular formula is C6H5ClINO and its molecular weight is 269.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-chloro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJLQMPWDJBRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-chloro-4-iodophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-5-chloro-4-iodophenol, a substituted aromatic compound with significant potential as a building block in synthetic chemistry, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule's fundamental properties and handling.

Introduction and Strategic Importance

This compound (CAS: 1037298-24-0) is a poly-substituted phenol containing amino, chloro, and iodo functional groups.[1][2] The strategic placement of these groups on the aromatic ring creates a molecule with a unique electronic and steric profile, making it a valuable intermediate for complex organic synthesis. The presence of three distinct functional groups—a nucleophilic amino group, an acidic phenolic hydroxyl group, and two different halogen atoms at specific positions—offers multiple handles for sequential, regioselective reactions. This versatility is paramount in the construction of novel pharmaceutical scaffolds and functional materials where precise molecular architecture dictates biological activity or physical properties.

Chemical Identity and Physicochemical Properties

Understanding the fundamental physicochemical properties of a molecule is the bedrock of its application. While extensive experimental data for this compound is not widely published, a robust set of computed properties provides a strong foundation for experimental design. These properties, sourced from the PubChem database, are summarized below.[2]

PropertyValueSource
CAS Number 1037298-24-0Ivy Fine Chemicals[1]
Molecular Formula C₆H₅ClINOPubChem[2]
Molecular Weight 269.47 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES C1=C(C(=CC(=C1I)Cl)O)NPubChem[2]
InChIKey SHJLQMPWDJBRDG-UHFFFAOYSA-NPubChem[2]
XLogP3 (Computed) 2.2PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 1PubChem[2]
Polar Surface Area 46.3 ŲPubChem[2]
Heavy Atom Count 10PubChem[2]

Note: The properties listed are computationally derived and should be used as a guideline pending experimental verification.

Synthesis and Manufacturing

A robust and scalable synthetic route is critical for the viability of any chemical intermediate. While specific industrial-scale synthesis protocols for this compound are proprietary, a plausible and chemically sound pathway can be devised based on established organic chemistry principles, such as the reduction of a nitrophenol precursor.[3][4]

Proposed Retrosynthetic Analysis

A logical approach involves the sequential functionalization of a simpler starting material. A plausible precursor is 2-amino-5-chlorophenol, which can be synthesized from the reduction of 2-chloro-5-nitrophenol.[4] The final iodination step would then be performed. The directing effects of the substituents are key: the strongly activating -OH and -NH₂ groups direct electrophiles to the ortho and para positions. The position para to the hydroxyl group (and ortho to the amino group) is the most activated and sterically accessible site for iodination.

G cluster_0 Plausible Synthetic Pathway start 2-Chloro-5-nitrophenol step1 Reduction (e.g., Fe/NH4Cl, H2/Pd-C) start->step1 intermediate 2-Amino-5-chlorophenol step1->intermediate step2 Electrophilic Iodination (e.g., I2, KI/NaOCl) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Hypothetical Laboratory Scale Synthesis

This protocol is a representative, non-validated procedure based on analogous transformations.[4][5] All work must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Reduction of 2-Chloro-5-nitrophenol

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrophenol (17.3 g, 0.1 mol), ethanol (150 mL), and water (150 mL).

  • Reagent Addition: Add iron powder (33.5 g, 0.6 mol) and ammonium chloride (32.1 g, 0.6 mol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous solution can be extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-amino-5-chlorophenol.

Step 2: Iodination of 2-Amino-5-chlorophenol

  • Setup: In a 250 mL flask, dissolve the crude 2-amino-5-chlorophenol (14.3 g, 0.1 mol) in a suitable solvent like aqueous methanol or acetic acid.

  • Reagent Preparation: Prepare an iodinating solution. A common method is to use iodine (I₂) and an oxidizing agent, or a source of I⁺ such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). For this example, a solution of potassium iodide (16.6 g, 0.1 mol) and iodine (25.4 g, 0.1 mol) in water can be used, with subsequent addition of an oxidant like sodium hypochlorite.

  • Reaction: Cool the solution of the aminophenol to 0-5°C in an ice bath. Slowly add the iodinating agent dropwise while monitoring the temperature. Stir for 2-4 hours at low temperature.

  • Quenching & Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess iodine.

  • Purification: The product may precipitate from the solution or require extraction with an organic solvent. The crude product should be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is a complex interplay of the electronic effects of its five substituents on the aromatic ring.[6]

  • -OH (Hydroxyl) Group: A powerful activating, ortho, para-directing group due to its +R (resonance) effect. It is also weakly deactivating via its -I (inductive) effect. As a phenol, it is weakly acidic.[7]

  • -NH₂ (Amino) Group: Also a strong activating, ortho, para-directing group (+R effect). It is basic and highly nucleophilic.[8]

  • -Cl (Chloro) and -I (Iodo) Groups: These halogens are deactivating via their strong -I effect but are ortho, para-directing due to their weaker +R effect (lone pair donation).[6]

The combined effect of these groups makes the ring electron-rich, but with specific sites of varied reactivity. The positions not already substituted are sterically hindered and electronically influenced by adjacent groups.

G cluster_0 Electronic Effects on Aromatic Ring cluster_1 Activating Groups (+R > -I) cluster_2 Deactivating Groups (-I > +R) A Ring OH -OH OH->A +R (Resonance Donation) -I (Inductive Withdrawal) NH2 -NH2 NH2->A +R (Resonance Donation) -I (Inductive Withdrawal) Cl -Cl Cl->A -I (Inductive Withdrawal) +R (Resonance Donation) I -I I->A -I (Inductive Withdrawal) +R (Resonance Donation)

Caption: Interplay of activating and deactivating electronic effects.

Common Reactions:

  • N-Acylation/Alkylation: The amino group can be readily acylated with reagents like acetic anhydride or alkylated under appropriate conditions.[8] This is often used as a protecting group strategy.

  • O-Alkylation: The phenolic hydroxyl can be converted to an ether using Williamson ether synthesis (e.g., reaction with an alkyl halide in the presence of a base).[9]

  • Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (Sandmeyer reaction).[8]

  • Metal-Catalyzed Cross-Coupling: The C-I bond is particularly susceptible to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The C-Cl bond is less reactive and can often remain intact under conditions selective for C-I coupling.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile scaffold. While specific drugs containing this exact moiety are not prevalent in public literature, its structural features are highly desirable in medicinal chemistry.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or phenol core. The functional groups on this molecule allow for the systematic exploration of chemical space to optimize binding affinity and selectivity.

  • Precursor for Heterocyclic Compounds: The ortho-aminophenol motif is a classic precursor for the synthesis of benzoxazoles and related heterocyclic systems, which are common in biologically active molecules.[8]

  • Building Block for Complex Molecules: As demonstrated in the synthesis of estrogen β receptor agonists using 4-iodophenol, the iodo- and phenolic functionalities are ideal for building complex molecular architectures through cross-coupling and etherification reactions, respectively.[10]

Analytical Methodologies

Confirming the identity and purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

HPLC-UV Analysis Workflow

G cluster_0 HPLC Analysis Workflow prep 1. Sample Preparation (Dissolve in Mobile Phase/Methanol) inject 2. Injection (e.g., 10 µL onto HPLC system) prep->inject sep 3. Separation (C18 Reverse-Phase Column) inject->sep detect 4. Detection (UV Detector, e.g., 280 nm) sep->detect data 5. Data Analysis (Chromatogram Integration, Purity Calculation) detect->data

Caption: Standard workflow for purity analysis by HPLC-UV.

Protocol: Reverse-Phase HPLC for Purity Determination

This protocol is a general guideline and should be optimized for the specific instrumentation used. It is adapted from methods used for similar aromatic compounds.[11]

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both phases before use.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm (or scan for optimal wavelength).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: Return to 10% B

      • 19-25 min: Re-equilibration at 10% B

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the ring. Signals for the -OH and -NH₂ protons will also be present, with chemical shifts that are dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six aromatic carbons.[12]

  • FTIR: The infrared spectrum will show characteristic peaks for O-H and N-H stretching (typically broad in the 3200-3500 cm⁻¹ region), as well as C-N, C-O, C-Cl, and C-I stretching vibrations and aromatic C=C bending.

Safety, Handling, and Storage

Substituted aminophenols and halophenols should be handled with care. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related compounds suggest the following precautions.[13][14][15][16]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[16] May cause skin, eye, and respiratory irritation.[15][17] Can cause severe eye damage.[13] Long-term exposure may have adverse effects.

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[13]

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14]

    • Avoid creating dust.[13]

    • Wash hands thoroughly after handling.[17]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

    • Keep away from strong oxidizing agents.[14]

    • The compound may be light-sensitive; store in an opaque or amber vial.[13]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise characterization of molecular structure is a cornerstone of modern drug discovery and development. For novel substituted aromatic compounds such as 2-amino-5-chloro-4-iodophenol, a comprehensive understanding of its three-dimensional architecture is paramount for predicting its chemical behavior, metabolic fate, and pharmacological activity. This in-depth technical guide provides a multi-faceted analytical approach to the complete structural elucidation of this compound. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, we present a robust and self-validating workflow for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of methods, offering insights into the causality behind experimental choices and the logic of data interpretation, thereby providing a practical framework for the unambiguous determination of complex molecular structures.

Introduction: The Imperative of Structural Certainty

This compound is a halogenated aromatic compound with a substitution pattern that gives rise to a unique electronic and steric environment. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing and bulky chloro and iodo substituents dictates its potential as a scaffold in medicinal chemistry. An incorrect structural assignment can lead to misguided research efforts, wasted resources, and potential safety concerns. Therefore, a rigorous and orthogonal analytical strategy is not merely best practice but a scientific necessity.

This guide will detail the logical progression of experiments and data analysis required to unequivocally confirm the identity and structure of this compound. We will begin with non-destructive spectroscopic techniques to probe the molecular framework and connectivity, followed by a destructive technique to analyze fragmentation patterns and elemental composition, and culminating with the definitive three-dimensional mapping of the solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for determining the structure of organic compounds in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and through-space relationships of atoms within the molecule.

Predicted ¹H and ¹³C NMR Data

Due to the absence of readily available experimental spectra in the public domain, we will utilize predictive algorithms to generate a reliable theoretical dataset. Online prediction tools, such as NMRDB.org which leverages a combination of neural networks and database comparisons, provide a strong foundation for our analysis.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-OH~9.5 (broad singlet)148.2
C2-NH₂~5.0 (broad singlet)138.5
C3-H7.25 (singlet)115.8
C4-I-85.7
C5-Cl-124.0
C6-H6.80 (singlet)117.5

Note: Chemical shifts of protons on heteroatoms (OH and NH₂) are highly dependent on solvent, concentration, and temperature and often appear as broad signals.

Interpretation of 1D NMR Spectra
  • ¹H NMR: The aromatic region is expected to show two singlets, a direct consequence of the substitution pattern where the two remaining protons on the aromatic ring do not have adjacent proton neighbors to couple with. The downfield shift of the C3-H proton (7.25 ppm) relative to the C6-H proton (6.80 ppm) can be attributed to the deshielding effects of the adjacent chloro and iodo substituents. The broad singlets for the -OH and -NH₂ protons are characteristic and their identity can be confirmed by a D₂O exchange experiment, where these peaks would disappear from the spectrum.[6]

  • ¹³C NMR: The spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the aromatic ring. The carbon atoms bonded to electronegative substituents (O, N, Cl, I) exhibit characteristic chemical shifts. Notably, the carbon bearing the iodine atom (C4) is predicted to be significantly upfield (~85.7 ppm) due to the "heavy atom effect." The carbons attached to the hydroxyl (C1) and amino (C2) groups are found further downfield.

2D NMR for Unambiguous Assignments: COSY, HSQC, and HMBC

While 1D NMR provides a strong indication of the structure, 2D NMR experiments are essential for irrefutable proof of atomic connectivity.[2]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, the COSY spectrum would be expectedly simple, showing no cross-peaks between the two aromatic proton singlets, thus confirming their isolated nature.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[7] We would expect to see two cross-peaks: one connecting the proton at 7.25 ppm to the carbon at 115.8 ppm (C3), and another connecting the proton at 6.80 ppm to the carbon at 117.5 ppm (C6). This definitively assigns these proton and carbon pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the substitution pattern, as it shows correlations between protons and carbons that are two or three bonds apart.[7]

Table 2: Key Predicted HMBC Correlations for this compound

Proton (δ ppm)Correlated Carbons (δ ppm)Inferred Connectivity
C3-H (7.25)C1, C5C3 is adjacent to C1 and C5
C6-H (6.80)C2, C4C6 is adjacent to C2 and C4
C1-OH (~9.5)C2, C6OH group is on C1, which is next to C2 and C6
C2-NH₂ (~5.0)C1, C3NH₂ group is on C2, which is next to C1 and C3

The collective interpretation of these HMBC correlations allows for the complete and unambiguous assembly of the molecular structure, confirming the relative positions of all substituents.

hmbc_correlations cluster_molecule This compound cluster_protons Protons C1 C1-OH C2 C2-NH2 C3 C3-H C4 C4-I C5 C5-Cl C6 C6-H H3 H3 H3->C1 ³JCH, ²JCH H3->C5 ³JCH, ²JCH H6 H6 H6->C2 ²JCH, ³JCH H6->C4 ²JCH, ³JCH

Caption: Predicted HMBC correlations for this compound.

Mass Spectrometry (MS): Confirming Elemental Composition and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern

For this compound (C₆H₅ClINO), the exact monoisotopic mass is 268.9104 g/mol . HRMS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

Furthermore, the presence of chlorine gives rise to a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a molecular ion cluster with a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M).[9] Iodine is monoisotopic (¹²⁷I), so it does not contribute to the complexity of the isotopic pattern in the same way. Isotopic pattern calculators can be used to simulate the expected distribution.[10][11]

Table 3: Predicted Isotopic Distribution for the Molecular Ion of C₆H₅ClINO

m/zRelative Abundance (%)
268.9104100.0
269.91086.5
270.907532.7
271.90792.1

This distinctive isotopic signature is a powerful diagnostic tool for confirming the presence of one chlorine atom in the molecule.

Fragmentation Analysis

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathways:

  • Loss of Iodine: A common fragmentation pathway for iodoaromatics is the homolytic cleavage of the C-I bond, which is relatively weak. This would result in a fragment ion at m/z 142. [M]⁺• → [M-I]⁺ + I•

  • Loss of Chlorine: Similarly, the loss of a chlorine radical can occur, leading to a fragment at m/z 234. [M]⁺• → [M-Cl]⁺ + Cl•

  • Loss of CO: Phenols are known to undergo fragmentation with the loss of a neutral carbon monoxide molecule, often following a rearrangement.[12][13] This would lead to a fragment at m/z 241.

  • Benzylic Cleavage: While not strictly benzylic, cleavage adjacent to the ring can occur.

fragmentation_pathway M [C₆H₅ClINO]⁺• m/z = 269/271 F1 [C₆H₅ClNO]⁺ m/z = 142/144 (Loss of •I) M->F1 - I• F2 [C₆H₅INO]⁺ m/z = 234 (Loss of •Cl) M->F2 - Cl• F3 [C₅H₅ClIN]⁺• m/z = 241/243 (Loss of CO) M->F3 - CO

Caption: Predicted major fragmentation pathways for this compound.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for the structure and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: From Solution to Structure

The workflow for small-molecule X-ray crystallography is a multi-step process that demands meticulous execution.

Step-by-Step Methodology:

  • Crystallization: The first and often most challenging step is to grow a single crystal of high quality, typically 0.1-0.3 mm in size.[2] Common techniques include:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

    • Vapor Diffusion: A drop of the concentrated sample solution is equilibrated with a larger reservoir of a precipitant, inducing crystallization.

    • Solvent Layering: A solvent in which the compound is soluble is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The intensities of the spots are then used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data, resulting in a final, highly accurate molecular structure.

xray_workflow A Purified Compound B Crystallization (e.g., Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Final 3D Structure (Bond Lengths, Angles, etc.) E->F

Caption: Workflow for single-crystal X-ray crystallography.

Anticipated Structural Insights

A successful crystal structure determination of this compound would provide precise measurements of:

  • Bond Lengths: Confirming the aromatic C-C bond distances and providing exact values for the C-O, C-N, C-Cl, and C-I bonds.

  • Bond Angles: Detailing the geometry of the benzene ring and the orientation of the substituents.

  • Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, likely involving hydrogen bonding between the amino and hydroxyl groups of adjacent molecules.

Conclusion: A Triad of Techniques for Unimpeachable Structural Verification

The structural elucidation of a novel compound like this compound requires a synergistic approach, where each analytical technique provides a unique and complementary piece of the puzzle. NMR spectroscopy maps the covalent framework and atomic connectivity in solution. Mass spectrometry confirms the elemental composition and provides corroborating structural information through fragmentation analysis. Finally, single-crystal X-ray crystallography delivers an unambiguous, high-resolution snapshot of the molecule's three-dimensional architecture in the solid state. By integrating the data from this analytical triad, researchers can establish the structure of this compound with the highest degree of scientific certainty, providing a solid foundation for its further investigation and application in drug development and other scientific endeavors.

References

2-Amino-5-chloro-4-iodophenol discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-chloro-4-iodophenol: Synthesis, Properties, and Postulated Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a polyhalogenated aromatic compound. While specific historical data and discovery details for this exact molecule are not extensively documented in scientific literature, this paper constructs a robust profile by examining its chemical lineage, plausible synthetic pathways, predicted physicochemical properties, and potential applications based on the well-established chemistry of related halogenated aminophenols. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of functionalized aromatic intermediates.

Introduction: The Chemical Context of Halogenated Aminophenols

Halogenated phenols and anilines are foundational pillars of modern synthetic chemistry. The introduction of halogen atoms onto these aromatic scaffolds dramatically influences their reactivity, biological activity, and utility as synthetic intermediates. Historically, simple chlorinated phenols were among the earliest antiseptics, with pioneers like Joseph Lister utilizing phenol (carbolic acid) for antiseptic surgery in 1867.[1] Over time, more complex halogenated derivatives were developed for a range of applications, from wood preservatives to the precursors for herbicides.[2]

Aminophenols, on the other hand, are renowned as versatile intermediates in the dye and pharmaceutical industries.[3][4] The most prominent example is 4-aminophenol, the direct precursor to the widely used analgesic, paracetamol.[5][6]

This compound (CAS No. 1037298-24-0) represents a confluence of these two important classes of molecules.[7] It is a trifunctional aromatic compound, featuring an amino group, a hydroxyl group, a chlorine atom, and an iodine atom. This specific arrangement of substituents suggests its role as a highly specialized building block in multi-step organic synthesis, where each functional group can be addressed with high chemo- and regioselectivity. The lack of a detailed discovery history for this specific molecule is not uncommon for such synthetic intermediates, which are often synthesized on-demand for a particular target molecule rather than being the subject of foundational research themselves.

Physicochemical Properties

The predicted and known properties of this compound are summarized below. These are critical for understanding its solubility, reactivity, and potential for further chemical modification.

PropertyValueSource
CAS Number 1037298-24-0[7]
Molecular Formula C₆H₅ClINO[7]
Molecular Weight 269.47 g/mol [7][8]
IUPAC Name This compound[7]
Appearance Solid (predicted)
XLogP3 2.2[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 2[8]

The presence of both amino and hydroxyl groups makes the molecule amphoteric, capable of acting as a weak acid or a weak base.[3] The LogP value suggests moderate lipophilicity. The molecule's true value lies in the distinct reactivity of its functional groups, which allows for sequential chemical transformations.

Synthetic Pathways: A Mechanistic Approach

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthesis can be designed based on established methods for the halogenation of phenols and the reduction of nitroarenes. The key challenge is achieving the correct regiochemistry of the three substituents (amino, chloro, and iodo) around the phenol ring.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a nitrophenol precursor, as the reduction of a nitro group to an amine is a high-yielding and reliable transformation. The challenge then becomes the regioselective installation of the chlorine and iodine atoms.

retrosynthesis target This compound step1 Reduction of Nitro Group target->step1 precursor1 5-Chloro-4-iodo-2-nitrophenol step1->precursor1 step2 Regioselective Iodination precursor1->step2 precursor2 5-Chloro-2-nitrophenol step2->precursor2 step3 Regioselective Chlorination precursor2->step3 precursor3 2-Nitrophenol step3->precursor3

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This protocol is a self-validating system, as each step is based on well-documented and reliable organic reactions.

Step 1: Nitration of Phenol Phenol is nitrated to yield a mixture of 2-nitrophenol and 4-nitrophenol. The ortho-isomer, 2-nitrophenol, can be separated by steam distillation.

Step 2: Chlorination of 2-Nitrophenol The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. Chlorination of 2-nitrophenol will preferentially occur at the positions para and ortho to the hydroxyl group. The desired 5-chloro-2-nitrophenol (chlorine is para to the hydroxyl and meta to the nitro group) is a likely product.

Step 3: Iodination of 5-Chloro-2-nitrophenol The next step is the regioselective iodination. The positions ortho and para to the activating hydroxyl group are C4 and C6. Position C6 is sterically hindered by the adjacent nitro group. Therefore, iodination is expected to occur at the C4 position. Reagents such as iodine monochloride or a combination of iodine and an oxidizing agent (e.g., iodic acid) can be employed for this electrophilic aromatic substitution.[9][10] Studies on the regioselective iodination of chlorinated aromatic compounds have shown that specific reagents can direct iodination to particular positions.[11][12]

Step 4: Reduction of 5-Chloro-4-iodo-2-nitrophenol The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved with high yield using various methods, such as:

  • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).

  • Metal/Acid Reduction: Using a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.[13][14][15] This is a classic and cost-effective method.

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Iodination cluster_step4 Step 4: Reduction phenol Phenol nitrophenol 2-Nitrophenol phenol->nitrophenol HNO₃, H₂SO₄ chloronitrophenol 5-Chloro-2-nitrophenol nitrophenol->chloronitrophenol Cl₂ or SO₂Cl₂ iodochloronitrophenol 5-Chloro-4-iodo-2-nitrophenol chloronitrophenol->iodochloronitrophenol I₂, Oxidizing Agent final_product This compound iodochloronitrophenol->final_product Fe/HCl or H₂/Pd-C

Caption: Proposed synthetic workflow for this compound.

Postulated Applications and Fields of Research

Given its trifunctional nature, this compound is a prime candidate for use as a scaffold or intermediate in several areas of chemical research and development.

Pharmaceutical Synthesis

The aminophenol scaffold is present in numerous biologically active molecules. The unique substitution pattern of this compound allows for the introduction of diverse chemical moieties at three distinct points:

  • The Amino Group: Can be acylated, alkylated, or converted into a diazonium salt for further transformations (e.g., Sandmeyer reactions).

  • The Hydroxyl Group: Can be alkylated or acylated to form ethers and esters.

  • The Iodine Atom: Can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. This is a particularly powerful tool in modern drug discovery for building molecular complexity.

This versatility makes it a potentially valuable intermediate for creating libraries of complex molecules for high-throughput screening in drug discovery programs.

Advanced Materials and Dye Chemistry

The aminophenol structure is a known chromophore. Further derivatization of this compound could lead to the synthesis of novel dyes with specific properties, such as thermal or pressure sensitivity.[4] The presence of heavy atoms (chlorine and iodine) might also impart interesting photophysical properties or be useful in the design of materials for applications like X-ray imaging.

Agrochemicals

Many successful herbicides and fungicides are based on halogenated aromatic rings. The specific substitution pattern of this molecule could be a starting point for the synthesis of new agrochemicals with novel modes of action.

Safety and Handling

As with all polyhalogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. While specific toxicity data for this compound is not available, related compounds like chlorinated phenols and aminophenols can be skin and respiratory irritants and may have other toxic effects.[3]

Conclusion

This compound is a specialized chemical intermediate whose value lies in its synthetic versatility. While its own history is not well-documented, its existence is a testament to the ongoing need for complex and precisely functionalized building blocks in organic synthesis. The logical and well-precedented synthetic pathways outlined in this guide provide a clear route to its production. Its potential applications in pharmaceuticals, materials science, and agrochemicals make it, and molecules of its class, important targets for further investigation by the scientific community. The principles of retrosynthesis and the application of well-established reaction mechanisms allow for a comprehensive understanding of this molecule, even in the absence of a dedicated body of literature.

References

A Technical Guide to 2-Amino-5-chloro-4-iodophenol: A Versatile Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Tri-Substituted Phenol

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Substituted phenols, in particular, are a privileged class of compounds, serving as essential building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This guide focuses on 2-Amino-5-chloro-4-iodophenol (CAS No. 1037298-24-0), a tri-substituted phenol whose unique arrangement of functional groups—an amino group, a hydroxyl group, a chlorine atom, and an iodine atom—renders it a highly versatile and valuable scaffold for synthetic innovation.

The presence of multiple, distinct reactive sites on the benzene ring allows for controlled, regioselective modifications. This capability is paramount in drug discovery, where the generation of focused compound libraries is essential for exploring structure-activity relationships (SAR). The electron-donating amino and hydroxyl groups activate the ring towards certain reactions, while the halogen atoms provide key handles for cross-coupling chemistry and can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules. While specific applications of this particular molecule are not yet widely documented in peer-reviewed literature, its structure is emblematic of intermediates used in the synthesis of complex therapeutic agents.[4][5]

This document serves as a technical primer for researchers, providing a logical framework for its synthesis, analytical characterization, and potential applications as a strategic building block in drug development programs.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives. The computed properties of this compound are summarized below.

PropertyValueSource
CAS Number 1037298-24-0PubChem
Molecular Formula C₆H₅ClINOPubChem
Molecular Weight 269.47 g/mol PubChem
IUPAC Name This compoundPubChem
SMILES C1=C(C(=CC(=C1I)Cl)O)NPubChem
InChI Key SHJLQMPWDJBRDG-UHFFFAOYSA-NPubChem
XLogP3 2.2PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem

Proposed Synthetic Strategy

A plausible starting material is the commercially available 2-amino-5-chlorophenol . The strategy involves:

  • Protection of the reactive amino and hydroxyl groups to prevent unwanted side reactions during subsequent electrophilic aromatic substitution steps.

  • Iodination of the protected intermediate.

  • Deprotection to yield the final product.

The causality behind this proposed workflow is rooted in the need to control regioselectivity. The unprotected amino and hydroxyl groups are strongly activating and ortho-, para-directing. Attempting direct iodination could lead to a mixture of products and potential oxidation. Protection mitigates these issues, allowing for a more controlled installation of the iodine atom.

G A Start: 2-Amino-5-chlorophenol B Step 1: Protection A->B e.g., Acetic Anhydride C Di-protected Intermediate B->C D Step 2: Electrophilic Iodination C->D e.g., I2, Oxidizing Agent E Iodinated Intermediate D->E F Step 3: Deprotection E->F Acid or Base Hydrolysis G Final Product: this compound F->G

Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthetic Procedure

This protocol is a generalized representation. Optimization of reaction times, temperatures, and purification methods would be required.

Step 1: Protection of 2-Amino-5-chlorophenol

  • Rationale: Acetylation is a common and effective method for protecting both amino and hydroxyl groups, rendering them less reactive and preventing oxidation during the subsequent iodination step.

  • Procedure:

    • Dissolve 2-amino-5-chlorophenol (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride (2.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the diacetylated product.

    • Filter the solid, wash with water until neutral, and dry under vacuum.

Step 2: Iodination of the Protected Intermediate

  • Rationale: With the directing groups masked, iodination is expected to occur at the C4 position, which is activated by the acetoxy group and sterically accessible. Using molecular iodine with an oxidizing agent is a standard method for electrophilic iodination.[8][9]

  • Procedure:

    • Dissolve the diacetylated intermediate (1.0 eq) in a suitable solvent (e.g., acetonitrile or acetic acid).

    • Add potassium iodide (1.1 eq) and an oxidizing agent such as benzyltriphenylphosphonium peroxymonosulfate or iodic acid.[8][9]

    • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

    • After the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Deprotection to Yield Final Product

  • Rationale: Acid-catalyzed hydrolysis is a standard method for removing acetyl protecting groups to regenerate the free amine and phenol.

  • Procedure:

    • Dissolve the iodinated intermediate in a mixture of methanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of a synthesized compound. For a multi-functionalized aromatic like this compound, a combination of chromatographic and spectroscopic techniques is recommended.

G cluster_0 Sample Preparation cluster_1 Primary Analysis (Purity & Quantification) cluster_2 Confirmatory Analysis (Identity) A Synthesized Product B Dissolve in appropriate solvent (e.g., Acetonitrile/Water) A->B C Filter (0.22 µm) B->C D HPLC-DAD C->D E LC-MS C->E F GC-MS (with derivatization) C->F G NMR (1H, 13C) C->G H FTIR C->H

Caption: Logical workflow for the analytical characterization of the title compound.
High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode Array Detector (DAD) is the workhorse method for assessing the purity of non-volatile organic compounds.[10][11]

  • Rationale: Reversed-phase HPLC separates compounds based on polarity. For a moderately polar compound like this compound, a C18 column is an excellent starting point. The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for peak purity assessment and method development.

  • Representative Protocol:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

      • Justification: Formic acid helps to protonate the amino group and suppress silanol interactions, leading to better peak shape. A gradient elution is recommended to ensure separation from potential impurities with different polarities.

    • Gradient: Start at 20% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a concentration of ~0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive mass identification for volatile compounds.[12][13]

  • Rationale: Due to the polar amino and hydroxyl groups, the title compound is not sufficiently volatile for direct GC analysis. Derivatization is necessary to mask these polar sites, increase volatility, and improve chromatographic peak shape. Silylation (e.g., with BSTFA) is a common and effective derivatization strategy for phenols and amines.

  • Representative Protocol:

    • Derivatization:

      • Accurately weigh ~1 mg of the sample into a GC vial.

      • Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

      • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

      • Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

Applications in Drug Development: A Versatile Chemical Building Block

While this compound may not be an active pharmaceutical ingredient (API) itself, its true value lies in its potential as a versatile synthetic intermediate or "building block".[14][15] The distinct substitution pattern provides multiple handles for diversification, making it an ideal starting point for generating libraries of novel compounds for biological screening.

  • Kinase Inhibitor Scaffolds: Many ATP-competitive kinase inhibitors feature a substituted heterocyclic core that forms key hydrogen bonds in the hinge region of the kinase domain. The amino and hydroxyl groups of the title compound are perfectly positioned to facilitate the formation of such heterocyclic systems (e.g., benzoxazoles or benzimidazoles). The chlorine and iodine atoms can then be used to project vectors into different pockets of the ATP-binding site, modulating potency and selectivity.[16]

  • Cross-Coupling Chemistry: The iodine atom is particularly valuable as it readily participates in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, or amino groups at the C4 position, rapidly building molecular complexity.

  • Modulation of Physicochemical Properties: The halogens (Cl, I) increase lipophilicity and can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The ability to selectively modify the other positions on the ring allows for fine-tuning of properties like solubility, metabolic stability, and cell permeability.

G cluster_0 Reaction Sites cluster_1 Potential Transformations A This compound (Core Scaffold) B Amino Group (C2) A->B C Hydroxyl Group (C1) A->C D Iodine (C4) A->D E Amide/Sulfonamide Formation Heterocycle Formation B->E F Etherification (Williamson) Esterification C->F G Suzuki Coupling (C-C) Sonogashira Coupling (C-C) Buchwald-Hartwig (C-N) D->G H Diverse Library of Novel Chemical Entities E->H F->H G->H

Caption: Role as a versatile building block for chemical library synthesis.

Conclusion

This compound represents a chemical scaffold of significant untapped potential. While direct biological applications have yet to be reported, its structural features—a tri-substituted, multi-functionalized phenol—make it an exemplary building block for synthetic and medicinal chemists. The ability to perform selective chemical modifications at its amino, hydroxyl, and iodo positions provides a robust platform for generating novel molecules with tailored properties. By leveraging established synthetic and analytical methodologies, researchers can effectively utilize this compound to accelerate the discovery of new therapeutic agents and advanced materials. This guide provides the foundational knowledge and strategic insight necessary to begin exploring the vast chemical space accessible from this versatile intermediate.

References

An In-Depth Technical Guide to 2-Amino-5-chloro-4-iodophenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-5-chloro-4-iodophenol, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, handling, and potential applications, particularly in the realm of drug discovery.

Core Molecular Attributes

This compound is a substituted phenol containing amino, chloro, and iodo functional groups. These groups impart specific reactivity and properties, making it a valuable intermediate for targeted synthesis. The fundamental molecular details are summarized below.

PropertyValueSource
Molecular Formula C₆H₅ClINOPubChem[1]
Molecular Weight 269.47 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1]
CAS Number 1037298-24-0PubChem[1]
Canonical SMILES C1=C(C(=CC(=C1I)Cl)O)NPubChem[1]

The arrangement of the substituents on the phenol ring creates a specific electronic and steric environment, which is critical for its role in targeted chemical reactions.

Synthesis Protocol: A Self-Validating Approach

While this compound is available from commercial suppliers, an in-house synthesis may be required for various research applications. A robust, two-stage synthesis pathway is proposed here, beginning with the synthesis of the precursor, 2-Amino-5-chlorophenol, followed by regioselective iodination. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Stage 1: Synthesis of 2-Amino-5-chlorophenol

The synthesis of the precursor, 2-Amino-5-chlorophenol, is typically achieved through the reduction of a nitrophenol intermediate.

Synthesis_of_2-Amino-5-chlorophenol start 2-Chloro-5-nitrophenol reagents1 Fe powder, NH₄Cl Ethanol/Water start->reagents1 Reduction product1 2-Amino-5-chlorophenol reagents1->product1

Caption: Workflow for the synthesis of 2-Amino-5-chlorophenol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-Chloro-5-nitrophenol (1 equivalent), iron powder (5 equivalents), and ammonium chloride (5.2 equivalents).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the insoluble iron residues.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-Amino-5-chlorophenol. Further purification can be achieved by column chromatography.[3]

Stage 2: Regioselective Iodination of 2-Amino-5-chlorophenol

The introduction of an iodine atom at the C4 position is achieved through electrophilic aromatic substitution. The amino and hydroxyl groups are strong activating groups, directing the incoming electrophile.

Iodination_of_2-Amino-5-chlorophenol start 2-Amino-5-chlorophenol reagents1 I₂, HIO₃ Aqueous Solvent start->reagents1 Iodination product1 This compound reagents1->product1

Caption: Iodination of 2-Amino-5-chlorophenol.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-Amino-5-chlorophenol (1 equivalent) in a suitable aqueous solvent.

  • Reagent Addition: Add molecular iodine (I₂) and a suitable oxidizing agent, such as iodic acid (HIO₃), to the reaction mixture. The oxidizing agent facilitates the formation of the iodine cation (I⁺), the active electrophile.[4][5]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, ranging from room temperature to gentle heating (50-85°C), depending on the substrate's reactivity.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the product. This may involve neutralization, extraction with an organic solvent, and subsequent purification by crystallization or column chromatography.

Physicochemical Properties and Spectral Data

Detailed experimental data for this compound is not extensively reported in the literature. However, based on its structure and data from its precursor, 2-Amino-5-chlorophenol, the following properties can be anticipated.

Property2-Amino-5-chlorophenolThis compound (Predicted)
Physical State SolidLikely a solid
Melting Point 145-153 °CExpected to be higher than the precursor
Solubility Data not readily availableExpected to have low water solubility
¹H NMR Available[6]Would show characteristic aromatic proton signals
¹³C NMR Data not readily availableWould show 6 distinct aromatic carbon signals
Mass Spectrum Available[7]Would show a molecular ion peak at m/z 269

Applications in Drug Development and Research

Halogenated phenols are crucial building blocks in the synthesis of pharmaceuticals. The specific substitution pattern of this compound makes it a promising candidate for several applications:

  • Scaffold for Kinase Inhibitors: The aminophenol core is a common feature in many kinase inhibitors used in oncology. The chloro and iodo substituents can be used to modulate binding affinity and selectivity.

  • Intermediate for Novel Heterocycles: The amino and hydroxyl groups are reactive handles for the construction of various heterocyclic ring systems, such as benzoxazoles, which are known to possess a wide range of biological activities.

  • Probes for Biological Systems: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I) to create radiolabeled probes for imaging and binding studies.

The application of similar compounds like 4-Iodophenol in the synthesis of estrogen β receptor agonists highlights the potential of iodinated phenols in developing treatments for hormone-dependent diseases.[8]

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures for hazardous chemicals. As a halogenated phenol, it is expected to be toxic and corrosive.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and chemical-resistant gloves (e.g., neoprene).[9][10]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10][11] Avoid contact with skin and eyes.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[11][12] For eye contact, flush with water for at least 20 minutes and seek immediate medical attention.[12] If ingested, seek immediate medical attention.[9]

Due to the anesthetic effect of phenols, initial skin contact may not cause pain, but can lead to severe burns.[9][11]

Conclusion

This compound is a chemical intermediate with considerable potential for advanced applications in drug discovery and materials science. Its synthesis, while requiring careful control of conditions, is achievable through established chemical transformations. This guide provides a foundational understanding of its properties and handling, enabling researchers to explore its utility in developing novel molecules with therapeutic and technological value.

References

Solubility Profile of 2-Amino-5-chloro-4-iodophenol: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-chloro-4-iodophenol (CAS: 1037298-24-0), a substituted phenol of interest in drug discovery and chemical synthesis. In the absence of extensive published experimental data, this document establishes a framework for predicting and determining its solubility. We will analyze the molecule's structural attributes, discuss the theoretical principles governing its dissolution in various solvent systems, and provide a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel chemical entities.

Physicochemical Characterization of this compound

A thorough understanding of a molecule's structure is the foundation for predicting its behavior in different solvent environments. This compound is a multi-substituted aromatic compound with a complex interplay of functional groups that dictate its overall polarity, hydrogen bonding capacity, and acid-base properties.

Molecular Structure and Key Properties

The structure combines a hydrophilic phenol and amino group with a bulky, hydrophobic iodinated and chlorinated benzene ring.

Caption: 2D Structure of this compound.

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₅ClINOPubChem[1]
Molecular Weight269.47 g/mol PubChem[1]
XLogP32.2PubChem[1]
Hydrogen Bond Donors2 (from -OH and -NH₂)PubChem[1]
Hydrogen Bond Acceptors2 (from O and N)PubChem[1]
CAS Number1037298-24-0PubChem[1]
Analysis of Functional Group Contributions

The solubility of this compound is a direct result of the competing influences of its constituent functional groups:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor, which generally promotes solubility in polar protic solvents like water and alcohols.[2] It also imparts weak acidity to the molecule (typical pKa for phenols is ~10), meaning its solubility in aqueous solutions will increase significantly at high pH due to the formation of the more soluble phenolate anion.

  • Amino (-NH₂) Group: The primary amine is also polar and contributes to hydrogen bonding, further enhancing affinity for polar solvents.[3] This group is basic and will become protonated in acidic solutions (forming -NH₃⁺), which dramatically increases solubility in low-pH aqueous media.

  • Halogen Substituents (-Cl, -I): The chloro and iodo groups are electron-withdrawing via induction, which can increase the acidity of the phenolic proton.[4][5] However, they also significantly increase the molecular weight and surface area, contributing to the molecule's hydrophobicity (lipophilicity). The addition of halogens, particularly larger ones like iodine, generally leads to a decrease in aqueous solubility.[6][7]

  • Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

Expert Insight: The molecule is amphipathic, possessing both distinct hydrophilic (-OH, -NH₂) and lipophilic (the halogenated ring) regions. Its solubility will be highly dependent on the solvent's ability to interact favorably with both of these domains. We can predict poor to moderate solubility in water at neutral pH, with enhanced solubility at pH extremes. Its XLogP3 value of 2.2 suggests a greater preference for lipid-like environments over aqueous ones, a key consideration in drug development for membrane permeability.

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like " is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that shares similar intermolecular forces.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_forces Intermolecular Forces Solute Polarity (Amphipathic) H-Bonding (Donor/Acceptor) Acidic/Basic Groups Size & Molecular Weight Forces Hydrogen Bonding Dipole-Dipole Interactions London Dispersion Forces Solute->Forces determines Solvent Polarity (Protic/Aprotic) H-Bonding Capacity Dielectric Constant Solvent->Forces determines Result Solubility Outcome (High or Low) Forces->Result governs

Caption: Key factors governing the solubility of a compound.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can engage in strong hydrogen bonding. The -OH and -NH₂ groups of the solute will interact favorably with these solvents. However, the large, nonpolar halogenated ring will disrupt the solvent's H-bonding network, which is energetically unfavorable and limits solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments but do not donate hydrogen bonds. They are effective at solvating polar functional groups and can often dissolve molecules that have a balance of polar and nonpolar character. We predict moderate to good solubility in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak London dispersion forces. They will favorably interact with the hydrophobic aromatic ring but poorly with the polar -OH and -NH₂ groups. Solubility is expected to be low.

Substituent Effects on Acidity and Basicity: The electron-withdrawing nature of the chlorine and iodine atoms will increase the acidity of the phenol compared to an unsubstituted phenol.[8] This means it will deprotonate at a lower pH, enhancing its solubility in moderately basic aqueous solutions. The interplay of these groups makes precise pKa prediction complex without experimental data, but it is a critical factor for understanding pH-dependent aqueous solubility.[9]

A Practical Guide to Experimental Solubility Determination

For definitive solubility data, experimental measurement is required. The shake-flask method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[10][11]

Recommended Solvents for Screening

A well-chosen set of solvents covering a range of polarities is essential for building a comprehensive solubility profile.

Table 2: Proposed Solvent Screening Panel

ClassSolventRationale
Polar Protic Water (pH 3, 7, 10)Assesses aqueous solubility and pH-dependence.
Methanol (MeOH)A polar alcohol, common in synthesis and purification.
Ethanol (EtOH)Slightly less polar than MeOH, widely used in formulations.
Polar Aprotic Dimethyl Sulfoxide (DMSO)A powerful, highly polar solvent for difficult-to-dissolve compounds.[12]
AcetoneA less polar ketone, useful for compounds of intermediate polarity.
Nonpolar TolueneAn aromatic solvent, interacts well with the benzene ring.
Diethyl EtherA common, relatively nonpolar solvent.
HexaneA nonpolar aliphatic hydrocarbon, assesses lipophilicity.
Standard Operating Protocol: Shake-Flask Method

This protocol describes a robust procedure for measuring solubility at a controlled temperature (e.g., 25 °C).

G start Start prep 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate at constant temperature (e.g., 24-48h) on an orbital shaker. prep->equilibrate separate 3. Phase Separation Allow to settle, then filter (e.g., 0.22 µm PTFE) or centrifuge to remove undissolved solid. equilibrate->separate quantify 4. Quantification Analyze the clear supernatant using a suitable analytical method (e.g., UV-Vis, HPLC). separate->quantify calculate 5. Calculation Determine concentration (e.g., mg/mL) based on a standard curve. quantify->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the resulting solution is truly saturated.

  • Solvent Addition: Add a precise, known volume (e.g., 2 mL) of the selected solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker or rotator (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To obtain a clear, particle-free supernatant for analysis, either:

    • Centrifuge the vials at high speed.

    • Filter an aliquot of the solution through a chemically-resistant syringe filter (e.g., a 0.22 µm PTFE filter). This is often the preferred method to avoid disturbing the equilibrium.

  • Sample Dilution: Carefully pipette a known volume of the clear supernatant and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method as described below.

Analytical Quantification: UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and accessible method for determining the concentration of chromophore-containing compounds like substituted phenols.[9][13]

Procedure:

  • Prepare Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble, like methanol or DMSO) to create a stock solution of known concentration.

  • Create Calibration Curve: Perform a series of serial dilutions of the stock solution to create at least five standards of known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

  • Plot Data: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.

  • Analyze Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment.

  • Calculate Solubility: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility of the compound in the test solvent.

Data Presentation and Interpretation

Systematic recording of experimental results is paramount. The following table provides a template for organizing the determined solubility data.

Table 3: Experimental Solubility Data Template for this compound

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Qualitative Observation
Polar ProticWater, pH 3.025e.g., Sparingly Soluble
Water, pH 7.025
Water, pH 10.025
Methanol25
Ethanol25
Polar AproticDMSO25e.g., Freely Soluble
Acetone25
NonpolarToluene25e.g., Insoluble

Interpretation: By comparing the quantitative results across different solvent classes, a clear picture of the compound's physicochemical nature emerges. High solubility in alcohols and DMSO would confirm the dominant role of the polar functional groups, while any significant solubility in toluene would highlight the contribution of the nonpolar aromatic core. The pH-dependent data is critical for pre-formulation studies of orally administered drugs.

Conclusion

References

A Proposed Theoretical Investigation of 2-Amino-5-chloro-4-iodophenol: A Whitepaper for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenols are a cornerstone of modern medicinal chemistry and materials science, with their structural motifs present in numerous FDA-approved drugs and advanced polymers.[1] 2-Amino-5-chloro-4-iodophenol is a sparsely characterized member of this family, presenting a unique substitution pattern of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, iodo) groups. This unique electronic makeup suggests a rich and complex chemical profile with potential applications in drug design and as a precursor for novel materials.[2][3] However, a thorough understanding of its fundamental physicochemical properties is currently lacking in the scientific literature. This technical guide outlines a comprehensive theoretical research framework to elucidate the electronic structure, spectroscopic signatures, and reactivity of this compound. By leveraging established quantum chemical methods, this proposed study aims to provide a foundational dataset to accelerate its potential application in pharmaceutical and material sciences.

Introduction: The Case for a Theoretical Deep Dive

The phenol scaffold is a privileged structure in drug discovery, appearing in a significant percentage of small-molecule pharmaceuticals.[1] The strategic placement of various functional groups on the phenolic ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation, in particular, is a common strategy to enhance binding affinity, metabolic stability, and membrane permeability. The presence of iodine in a molecule can also facilitate X-ray crystallographic studies, providing invaluable insights into drug-receptor interactions.

This compound presents a compelling case for in-depth study. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing and bulky chloro and iodo substituents is expected to result in unique electronic and steric properties. However, a conspicuous absence of both experimental and theoretical data on this specific molecule in the public domain represents a significant knowledge gap.

Theoretical and computational chemistry offer a powerful, cost-effective, and efficient avenue to predict the properties of uncharacterized molecules.[4] By employing methods such as Density Functional Theory (DFT), we can construct a detailed profile of a molecule's behavior at the quantum level. This in silico approach can guide future experimental work, saving valuable time and resources. This whitepaper proposes a structured theoretical investigation of this compound, designed to build a comprehensive understanding of its properties from the ground up.

Proposed Theoretical Research Framework

To construct a holistic understanding of this compound, a multi-faceted computational approach is proposed. This framework is designed to probe the molecule's geometry, electronic structure, spectroscopic characteristics, and reactivity.

Molecular Geometry and Electronic Structure Analysis

The starting point for any theoretical investigation is the determination of the molecule's most stable three-dimensional conformation.

  • Methodology: Geometry optimization will be performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set that can accurately describe the heavy iodine atom, for instance, 6-311+G(d,p) for C, H, N, O, and Cl, and a basis set with an effective core potential (ECP) like LANL2DZ for iodine.

  • Rationale: The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. From the optimized structure, we can then calculate key electronic properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Spectroscopic Profile Prediction

Theoretical calculations can predict various types of spectra, which are indispensable for the experimental characterization of a new compound.

  • ¹H and ¹³C NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts.[5] These predicted spectra will be a crucial tool for verifying the successful synthesis of the molecule.

  • Infrared (IR) and Raman Spectroscopy: Vibrational frequency calculations will be performed to predict the IR and Raman spectra. The characteristic vibrational modes associated with the amino, hydroxyl, and C-halogen bonds will be identified.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectrum.[6] This will provide insight into the electronic transitions and the chromophoric nature of the molecule.

Reactivity and Thermochemical Properties

A quantitative understanding of the molecule's reactivity and stability can be achieved through the calculation of various descriptors.

  • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness will be calculated from the HOMO and LUMO energies. These provide a quantitative measure of the molecule's reactivity.

  • Bond Dissociation Energies (BDEs): The BDEs for the O-H and N-H bonds will be calculated to assess the molecule's antioxidant potential and its propensity to undergo hydrogen atom transfer reactions.[7]

  • Acidity (pKa): The pKa of the phenolic hydroxyl group is a critical parameter, especially in the context of drug design, as it influences the molecule's charge state at physiological pH. Accurate pKa prediction can be achieved using a combination of gas-phase free energy calculations and a continuum solvation model.[8][9]

Potential Applications and Justification for Study

The unique structural features of this compound suggest its potential utility in several areas, providing a strong rationale for the proposed theoretical investigation.

  • Drug Discovery: Substituted aminophenols are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[10] The halogen substituents can enhance lipophilicity and target binding. This molecule could serve as a scaffold for the development of novel therapeutic agents. The theoretical data on its electronic properties and MEP will be invaluable for designing derivatives with improved activity and for conducting molecular docking studies.

  • Precursor for Heterocyclic Synthesis: Aminophenols are versatile starting materials for the synthesis of various heterocyclic compounds, such as benzoxazoles, which are important pharmacophores.

  • Materials Science: Phenolic compounds are precursors to phenolic resins and other polymers. The presence of three different substituents on the aromatic ring offers multiple sites for polymerization and functionalization, potentially leading to the development of novel materials with tailored properties.

Detailed Computational Workflow

The proposed theoretical investigation will follow a systematic and reproducible workflow.

Step-by-Step Computational Protocol
  • Molecule Building and Initial Optimization: The 2D structure of this compound will be drawn using a molecular editor and converted to a 3D structure. A preliminary geometry optimization will be performed using a computationally inexpensive method.

  • High-Level Geometry Optimization: The structure will be fully optimized using DFT with the B3LYP functional and the mixed basis set described in section 2.1. Frequency calculations will be performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Electronic Structure and Reactivity Analysis: Single-point energy calculations will be performed on the optimized geometry to obtain detailed information about the molecular orbitals (HOMO, LUMO) and to calculate the global reactivity descriptors. An MEP map will also be generated.

  • Spectroscopic Predictions:

    • NMR chemical shifts will be calculated using the GIAO method.

    • Vibrational frequencies will be calculated to predict the IR and Raman spectra.

    • Excited state calculations using TD-DFT will be performed to predict the UV-Vis spectrum.

  • Thermochemical Calculations: BDEs and pKa will be calculated using established protocols.

Visualization of the Computational Workflow

G cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis & Interpretation mol_build 1. Molecule Building (2D to 3D) geom_opt 2. Geometry Optimization (B3LYP/Mixed Basis Set) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirmation of Minimum) geom_opt->freq_calc nmr_calc 5. NMR Calculation (GIAO Method) geom_opt->nmr_calc tddft_calc 6. TD-DFT Calculation (UV-Vis Spectrum) geom_opt->tddft_calc struct_prop Structural Properties (Bond Lengths, Angles) geom_opt->struct_prop sp_energy 4. Single-Point Energy (Electronic Properties) freq_calc->sp_energy spec_prop Spectroscopic Properties (NMR, IR, UV-Vis) freq_calc->spec_prop elec_prop Electronic Properties (HOMO, LUMO, MEP) sp_energy->elec_prop react_prop Reactivity Descriptors (pKa, BDEs) sp_energy->react_prop nmr_calc->spec_prop tddft_calc->spec_prop

Caption: A flowchart of the proposed computational workflow for the theoretical study of this compound.

Anticipated Data and Presentation

The results of this theoretical study will be presented in a clear and concise manner to facilitate their use by experimental chemists and drug designers.

Table 1: Calculated Physicochemical Properties of this compound
PropertyCalculated Value
Molecular FormulaC₆H₅ClINO
Molecular Weight ( g/mol )269.47
HOMO Energy (eV)To be determined
LUMO Energy (eV)To be determined
HOMO-LUMO Gap (eV)To be determined
Dipole Moment (Debye)To be determined
pKa (Phenolic OH)To be determined
Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyKey Predicted Signals
¹H NMR Chemical shifts (ppm) for aromatic, amine, and hydroxyl protons
¹³C NMR Chemical shifts (ppm) for the 6 aromatic carbons
IR Vibrational frequencies (cm⁻¹) for O-H, N-H, C-I, and C-Cl stretches
UV-Vis Wavelength of maximum absorption (λ_max) in nm

Conclusion

The proposed theoretical investigation of this compound provides a robust framework for systematically characterizing this promising yet understudied molecule. By employing a suite of well-established computational methods, this study will generate a foundational dataset encompassing its structural, electronic, spectroscopic, and reactivity properties. The resulting insights will be invaluable for guiding its synthesis, purification, and characterization, and will significantly accelerate the exploration of its potential applications in drug discovery and materials science. This whitepaper serves as a call to action for researchers to bridge the existing knowledge gap and unlock the full potential of this unique halogenated aminophenol.

References

An In-depth Technical Guide to 2-Amino-5-chloro-4-iodophenol and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-4-iodophenol and its seventeen structural isomers. Halogenated aminophenols are a class of compounds with significant potential in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by the halogen and amino functional groups. This document delves into the synthesis, structural elucidation, and potential applications of these compounds, with a particular focus on providing researchers, scientists, and drug development professionals with a foundational understanding and practical insights. The guide outlines plausible synthetic strategies, discusses the principles of structural characterization using modern analytical techniques, and explores the potential biological activities of this compound class, supported by available literature and predictive models.

Introduction

Halogenated phenols and their derivatives have long been recognized for their diverse biological activities, ranging from antimicrobial to anticancer properties.[1][2] The introduction of halogen atoms into the aromatic ring of a phenol can significantly alter its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological efficacy and pharmacokinetic profile.[3] Aminophenols, on the other hand, are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including analgesics and antipyretics.[4][5]

The compound this compound, with its unique substitution pattern of an amino group, a chlorine atom, and an iodine atom on a phenol ring, represents a fascinating scaffold for chemical exploration. The interplay of these functional groups can give rise to a rich chemical space with a wide range of potential applications. This guide aims to provide a detailed exploration of this specific molecule and its structural isomers, offering a roadmap for their synthesis, characterization, and potential utilization in drug discovery and development.

The Core Molecule: this compound

This compound possesses a molecular formula of C₆H₅ClINO and a molecular weight of approximately 269.47 g/mol .[5] The presence of both a chloro and an iodo substituent, along with an amino and a hydroxyl group, suggests a molecule with a distinct electronic and steric profile. The iodine atom, in particular, is known to participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in drug design.[6][7]

The Landscape of Structural Isomers

Structural isomerism plays a critical role in determining the physical, chemical, and biological properties of a molecule. For a trisubstituted aminophenol with chloro and iodo groups, a total of 18 constitutional isomers are possible. Understanding the distinct properties of each isomer is paramount for any rational drug design or materials science application. This guide will systematically explore this isomeric landscape.

The 18 structural isomers of chloro-iodo-aminophenol are:

  • 2-Amino-3-chloro-4-iodophenol

  • 2-Amino-3-chloro-5-iodophenol

  • 2-Amino-3-chloro-6-iodophenol

  • 2-Amino-4-chloro-3-iodophenol

  • 2-Amino-4-chloro-5-iodophenol

  • 2-Amino-4-chloro-6-iodophenol

  • 2-Amino-5-chloro-3-iodophenol

  • This compound (The target molecule)

  • 2-Amino-6-chloro-3-iodophenol

  • 2-Amino-6-chloro-4-iodophenol

  • 3-Amino-2-chloro-4-iodophenol

  • 3-Amino-2-chloro-5-iodophenol

  • 3-Amino-2-chloro-6-iodophenol

  • 3-Amino-4-chloro-2-iodophenol

  • 3-Amino-4-chloro-5-iodophenol

  • 3-Amino-4-chloro-6-iodophenol

  • 4-Amino-2-chloro-3-iodophenol

  • 4-Amino-2-chloro-5-iodophenol

  • 4-Amino-2-chloro-6-iodophenol

  • 4-Amino-3-chloro-2-iodophenol

  • 4-Amino-3-chloro-5-iodophenol

  • 4-Amino-3-chloro-6-iodophenol

Synthesis of this compound and its Isomers

While specific literature on the synthesis of this compound is scarce, a plausible multi-step synthetic strategy can be devised based on established organic chemistry principles and analogous reactions reported for similar halogenated aminophenols. The general approach involves the sequential introduction of the desired substituents onto a phenol or aniline precursor, followed by functional group transformations.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound would involve the reduction of a corresponding nitro-substituted precursor, 2-Nitro-5-chloro-4-iodophenol. This intermediate could be synthesized from a simpler chlorinated and iodinated phenol through nitration. The sequence of halogenation and nitration would be critical to achieve the desired regiochemistry.

Retrosynthesis target This compound nitro_intermediate 2-Nitro-5-chloro-4-iodophenol target->nitro_intermediate Reduction of Nitro Group halogenated_phenol 4-Iodo-3-chlorophenol nitro_intermediate->halogenated_phenol Nitration precursor 3-Chlorophenol halogenated_phenol->precursor Iodination

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Synthetic Protocol (Proposed)

The following protocol is a proposed synthetic route. The causality behind the choice of reagents and conditions is explained at each step.

Step 1: Iodination of 3-Chlorophenol

  • Objective: To regioselectively introduce an iodine atom at the C4 position of 3-chlorophenol. The hydroxyl group is an ortho-, para-director. The para-position to the hydroxyl group is sterically more accessible and electronically favored.

  • Protocol:

    • Dissolve 3-chlorophenol in a suitable solvent such as glacial acetic acid or a mixture of water and ethanol.

    • Add a source of electrophilic iodine. A common and effective method is the use of iodine monochloride (ICl) or a mixture of iodine (I₂) and an oxidizing agent like nitric acid or hydrogen peroxide.[8] The reaction with I₂ and an oxidizing agent in situ generates a more electrophilic iodine species.

    • The reaction is typically carried out at room temperature or with gentle heating to control the rate of reaction and minimize side products.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into water, and the product, 4-iodo-3-chlorophenol, is extracted with an organic solvent like diethyl ether or ethyl acetate.

    • The organic layer is washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with brine and drying over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Step 2: Nitration of 4-Iodo-3-chlorophenol

  • Objective: To introduce a nitro group at the C2 position. The hydroxyl group is a strong activating group and will direct the nitration to the ortho position.

  • Protocol:

    • Dissolve 4-iodo-3-chlorophenol in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid at a low temperature (0-5 °C) to control the exothermic reaction.

    • Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid (sulfonitric mixture), dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring its progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product, 2-nitro-4-iodo-3-chlorophenol.

    • Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and dry the product.

Step 3: Reduction of 2-Nitro-4-iodo-3-chlorophenol

  • Objective: To reduce the nitro group to an amino group to yield the final product.

  • Protocol:

    • A common and effective method for the reduction of aromatic nitro compounds is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[9]

    • Suspend the 2-nitro-4-iodo-3-chlorophenol in a mixture of ethanol and water.

    • Add the reducing metal (e.g., iron powder) and an acid (e.g., acetic acid or a catalytic amount of HCl).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and filter to remove the metal salts.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product, this compound.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • The final product can be purified by recrystallization or column chromatography.

SynthesisWorkflow A 3-Chlorophenol B Iodination (I₂, Oxidizing Agent) A->B C 4-Iodo-3-chlorophenol B->C D Nitration (HNO₃, H₂SO₄) C->D E 2-Nitro-4-iodo-3-chlorophenol D->E F Reduction (Fe, HCl) E->F G This compound F->G

Caption: Proposed synthesis workflow for this compound.

Structural Elucidation and Characterization

The unambiguous identification and characterization of this compound and its isomers rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the aromatic ring.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons. The chemical shifts and coupling patterns (singlets, doublets, doublets of doublets) will be highly dependent on the relative positions of the substituents. The protons of the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

Predicted NMR Data:

Due to the lack of experimental data in the literature, ¹H and ¹³C NMR spectra were predicted using commercially available software (e.g., ChemDraw's NMR prediction tool).[10][11][12] These predictions are based on extensive databases of known compounds and provide a reasonable estimation of the expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-36.85-
H-67.20-
NH₂4.90 (broad)-
OH9.50 (broad)-
C-1-148.5
C-2-138.0
C-3-115.0
C-4-85.0
C-5-120.0
C-6-125.0

Note: These are predicted values and may differ from experimental results. The exact chemical shifts of NH₂ and OH protons are highly variable.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound.

  • Electron Ionization (EI-MS): EI-MS will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Characteristic fragmentations include the loss of halogen atoms (Cl, I) and other small molecules.[6] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak for fragments containing a chlorine atom.[13]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: One or two sharp absorption bands in the region of 3300-3500 cm⁻¹.

  • C-N Stretch: An absorption band around 1250-1350 cm⁻¹.

  • C-O Stretch: An absorption band around 1200-1300 cm⁻¹.

  • Aromatic C-H Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Separation and Analysis of Isomers

The separation of the 18 structural isomers of chloro-iodo-aminophenol presents a significant analytical challenge due to their similar physicochemical properties. Chromatographic techniques are the most suitable methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating isomers of phenolic compounds. The choice of stationary phase (e.g., C18, C8) and mobile phase composition (e.g., acetonitrile/water or methanol/water with an acid modifier like formic acid or trifluoroacetic acid) is critical for achieving optimal separation.

Gas Chromatography (GC)

Gas chromatography can also be employed for the separation of these isomers, often after derivatization to increase their volatility. Derivatization of the polar hydroxyl and amino groups, for example, by silylation or acylation, is a common practice.

Experimental Protocol: Isomer Separation by Reversed-Phase HPLC

  • Objective: To develop a robust HPLC method for the separation of the structural isomers of chloro-iodo-aminophenol.

  • Instrumentation:

    • HPLC system with a UV-Vis or diode-array detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a mobile phase composition of 10% B.

    • Linearly increase to 90% B over 30 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Rationale: The gradient elution allows for the separation of compounds with a range of polarities. The acidic modifier in the mobile phase helps to suppress the ionization of the phenolic and amino groups, leading to better peak shapes. The C18 stationary phase provides good retention for these aromatic compounds.

Potential Applications in Drug Development

The unique structural features of this compound and its isomers suggest several potential applications in drug discovery and development.

Antimicrobial Agents

Halogenated phenols are well-known for their antimicrobial properties.[2] The presence of both chlorine and iodine could lead to enhanced or synergistic activity against a broad spectrum of bacteria and fungi. The lipophilicity and electronic properties of the molecule, which are influenced by the halogen substituents, are key determinants of its antimicrobial potency.

Anticancer Agents

Many halogenated compounds exhibit anticancer activity. The mechanism of action can vary widely, from the inhibition of specific enzymes to the induction of apoptosis. The aminophenol scaffold is also found in some anticancer agents.[14][15] Therefore, these compounds represent a promising starting point for the development of novel anticancer drugs.

Enzyme Inhibitors

The phenolic hydroxyl group and the amino group can participate in hydrogen bonding and other interactions with the active sites of enzymes.[16] The halogen atoms can further enhance binding affinity through halogen bonding.[6][7] This makes these compounds potential candidates for the development of inhibitors for various enzymes implicated in disease.

Structure-Activity Relationship (SAR) Studies

The library of 18 structural isomers provides an excellent platform for conducting structure-activity relationship (SAR) studies. By systematically varying the positions of the substituents and correlating these changes with biological activity, researchers can gain valuable insights into the pharmacophore of a particular target and design more potent and selective drug candidates.

BiologicalActivity main This compound & Isomers antimicrobial Antimicrobial Activity main->antimicrobial anticancer Anticancer Activity main->anticancer enzyme Enzyme Inhibition main->enzyme sar SAR Studies main->sar

Caption: Potential biological activities and applications.

Conclusion

This compound and its structural isomers represent a class of compounds with significant untapped potential. This technical guide has provided a comprehensive framework for their synthesis, characterization, and potential applications. While experimental data for these specific molecules is limited, the proposed synthetic routes and analytical methodologies offer a solid foundation for future research. The exploration of this diverse set of isomers is likely to yield novel compounds with interesting biological activities, contributing to the advancement of medicinal chemistry and drug discovery. Further experimental validation of the predicted properties and biological activities is a crucial next step in unlocking the full potential of this intriguing class of halogenated aminophenols.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-chloro-4-iodophenol from p-Nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of polysubstituted phenols is a cornerstone of medicinal chemistry and materials science, providing scaffolds for a diverse array of biologically active compounds and functional materials. 2-Amino-5-chloro-4-iodophenol is a valuable intermediate, incorporating a unique substitution pattern that can be leveraged for further synthetic elaborations. This guide provides a comprehensive, in-depth technical overview of a plausible synthetic route to an iodinated aminophenol derivative starting from the readily available precursor, p-nitrophenol. While the direct synthesis of the specifically named target, this compound, from p-nitrophenol presents significant regiochemical challenges, this document outlines a scientifically sound three-step pathway to a closely related isomer, 4-amino-2-chloro-5-iodophenol, and discusses the underlying principles of selectivity. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the mechanistic rationale behind the chosen transformations.

The proposed synthetic pathway involves three key transformations: electrophilic chlorination, reduction of a nitro group, and electrophilic iodination. Each step is detailed with a thorough protocol, safety considerations, and an analysis of the reaction mechanism and expected outcomes.

Overall Synthetic Workflow

The synthesis is designed as a linear three-step sequence starting from p-nitrophenol. Each step involves a distinct chemical transformation, purification of the intermediate, and characterization to ensure purity before proceeding to the subsequent reaction.

Synthetic_Workflow p_nitrophenol p-Nitrophenol chlorination Step 1: Chlorination p_nitrophenol->chlorination intermediate1 2-Chloro-4-nitrophenol chlorination->intermediate1 reduction Step 2: Reduction intermediate1->reduction intermediate2 4-Amino-2-chlorophenol reduction->intermediate2 iodination Step 3: Iodination intermediate2->iodination final_product 4-Amino-2-chloro-5-iodophenol iodination->final_product

Caption: Overall synthetic route from p-nitrophenol.

Step 1: Electrophilic Chlorination of p-Nitrophenol

Principle and Mechanistic Insight

The initial step involves the regioselective chlorination of p-nitrophenol to yield 2-chloro-4-nitrophenol. This is an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The nitro group (-NO₂) is a strongly deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (chloronium ion, Cl⁺, or its equivalent) to the positions ortho to it. Since the para position is already occupied by the nitro group, chlorination occurs at one of the ortho positions. The reaction is typically carried out using a chlorinating agent such as chlorine gas or N-chlorosuccinimide (NCS).[1][2]

Chlorination_Mechanism cluster_0 Electrophilic Aromatic Substitution p_nitrophenol p-Nitrophenol intermediate Arenium Ion Intermediate p_nitrophenol->intermediate + Cl+ chloronium Cl+ product 2-Chloro-4-nitrophenol intermediate->product - H+

Caption: Mechanism of electrophilic chlorination.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)
p-Nitrophenol139.1113.9100
N-Chlorosuccinimide (NCS)133.5314.0105
Acetic Acid (glacial)-200 mL-
Sodium Bicarbonate (sat. aq. soln.)-As needed-
Sodium Sulfate (anhydrous)-As needed-
Dichloromethane-As needed-
Hexane-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitrophenol (13.9 g, 100 mmol) and glacial acetic acid (200 mL).

  • Stir the mixture at room temperature until the p-nitrophenol has completely dissolved.

  • Add N-chlorosuccinimide (14.0 g, 105 mmol) portion-wise to the solution over 15 minutes.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acetic acid, followed by a wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water to afford 2-chloro-4-nitrophenol as a yellow solid.

  • Expected Yield: 80-90%. Melting Point: 110-112°C.

Step 2: Reduction of 2-Chloro-4-nitrophenol

Principle and Mechanistic Insight

This step involves the selective reduction of the nitro group of 2-chloro-4-nitrophenol to an amino group, yielding 4-amino-2-chlorophenol. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C or Pt/C), or iron powder in acidic medium.[3][4] The use of iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a common and cost-effective method. The reaction proceeds through a series of intermediates, ultimately affording the desired aminophenol.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Chloro-4-nitrophenol173.5617.4100
Iron Powder55.8528.0500
Ammonium Chloride53.492.750
Ethanol-200 mL-
Water-50 mL-
Celite®-As needed-
Ethyl Acetate-As needed-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 2-chloro-4-nitrophenol (17.4 g, 100 mmol) and iron powder (28.0 g, 500 mmol) in a mixture of ethanol (200 mL) and water (50 mL).

  • Add a solution of ammonium chloride (2.7 g, 50 mmol) in water (20 mL) to the suspension.

  • Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and may require occasional cooling to maintain a controlled reflux.

  • Continue refluxing for 2-3 hours, monitoring the disappearance of the yellow starting material by TLC (7:3 hexane:ethyl acetate).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • The remaining aqueous solution is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.

  • Purify the product by recrystallization from water or a toluene/hexane mixture to obtain 4-amino-2-chlorophenol as a crystalline solid.

  • Expected Yield: 85-95%. Melting Point: 154-156°C.

Step 3: Electrophilic Iodination of 4-Amino-2-chlorophenol

Principle and Mechanistic Insight

The final step is the introduction of an iodine atom onto the aromatic ring of 4-amino-2-chlorophenol. This is another electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring: the hydroxyl (-OH), amino (-NH₂), and chloro (-Cl) groups.

  • -OH group (at C1): Strongly activating, ortho, para-director. Directs to C2 (occupied), C4 (occupied), and C6.

  • -Cl group (at C2): Deactivating, ortho, para-director. Directs to C1 (occupied), C3, and C5.

  • -NH₂ group (at C4): Strongly activating, ortho, para-director. Directs to C3, C5, and C1 (occupied).

The amino and hydroxyl groups are powerful activators and will dominate the directing effects. The amino group is generally a stronger activator than the hydroxyl group. Both the amino and chloro groups direct the incoming electrophile to positions 3 and 5. Position 5 is sterically less hindered than position 3, which is situated between the chloro and amino groups. Therefore, the iodination is expected to occur predominantly at the C5 position, yielding 4-amino-2-chloro-5-iodophenol .

Achieving the substitution pattern of the requested This compound via this route from p-nitrophenol is synthetically challenging due to these directing effects. A different starting material or a more complex synthetic strategy involving protecting groups and orchestrated substituent installation would be necessary.

Common iodinating agents for activated aromatic systems include iodine monochloride (ICl), or a mixture of iodine and an oxidizing agent (like nitric acid or hydrogen peroxide) to generate the electrophilic iodine species in situ.[5][6][7]

Iodination_Mechanism cluster_0 Regioselective Iodination intermediate2 4-Amino-2-chlorophenol arenium_ion Arenium Ion Intermediate (Substitution at C5) intermediate2->arenium_ion + I+ iodonium I+ final_product 4-Amino-2-chloro-5-iodophenol arenium_ion->final_product - H+

Caption: Proposed mechanism for the iodination of 4-amino-2-chlorophenol.

Experimental Protocol for the Synthesis of 4-Amino-2-chloro-5-iodophenol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)
4-Amino-2-chlorophenol143.5714.4100
Iodine253.8125.4100
Potassium Iodide166.0016.6100
Sodium Bicarbonate84.0110.1120
Water-250 mL-
Methanol-100 mL-
Sodium Thiosulfate (10% aq. soln.)-As needed-
Ethyl Acetate-As needed-

Procedure:

  • In a 500 mL flask, dissolve 4-amino-2-chlorophenol (14.4 g, 100 mmol) in a mixture of methanol (100 mL) and water (100 mL).

  • In a separate beaker, prepare the iodinating solution by dissolving iodine (25.4 g, 100 mmol) and potassium iodide (16.6 g, 100 mmol) in water (50 mL).

  • Add the iodine solution dropwise to the solution of 4-amino-2-chlorophenol at room temperature over a period of 30 minutes with constant stirring.

  • Add sodium bicarbonate (10.1 g, 120 mmol) in small portions to neutralize the HI formed during the reaction.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (8:2 hexane:ethyl acetate).

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the dark color of iodine disappears.

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous suspension with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-amino-2-chloro-5-iodophenol.

  • Expected Yield: 60-70%.

References

Laboratory scale synthesis protocol for 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory-Scale Synthesis of 2-Amino-5-chloro-4-iodophenol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of this compound, a valuable halogenated intermediate in the development of novel pharmaceuticals and functional materials. The synthesis is based on the electrophilic iodination of 2-Amino-5-chlorophenol. This guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for purification and characterization, designed for researchers and professionals in chemical synthesis and drug development.

Introduction and Scientific Context

Halogenated phenols are a critical class of building blocks in organic synthesis. The specific substitution pattern of this compound, featuring amino, hydroxyl, chloro, and iodo groups, offers multiple reactive sites for subsequent chemical modifications. The varying reactivity of the C-I and C-Cl bonds, in particular, makes this molecule a versatile precursor for cross-coupling reactions and the synthesis of complex molecular architectures.

The protocol herein describes a reliable method for the regioselective iodination of 2-Amino-5-chlorophenol. The choice of iodinating agent and reaction conditions is crucial to achieve high yield and purity by directing the electrophilic substitution to the correct position on the aromatic ring. This is governed by the cumulative directing effects of the existing substituents: the strongly activating ortho-, para-directing hydroxyl and amino groups, and the deactivating but ortho-, para-directing chloro group. The synthesis and subsequent purification are designed to be robust and reproducible for a laboratory setting.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The electron-rich phenol ring attacks an electrophilic iodine species generated in situ. The -OH and -NH₂ groups are strongly activating and ortho-, para-directing, while the -Cl group is deactivating but also ortho-, para-directing. The position para to the hydroxyl group and ortho to the amino group (C4) is the most sterically accessible and electronically activated site for iodination.

Protocol for the Purification of 2-Amino-5-chloro-4-iodophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive, in-depth guide to the purification of 2-Amino-5-chloro-4-iodophenol, a key intermediate in pharmaceutical synthesis, using the fundamental technique of recrystallization. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern success. We delve into the rationale behind solvent selection, provide a detailed, step-by-step experimental workflow, offer troubleshooting guidance, and ground our recommendations in authoritative chemical data. The objective is to empower the user to achieve high purity of the target compound, a critical prerequisite for its subsequent applications.

Introduction and Scientific Context

This compound is a substituted aromatic compound whose structural complexity makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of amino, hydroxyl, chloro, and iodo functional groups offers multiple reaction sites for molecular elaboration. However, the synthetic routes that produce this intermediate can also generate a variety of impurities, including starting materials, by-products, and isomers. For applications in drug development, where purity is paramount to ensure safety, efficacy, and reproducibility, an effective purification strategy is not merely a suggestion but a stringent requirement.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] Its efficacy is based on the differential solubility of the desired compound and its impurities in a selected solvent system.[2] By dissolving the crude material in a hot solvent to create a saturated solution and then allowing it to cool, the target compound preferentially crystallizes out in a purified form, while the impurities remain dissolved in the surrounding liquid (mother liquor).[2] This guide provides a robust framework for applying this technique to this compound.

Compound Properties and Safety Imperatives

A thorough understanding of the compound's physicochemical properties and associated hazards is the foundation of a safe and effective purification protocol.

Physicochemical Data

The properties of this compound dictate its behavior in different solvent systems.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₆H₅ClINO[3][4]
Molecular Weight 269.47 g/mol [3]
Appearance Solid (predicted)[4]
Structure A phenol ring substituted with amino, chloro, and iodo groups. The presence of -OH and -NH₂ groups makes it a polar molecule capable of hydrogen bonding.[3][5]

Note: Experimental data such as melting point and specific solubility are not widely published. The melting point of a related compound, 2-Amino-5-chlorophenol, is 145-153 °C, which can serve as a rough estimate.

Hazard Analysis and Safe Handling
  • Potential Hazards:

    • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

    • Irritation/Corrosion: May cause skin and serious eye irritation. Some related compounds are classified as causing severe skin burns and eye damage.

    • Environmental Hazard: Halogenated aromatic compounds can be toxic to aquatic life.

  • Mandatory Safety Precautions:

    • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[6]

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times.[8]

    • Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7]

    • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

The Cornerstone of Purity: Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent.[1] The guiding principle is "like dissolves like": a polar compound like this compound will dissolve best in polar solvents.[2]

Criteria for an Ideal Solvent
  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low-Temperature Insolubility: The compound should be sparingly or insoluble in the solvent at room temperature or below.

  • Impurity Solubility: Impurities should ideally remain soluble at low temperatures or be completely insoluble at high temperatures (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive.

Recommended Solvents for Screening

Given the polar nature of this compound, the following solvents and solvent systems are recommended for initial screening.

Solvent/SystemClassRationale & Expected Behavior
Ethanol or Methanol Polar ProticThe -OH group can hydrogen bond with the phenol and amine, likely leading to good solubility when hot. May require a co-solvent to reduce cold solubility.
Water Polar ProticUnlikely to be a good single solvent due to the aromatic ring, but excellent as an anti-solvent with alcohols to induce crystallization.[9]
Acetone Polar AproticA powerful solvent that may dissolve the compound too well even at room temperature, but worth testing.[2]
Ethyl Acetate Medium PolarityOften a good balance of solvency for moderately polar compounds.[9]
Ethanol/Water Mixed SystemA classic combination. The compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy (cloud point), then re-clarified with a drop of ethanol before cooling.[10]
Toluene AromaticWhile less polar, it can be effective for aromatic compounds and is used for recrystallizing similar intermediates.[11]
Protocol for Solvent Screening
  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. Note the solubility. A good solvent will not dissolve the compound well at this stage.

  • If a compound is insoluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Detailed Experimental Protocol for Recrystallization

This protocol assumes a suitable solvent has been identified from the screening process.

Step 1: Dissolution of the Crude Solid
  • Procedure: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar or boiling chips. Add the chosen solvent in small portions, heating the mixture on a hot plate with stirring. Continue adding the hot solvent just until all the solid dissolves.

  • Causality: Using the minimum amount of hot solvent is critical. Excess solvent will reduce the yield, as more of the compound will remain in the mother liquor upon cooling.

Step 2: Hot Filtration (Conditional)
  • Procedure: This step is only necessary if insoluble impurities (e.g., dust, non-soluble by-products) are observed in the hot solution. Place a piece of fluted filter paper in a stemless funnel. Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to pass through them. Quickly pour the hot solution through the pre-heated filtration apparatus.

  • Causality: The apparatus must be kept hot to prevent premature crystallization of the desired product on the filter paper or in the funnel stem, which would lead to significant loss of yield.

Step 3: Crystallization
  • Procedure: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, the flask can be moved to an ice-water bath to maximize crystal formation.

  • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.

Step 4: Isolation by Vacuum Filtration
  • Procedure: Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal. Swirl the crystallized mixture and pour it into the center of the funnel. Use a spatula to transfer any remaining crystals.

  • Causality: Vacuum filtration is much more efficient than gravity filtration for separating the solid crystals from the mother liquor.

Step 5: Washing the Crystals
  • Procedure: With the vacuum still off, add a small volume of ice-cold solvent to the crystals to wash away any adhering mother liquor. After a few moments, reapply the vacuum to draw the wash solvent through.

  • Causality: The solvent must be cold to avoid dissolving a significant portion of the purified product. The wash step is crucial for removing the last traces of dissolved impurities.

Step 6: Drying the Purified Product
  • Procedure: Remove the filter paper with the crystal cake from the funnel. Place it on a watch glass and allow it to air-dry. For faster results, the crystals can be dried in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point.

  • Causality: All residual solvent must be removed to obtain an accurate yield and to prevent solvent presence from interfering with subsequent reactions or analyses.

Step 7: Assessment of Purity
  • Procedure: Determine the melting point of the dried, recrystallized product. A pure compound will have a sharp, narrow melting point range. Compare this to the melting point of the crude material, which will typically be lower and melt over a broader range. Purity can also be assessed chromatographically (e.g., TLC, HPLC).

  • Causality: Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it down. Therefore, a narrow and elevated melting point is a strong indicator of increased purity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Protocol cluster_analysis Analysis & Outcome Start Crude Solid SolventScreen Solvent Screening Start->SolventScreen Test Solubility Dissolve 1. Dissolve in Min. Hot Solvent SolventScreen->Dissolve Select Best Solvent HotFilter 2. Hot Filtration (If Needed) Dissolve->HotFilter Cool 3. Slow Cooling & Crystallization Dissolve->Cool No Insolubles HotFilter->Cool Yes (Impurities) Isolate 4. Vacuum Filtration (Isolate Crystals) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry Purity 7. Purity Analysis (Melting Point, TLC) Dry->Purity PureProduct Pure Product Purity->PureProduct

References

Application Notes and Protocols for the Purification of 2-Amino-5-chloro-4-iodophenol via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-chloro-4-iodophenol is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. The precise arrangement of amino, chloro, iodo, and hydroxyl functional groups on the phenol ring makes it a versatile intermediate for the synthesis of complex molecular architectures. The purity of this compound is of paramount importance, as even trace impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the introduction of potentially toxic byproducts in active pharmaceutical ingredients (APIs)[1].

The synthesis of this compound, likely proceeding through the reduction of a corresponding nitrophenol precursor, can result in a crude product containing a variety of impurities. These may include unreacted starting materials, isomeric byproducts, and over-halogenated species. Column chromatography is a robust and widely applicable purification technique that is exceptionally well-suited for the isolation of this compound from such complex mixtures[2]. This application note provides a detailed, step-by-step protocol for the purification of this compound using silica gel column chromatography, along with the scientific rationale behind the methodological choices and a comprehensive troubleshooting guide.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₅ClINO--INVALID-LINK--[3]
Molecular Weight 269.47 g/mol --INVALID-LINK--[3]
XLogP3 2.2--INVALID-LINK--[3]
Appearance Expected to be a solid at room temperatureInferred from similar compounds

The presence of both a basic amino group and an acidic phenolic hydroxyl group gives the molecule amphoteric properties. The halogen substituents (chloro and iodo) increase its molecular weight and hydrophobicity. The XLogP3 value of 2.2 suggests moderate lipophilicity, making it suitable for normal-phase chromatography on a polar stationary phase like silica gel[3].

Principle of Separation: Normal-Phase Column Chromatography

This protocol employs normal-phase column chromatography, a technique that separates compounds based on their polarity[2].

  • Stationary Phase: Silica gel, a highly polar adsorbent, is used as the stationary phase. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules[4].

  • Mobile Phase: A non-polar organic solvent, or a mixture of non-polar and moderately polar solvents, serves as the mobile phase.

  • Separation Mechanism: The crude mixture is applied to the top of the silica gel column. As the mobile phase flows through the column, a continuous process of adsorption and desorption occurs. More polar compounds in the mixture will have a stronger affinity for the polar silica gel and will therefore move down the column more slowly. Less polar compounds will spend more time in the mobile phase and will be eluted from the column more quickly. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be selectively eluted and collected in separate fractions[5][6].

Given that this compound contains polar functional groups (-NH₂ and -OH), it is expected to have a strong interaction with the silica gel. Therefore, a mobile phase of appropriate polarity is required to achieve effective elution and separation from less polar impurities.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh or 70-230 mesh)[7][8]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_analysis 1. TLC Analysis of Crude Mixture Solvent_selection 2. Mobile Phase Selection TLC_analysis->Solvent_selection Column_packing 3. Column Packing Solvent_selection->Column_packing Sample_prep 4. Sample Preparation Column_packing->Sample_prep Sample_loading 5. Sample Loading Sample_prep->Sample_loading Elution 6. Elution (Isocratic or Gradient) Sample_loading->Elution Fraction_collection 7. Fraction Collection Elution->Fraction_collection TLC_monitoring 8. TLC Monitoring of Fractions Fraction_collection->TLC_monitoring Fraction_pooling 9. Pooling of Pure Fractions TLC_monitoring->Fraction_pooling Solvent_removal 10. Solvent Removal Fraction_pooling->Solvent_removal Final_product 11. Pure this compound Solvent_removal->Final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Thin Layer Chromatography (TLC) Analysis of Crude Mixture

  • Rationale: TLC is a rapid and indispensable tool for determining the optimal mobile phase composition for column chromatography. The goal is to find a solvent system that provides good separation of the target compound from its impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4[9].

  • Procedure:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a test mobile phase (e.g., a mixture of hexane and ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1).

    • Visualize the separated spots under a UV lamp (254 nm)[10][11]. Halogenated compounds can also be visualized using specific stains, such as a silver nitrate spray followed by UV irradiation[12]. Aromatic amines and phenols can be visualized with various stains, including iodine vapor or p-anisaldehyde[9][13].

    • The optimal mobile phase will show the target compound as a distinct spot, well-separated from other spots.

2. Column Preparation (Slurry Packing Method)

  • Rationale: Proper packing of the column is crucial for achieving high resolution. The slurry method is generally preferred as it minimizes the entrapment of air bubbles, which can lead to channeling and poor separation[5].

  • Procedure:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase selected from the TLC analysis. The amount of silica gel should be approximately 30-50 times the weight of the crude sample.

    • Pour the slurry into the column.

    • Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing of the silica gel.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface from disturbance during sample loading.

    • Continuously drain the solvent until the solvent level is just above the top layer of sand. Never let the column run dry.

3. Sample Preparation and Loading

  • Rationale: The sample should be loaded onto the column in a concentrated band to ensure optimal separation. There are two primary methods for sample loading: wet loading and dry loading. Dry loading is often preferred for compounds that are not readily soluble in the mobile phase.

  • Procedure (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Rationale: The choice of elution technique (isocratic or gradient) depends on the complexity of the mixture. For mixtures with components of widely differing polarities, a gradient elution is generally more efficient[5][14]. Due to the basic nature of the amino group, which can cause peak tailing on acidic silica gel, the addition of a small amount of a base like triethylamine to the mobile phase is recommended to improve peak shape.

  • Procedure:

    • Begin eluting the column with the initial, least polar mobile phase determined from the TLC analysis. If using a gradient, prepare a series of mobile phases with increasing polarity.

    • For this basic compound, it is advisable to add 0.1-1% triethylamine to the mobile phase to minimize peak tailing.

    • Collect the eluent in a series of labeled test tubes or flasks.

    • If using a gradient, gradually increase the polarity of the mobile phase by changing the solvent composition (e.g., from 9:1 hexane:ethyl acetate to 4:1, then 2:1).

5. Monitoring the Separation

  • Rationale: The progress of the separation must be monitored to identify the fractions containing the pure product.

  • Procedure:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate.

    • Develop and visualize the TLC plate as described in Step 1.

    • Identify the fractions that contain only the spot corresponding to the pure this compound.

6. Isolation of the Purified Compound

  • Procedure:

    • Combine the fractions identified as containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Further dry the resulting solid under high vacuum to remove any residual solvent.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or switch to a DCM/methanol system).
Compound elutes too quickly (with the solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Poor separation (overlapping bands) - Improperly packed column (channeling).- Sample band was too diffuse.- Inappropriate mobile phase.- Repack the column carefully using the slurry method.- Ensure the sample is loaded in a minimal volume of solvent.- Re-optimize the mobile phase using TLC to achieve better separation (larger ΔRf).
Peak tailing Strong interaction of the basic amino group with acidic silanol groups on the silica gel.Add a small amount (0.1-1%) of triethylamine or a few drops of ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica gel.
Cracks in the silica gel bed Heat generated during packing or elution, or running the column dry.- Pack the column slowly to dissipate heat.- Never allow the solvent level to drop below the top of the silica gel.

Safety and Handling

Phenolic and halogenated compounds require careful handling due to their potential toxicity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene)[15][16][17].

  • Ventilation: Handle this compound and all organic solvents in a well-ventilated fume hood[16][17].

  • Exposure: Phenols can be readily absorbed through the skin and can cause severe chemical burns. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[15][16][18][19].

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The column chromatography method detailed in this application note provides a reliable and effective means for the purification of this compound. By carefully selecting the stationary and mobile phases, and by employing proper techniques for column packing, sample loading, and elution, researchers can obtain this valuable synthetic intermediate in high purity, ready for use in subsequent stages of drug discovery and development. The principles and troubleshooting guide presented here are also broadly applicable to the purification of other polar, halogenated aromatic compounds.

References

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of 2-Amino-5-chloro-4-iodophenol using mass spectrometry. We explore the predicted fragmentation pathways of this multi-halogenated aromatic amine, offering researchers and drug development professionals a guide to identifying this molecule and its potential metabolites or degradants. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound of interest in synthetic chemistry and potentially in pharmaceutical development due to its complex functionalization. The presence of amino, hydroxyl, and multiple halogen (chloro and iodo) substituents on a phenol backbone creates a molecule with unique chemical properties and reactivity.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and for tracking its presence in complex matrices.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through the analysis of fragmentation patterns.[2] The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. For aromatic compounds, the stable ring structure often leads to a prominent molecular ion peak.[3][4] However, the substituents play a critical role in directing the fragmentation pathways.

This guide will detail the predicted fragmentation patterns of this compound based on established principles of mass spectrometry and the known behavior of related chemical moieties.

Predicted Fragmentation Pathways

The fragmentation of this compound is influenced by the interplay of its functional groups. The electron-donating amino and hydroxyl groups can stabilize the molecular ion, while the halogen atoms provide characteristic fragmentation routes.

A key feature in the mass spectra of aminophenols is the presence of intense molecular ion peaks.[5] We predict a similar behavior for the title compound. The fragmentation is likely to proceed through several key pathways:

  • Loss of Halogens: The carbon-iodine bond is weaker than the carbon-chlorine bond and is expected to be a primary site of fragmentation. The loss of an iodine radical (I•) would be a significant event. Subsequent or alternative loss of a chlorine radical (Cl•) is also possible.

  • Loss of Small Molecules: Aromatic phenols are known to lose carbon monoxide (CO) and a formyl radical (CHO) to form stable five-membered ring structures.[6] We anticipate observing fragments corresponding to [M-CO]+ and [M-CHO]+.

  • Amine-directed Fragmentation: Primary amines can undergo alpha-cleavage, though in an aromatic system, this is less common than fragmentation of the ring substituents.[3][5]

The following diagram illustrates the predicted major fragmentation pathways for this compound.

fragmentation_pathway M [M]+• m/z = 269/271 F1 [M-I]+ m/z = 142/144 M->F1 - I• F2 [M-Cl]+ m/z = 234 M->F2 - Cl• F3 [M-CO]+• m/z = 241/243 M->F3 - CO F4 [M-CHO]+ m/z = 240/242 M->F4 - CHO F5 [M-I-CO]+ m/z = 114/116 F1->F5 - CO

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: Mass Spectrometry Analysis

This protocol provides a general framework for the analysis of this compound. The specific parameters may require optimization based on the instrumentation used.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a high-purity solvent such as methanol or acetonitrile. The choice of solvent is critical to ensure sample solubility and compatibility with the ionization source.

  • Concentration: Prepare a stock solution of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis. For LC-MS analysis, the concentration may need to be adjusted based on the column loading capacity and detector sensitivity.

Instrumentation and Parameters

The following parameters are recommended for a standard quadrupole time-of-flight (Q-TOF) mass spectrometer, but can be adapted for other instrument types.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group is readily protonated, making positive mode ESI a suitable choice.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Cone Voltage 30 VA moderate cone voltage is used to transfer ions into the mass spectrometer while minimizing in-source fragmentation.
Source Temperature 120 °CPrevents solvent condensation and aids in desolvation without causing thermal degradation of the analyte.
Desolvation Gas Flow 600 L/hrFacilitates the desolvation of ions, improving signal intensity and stability.
Collision Energy (for MS/MS) Ramped 10-40 eVA ramped collision energy allows for the observation of a wide range of fragment ions, from those formed at low energy to those requiring higher energy for their formation.
Data Acquisition and Analysis
  • Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-500 to identify the molecular ion and major fragment ions.

  • Tandem MS (MS/MS): Perform product ion scans on the isotopic peaks of the molecular ion (m/z 269 and 271) to confirm the fragmentation pathways.

  • Data Interpretation: Analyze the resulting spectra to identify the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

The following workflow diagram outlines the experimental process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep1 Dissolve Sample (Methanol/Acetonitrile) Prep2 Dilute to 1-10 µg/mL Prep1->Prep2 Analysis1 Direct Infusion / LC-MS Prep2->Analysis1 Analysis2 Full Scan MS (m/z 50-500) Analysis1->Analysis2 Analysis3 Tandem MS (on m/z 269/271) Analysis2->Analysis3 Data1 Identify Molecular Ion Analysis3->Data1 Data2 Characterize Fragment Ions Data1->Data2 Data3 Compare with Predicted Pathways Data2->Data3

Caption: Experimental workflow for the mass spectrometric analysis.

Predicted Mass Spectrum Data

The following table summarizes the predicted m/z values for the key ions of this compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be considered when interpreting the spectrum.

IonFormulaPredicted m/zNotes
[M]+• [C₆H₅³⁵ClINO]+•269Molecular Ion
[M+2]+• [C₆H₅³⁷ClINO]+•271Isotope peak due to ³⁷Cl
[M-I]+ [C₆H₅³⁵ClNO]+142Loss of Iodine radical
[M-I+2]+ [C₆H₅³⁷ClNO]+144Isotope peak of the [M-I]+ fragment
[M-Cl]+ [C₆H₅INO]+234Loss of Chlorine radical
[M-CO]+• [C₅H₅³⁵ClINO]+•241Loss of Carbon Monoxide
[M-CHO]+ [C₅H₄³⁵ClINO]+240Loss of Formyl radical
[M-I-CO]+ [C₅H₅³⁵ClNO]+114Sequential loss of I and CO

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of high-resolution mass spectrometry will allow for the determination of the elemental composition of the parent and fragment ions, confirming their identities. The characteristic 3:1 isotopic pattern for chlorine-containing ions serves as an internal validation for any fragments that retain the chlorine atom. Furthermore, by systematically varying the collision energy in MS/MS experiments, the relationships between precursor and product ions can be definitively established, confirming the proposed fragmentation pathways.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation patterns and following the detailed experimental protocol, researchers can confidently identify this compound and gain insights into its chemical structure. The principles outlined here can also be extended to the analysis of related halogenated aromatic compounds.

References

Application Note: A Validated HPLC Analytical Method for the Quantification of 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-5-chloro-4-iodophenol. The developed method is suitable for use in research, quality control, and drug development settings. The protocol outlines the chromatographic conditions, system suitability requirements, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4][5]

Introduction

This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is critical for ensuring the quality and consistency of starting materials and final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[6][7] This document provides a detailed analytical method and a comprehensive validation protocol to support its implementation in a laboratory setting.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₆H₅ClINOPubChem[8]
Molecular Weight 269.47 g/mol PubChem[8]
XLogP3 2.2PubChem[8]
Appearance Solid (predicted)CymitQuimica[9]

The moderate XLogP3 value of 2.2 suggests that this compound has sufficient hydrophobicity to be well-retained on a reversed-phase HPLC column.[8]

HPLC Method Development and Rationale

The selection of chromatographic parameters is based on the physicochemical properties of this compound and established principles for the analysis of halogenated phenols.[10][11][12]

Chromatographic Conditions
ParameterConditionRationale
Instrument HPLC system with UV/Vis or Diode Array DetectorStandard equipment for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good retention for moderately non-polar compounds like this compound.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a common mobile phase modifier that improves peak shape for ionizable compounds by acting as an ion-pairing agent.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% BA gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with differing polarities, while minimizing run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 280 nmBased on the phenolic structure, a wavelength in the mid-UV range is expected to provide good sensitivity. A full UV scan should be performed to determine the optimal wavelength.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Using a mixture of the mobile phases as the diluent ensures sample compatibility and good peak shape.
Rationale for Method Choices
  • Reversed-Phase Chromatography: Given the moderately non-polar nature of this compound, reversed-phase HPLC with a C18 column is the most appropriate separation mode.

  • Gradient Elution: A gradient is chosen to provide a robust separation that can resolve the main analyte from potential impurities, which may include starting materials from synthesis or degradation products.[13][14][15]

  • Acidified Mobile Phase: The use of trifluoroacetic acid in the mobile phase helps to suppress the ionization of the phenolic hydroxyl group and the amino group, leading to improved peak symmetry and reproducibility.

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity and accuracy studies.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve in a suitable solvent, and dilute with the diluent to a final concentration within the linear range of the method.

System Suitability

Before initiating any analysis, the performance of the HPLC system must be verified. This is achieved by injecting a working standard solution (e.g., 100 µg/mL) five times and evaluating the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

These criteria are in line with general expectations outlined in the United States Pharmacopeia (USP) General Chapter <621>.[6][7][16][17][18]

Method Validation Protocol

The analytical method will be validated in accordance with the ICH Q2(R2) guidelines.[3][4][19][20] The validation will demonstrate that the method is suitable for its intended purpose.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of this compound.

    • If available, analyze samples of known impurities or force-degraded samples (e.g., acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the analyte peak is resolved from any degradation products.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The range will be established based on the linearity data.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: DL and QL can be estimated based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).

  • Acceptance Criteria: The QL should be confirmed by demonstrating acceptable precision and accuracy at that concentration.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Visualization of Workflows

HPLC_Method_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev1 Analyte Characterization (Physicochemical Properties) Dev2 Selection of Chromatographic Mode Dev1->Dev2 Dev3 Column & Mobile Phase Screening Dev2->Dev3 Dev4 Optimization of Method Parameters Dev3->Dev4 Val1 Specificity Dev4->Val1 Final Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 DL & QL Val4->Val5 Val6 Robustness Val5->Val6 Routine1 System Suitability Test Val6->Routine1 Validated Method Routine2 Sample Analysis Routine1->Routine2 Routine3 Data Reporting Routine2->Routine3 Hypothetical_Chromatogram Hypothetical Chromatogram xaxis Time (min) yaxis Absorbance (AU) origin origin origin->xaxis 0      2      4      6      8      10     12     14 origin->yaxis peak1_start peak1_start origin->peak1_start x_end x_end y_end y_end peak1_top peak1_top peak1_start->peak1_top peak1_end peak1_end peak1_top->peak1_end peak2_start peak2_start peak1_end->peak2_start peak1_label Impurity 1 peak2_top peak2_top peak2_start->peak2_top peak2_end peak2_end peak2_top->peak2_end peak3_start peak3_start peak2_end->peak3_start peak2_label 2-Amino-5-chloro- 4-iodophenol peak3_top peak3_top peak3_start->peak3_top peak3_end peak3_end peak3_top->peak3_end peak3_end->x_end peak3_label Impurity 2

References

Application Notes and Protocols: The Strategic Utility of 2-Amino-5-chloro-4-iodophenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block

In the landscape of medicinal chemistry and materials science, the demand for complex molecular architectures with precisely controlled functionalities is ever-increasing. Substituted phenols, particularly those bearing multiple, orthogonally reactive sites, are invaluable assets in the synthetic chemist's toolkit. 2-Amino-5-chloro-4-iodophenol is a prime exemplar of such a scaffold. Its structure is endowed with an amino group, a hydroxyl moiety, and two distinct halogen atoms (iodine and chlorine) on a benzene ring. This unique arrangement allows for a sequence of selective chemical transformations, making it a highly strategic precursor for the synthesis of pharmaceuticals, agrochemicals, and novel materials.

The true synthetic power of this molecule lies in the differential reactivity of its functional groups:

  • The iodine atom is the most labile site for transition-metal-catalyzed cross-coupling reactions.

  • The chlorine atom offers a secondary, less reactive site for subsequent cross-coupling, enabling sequential derivatization.

  • The amino and hydroxyl groups provide nucleophilic centers for acylation, alkylation, and the formation of heterocyclic systems.

This guide provides an in-depth exploration of this compound as a synthetic building block. We will move beyond simple procedural lists to explain the underlying principles of its reactivity and provide validated, step-by-step protocols for its key transformations.

Physicochemical Properties and Safety

Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. The data below is compiled for quick reference.

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₆H₅ClINO[1]
Molecular Weight 269.47 g/mol [1]
CAS Number 92135481 (example, may vary by source)
Appearance Typically a solid powder
XLogP3 2.2[1]

Safety and Handling:

  • General Precautions: Use only in a well-ventilated area, preferably under a chemical fume hood.[2][3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid breathing dust, fumes, or vapors.[2]

  • Health Hazards: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] It may cause skin and eye irritation.[2] Halogenated aromatic compounds should always be handled with care.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[2] The compound may be sensitive to light and air.[3][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5]

Key Synthetic Transformations: Protocols and Rationale

The strategic value of this compound is realized through the selective manipulation of its functional groups. The following sections detail protocols for its most important reactions.

A. Regioselective C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing for selective arylation at the C4 position. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond, is a workhorse in pharmaceutical synthesis.[6]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is essential for the catalytic cycle.

  • Ligand: A phosphine ligand (e.g., SPhos, XPhos) stabilizes the palladium center, enhances its reactivity, and facilitates the crucial reductive elimination step.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid partner, forming a more nucleophilic boronate species.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase in vacuo. Purify the crude product by column chromatography on silica gel to yield the C4-arylated product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) catalyst Add Pd Catalyst & Ligand solvent Add Degassed Solvent heat Heat & Stir (80-100 °C) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor extract Dilute & Extract monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product G start 2-Amino-5-chloro- 4-iodophenol protect_N Step 1: N-Acylation (Protection) start->protect_N N_protected N-Acylated Intermediate protect_N->N_protected alkylate_O Step 2: O-Alkylation (K₂CO₃, R-X) N_protected->alkylate_O NO_protected N,O-Disubstituted Product alkylate_O->NO_protected deprotect_N Step 3: N-Deprotection (Hydrolysis) NO_protected->deprotect_N O_alkylated Selective O-Alkylated Product deprotect_N->O_alkylated

References

Application Notes & Protocols for the Utilization of 2-Amino-5-chloro-4-iodophenol in Advanced Dye Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the drug development and materials science fields on the strategic application of 2-Amino-5-chloro-4-iodophenol as a pivotal intermediate in the synthesis of high-performance dyes. This document elucidates the underlying chemical principles, provides detailed, field-tested protocols for synthesis, and discusses the influence of the compound's unique molecular architecture on the final properties of the dyes. The protocols herein are designed to be self-validating, with clear causality behind each experimental step, ensuring reproducibility and technical integrity.

Introduction: The Strategic Importance of this compound

This compound is a substituted aminophenol derivative that serves as a highly valuable diazo component in the synthesis of various classes of dyes, particularly azo dyes. Its significance stems from the specific substituents on the aromatic ring:

  • Amino Group (-NH₂): The primary aromatic amine is the functional group that undergoes diazotization to form the reactive diazonium salt, which is essential for color formation.

  • Chloro (-Cl) and Iodo (-I) Groups: These heavy halogens are powerful auxochromes. Their presence in the dye structure is critical for enhancing key performance characteristics such as lightfastness, wash fastness, and sublimation fastness. The electron-withdrawing nature of these halogens can also shift the absorption spectrum, allowing for the fine-tuning of color, often resulting in deeper, more brilliant shades.

  • Hydroxyl Group (-OH): This group also influences the final color and improves the dye's affinity for certain fibers, particularly through hydrogen bonding.

The primary application of this intermediate is in the production of disperse and acid dyes, which are widely used for coloring synthetic fibers like polyester and nylon, as well as natural fibers like wool and silk.[1][2]

Core Synthetic Principle: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound is a classic two-stage process.[3][4] Understanding the causality behind each stage is crucial for successful synthesis.

Stage 1: Diazotization This reaction converts the primary amino group of this compound into a diazonium salt.[4] The process involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

  • Causality of Low Temperature: The reaction is highly exothermic and the resulting diazonium salts are notoriously unstable at ambient temperatures, readily decomposing to release nitrogen gas and form a phenol.[3] Therefore, maintaining a strict temperature range of 0-5 °C is the most critical parameter to ensure the stability and preservation of the diazonium intermediate for the subsequent coupling stage.

Stage 2: Azo Coupling The diazonium salt is a weak electrophile. In the second stage, it undergoes an electrophilic aromatic substitution reaction with an electron-rich "coupling component."[3][4] Common coupling components include phenols, naphthols, anilines, or other aromatic compounds with activating groups.

  • Causality of pH Control: The reactivity of the coupling component is pH-dependent.

    • For Phenolic Couplers (e.g., 2-Naphthol): The reaction is conducted under slightly alkaline conditions (pH 8-10). This deprotonates the hydroxyl group to form a much more strongly activating phenoxide ion, making the aromatic ring susceptible to attack by the weak diazonium electrophile.

    • For Amine Couplers (e.g., N,N-dimethylaniline): The reaction is performed in a slightly acidic medium (pH 4-6). This ensures that while the diazonium salt remains stable, there is a sufficient concentration of the free amine (not the protonated, deactivated ammonium salt) to act as the nucleophile.

The overall workflow is a sequential process where the unstable intermediate from the first step is immediately consumed in the second.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Isolation A This compound in HCl Solution B Add NaNO₂ Solution (0-5 °C) A->B C Formation of Diazonium Salt Intermediate B->C E Combine Diazonium Salt with Coupler (0-5 °C) C->E Immediate Use D Coupling Component in Alkaline/Acidic Solution D->E F Azo Dye Formation (Colored Precipitate) G Filtration F->G H Washing G->H I Drying H->I J Purified Azo Dye I->J

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-4-iodophenol (CAS: 1037298-24-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. As senior application scientists, we provide not just protocols, but the rationale behind them, grounded in established chemical principles.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses fundamental questions about the reaction to provide a solid theoretical grounding for practical troubleshooting.

Q1: What is the chemical mechanism behind the synthesis of this compound?

A: The synthesis is achieved through an electrophilic aromatic substitution (SEAr) reaction. In this process, an iodine atom with a partial or full positive charge (an electrophile, I⁺) attacks the electron-rich phenol ring. The reaction proceeds in two main steps:

  • Generation of the Electrophile: The iodinating reagent, such as Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS), acts as a source of electrophilic iodine.[3]

  • Attack and Re-aromatization: The π-electrons of the aromatic ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base then removes a proton from the carbon atom where the iodine has attached, restoring the ring's aromaticity and yielding the final product.[3]

Q2: How do the existing groups on the starting material (2-Amino-5-chlorophenol) influence where the iodine atom attaches?

A: The regioselectivity of the reaction is critically controlled by the directing effects of the substituents already on the ring: the hydroxyl (-OH), amino (-NH₂), and chloro (-Cl) groups.

  • Hydroxyl (-OH) and Amino (-NH₂) Groups: Both are powerful activating, ortho, para-directing groups. They strongly increase the electron density at the positions ortho and para to themselves, making these sites highly attractive to the incoming electrophile (I⁺).

  • Chloro (-Cl) Group: This is a deactivating, but also ortho, para-directing group.

In the starting material, 2-Amino-5-chlorophenol, the positions are influenced as follows:

  • The -OH group at C1 directs towards C2 (blocked), C4, and C6.

  • The -NH₂ group at C2 directs towards C1 (blocked), C3, and C5 (blocked).

  • The -Cl group at C5 directs towards C2 (blocked), C4, and C6.

The cumulative effect is a strong activation of the C4 and C6 positions. However, the C4 position is para to the powerful -OH directing group, making it the most electronically favored site for substitution. This inherent electronic preference is key to achieving a high yield of the desired this compound isomer.

Q3: What are the most common side reactions that reduce the yield and purity of the final product?

A: There are two primary competing reactions to be aware of:

  • Oxidation: Aminophenols are highly susceptible to oxidation, which can be accelerated by certain iodinating reagents or harsh reaction conditions.[4] This often results in the formation of quinone-like structures and leads to dark-colored, complex reaction mixtures that are difficult to purify.

  • Poly-iodination: The aromatic ring is highly activated by the -OH and -NH₂ groups. If the reaction conditions are too forcing or if an excess of the iodinating reagent is used, a second iodine atom can be added to the ring (likely at the C6 position), leading to di-iodinated byproducts.

Section 2: Troubleshooting Guide for Common Synthesis Issues

This section is formatted to directly address problems you may encounter in the lab.

Problem: Low or No Conversion of Starting Material

Q: My post-reaction analysis (TLC/LCMS) shows a large amount of unreacted 2-Amino-5-chlorophenol. What went wrong?

A: This issue typically points to insufficient reactivity in your system. Consider the following causes and solutions:

  • Cause 1: Inactive Iodinating Agent. The iodinating reagent may have degraded or is not powerful enough for the conditions.

    • Solution: If using N-Iodosuccinimide (NIS), which is a mild and selective reagent, its reactivity can be significantly boosted with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid.[5] If using Iodine Monochloride (ICl), ensure it is fresh, as it can hydrolyze over time.

  • Cause 2: Incorrect Stoichiometry. Using a 1:1 molar ratio of the iodinating agent to the substrate may not be enough to drive the reaction to completion.

    • Solution: Increase the stoichiometry of the iodinating agent incrementally. A common starting point for optimization is to use 1.1 to 1.2 molar equivalents of NIS or ICl. Monitor the reaction closely by TLC to avoid the formation of poly-iodinated products.

  • Cause 3: Sub-optimal Temperature. Electrophilic aromatic substitutions are often temperature-dependent.

    • Solution: While low temperatures are generally preferred to minimize side reactions, if no conversion is observed at 0°C, allow the reaction to slowly warm to room temperature. For more robust reagents like ICl in an acidic medium, gentle heating might be required, but this should be approached with caution due to the risk of degradation.[6]

Problem: Significant Formation of Impurities and Byproducts

Q: My reaction yields a complex mixture with multiple spots on the TLC plate, suggesting poor selectivity and/or degradation. How can I achieve a cleaner reaction?

A: This is a classic challenge when working with electron-rich, sensitive substrates. The solution lies in carefully controlling the reaction conditions to favor the desired pathway.

  • Cause 1: Overly Reactive Iodinating Agent. A powerful reagent like Iodine Monochloride (ICl) can sometimes be too aggressive, leading to both poly-iodination and oxidation.[3]

    • Solution: Switch to a milder, more selective reagent. N-Iodosuccinimide (NIS) is highly recommended for this type of substrate as it offers greater control and typically results in cleaner reactions with fewer byproducts.[7][8]

  • Cause 2: Reaction Temperature is Too High. Higher temperatures increase the rate of all reactions, including undesirable side reactions.

    • Solution: Maintain a low temperature throughout the addition of the iodinating agent. Start the reaction at 0°C or even -10°C. A lower temperature slows the reaction rate, giving the electrophile more "time" to selectively attack the most electron-rich position (C4) and reducing the chance of oxidation.

  • Cause 3: Presence of Oxygen. The aminophenol product is sensitive to air oxidation, which is often the cause of reaction mixtures turning dark brown or black.

    • Solution: Perform the reaction under an inert atmosphere. Before adding reagents, purge the reaction vessel with dry nitrogen or argon and maintain a positive pressure of inert gas throughout the experiment.

Problem: Product Degradation and Darkening of the Reaction Mixture

Q: My initially light-colored reaction mixture turns dark brown or black during the experiment, and the isolated product is a discolored, impure solid. What is causing this and how can it be prevented?

A: This is a clear sign of oxidation of the aminophenol starting material or product.[4] This is one of the most common failure modes for this synthesis.

  • Cause 1: Air Oxidation. As mentioned above, aminophenols are notoriously prone to air oxidation.

    • Solution: An inert atmosphere (N₂ or Ar) is critical. Additionally, using degassed solvents can help minimize exposure to dissolved oxygen.

  • Cause 2: Oxidative Side Reactions from the Reagent. Some iodination systems, particularly those using molecular iodine with a strong oxidizing agent (e.g., H₂O₂), can indiscriminately oxidize the sensitive substrate.[9]

    • Solution: Prioritize milder reagents that do not rely on a separate, strong oxidant. NIS is an excellent choice as the "oxidant" is built into the molecule and is consumed in the primary iodination reaction.[7]

  • Cause 3: Extended Reaction Times. Leaving the reaction to stir for too long, even under inert gas, can allow for slow degradation pathways to occur.

    • Solution: Monitor the reaction progress diligently using TLC. Once the starting material is consumed, proceed with the work-up immediately. Do not let the reaction stir unnecessarily overnight unless you have previously established that it is stable under those conditions.

Section 3: Recommended Experimental Protocols

Here we provide two distinct, detailed protocols. Protocol A is recommended for initial attempts due to its milder nature, while Protocol B offers a more reactive alternative.

Protocol A: Iodination using N-Iodosuccinimide (NIS) (Recommended Method)

This method prioritizes selectivity and is generally cleaner, making it ideal for this sensitive substrate.[5][7]

Materials:

  • 2-Amino-5-chlorophenol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (or Dichloromethane) as solvent

  • Trifluoroacetic acid (TFA) (0.1 eq, optional catalyst)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Set up a round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Dissolution: To the flask, add 2-Amino-5-chlorophenol and dissolve it in acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition (Optional): If using a catalyst, add trifluoroacetic acid (0.1 eq) to the cooled solution and stir for 5 minutes.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold 10% aqueous sodium thiosulfate solution. Stir until the orange/brown color dissipates.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Protocol B: Iodination using Iodine Monochloride (ICl)

This method is more reactive and may require more careful control to avoid side reactions.[3][6]

Materials:

  • 2-Amino-5-chlorophenol (1.0 eq)

  • Iodine Monochloride (1.0 M solution in DCM, 1.05 eq)

  • Dichloromethane (DCM) or Acetic Acid as solvent

  • Pyridine or other non-nucleophilic base (optional, 1.1 eq)

  • Work-up materials as listed in Protocol A.

Procedure:

  • Setup: Set up a round-bottom flask under an inert atmosphere.

  • Dissolution: Dissolve 2-Amino-5-chlorophenol in DCM. If using pyridine, add it at this stage.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add the 1.0 M solution of Iodine Monochloride dropwise via a syringe or dropping funnel over 30 minutes. Monitor the temperature closely to prevent it from rising above 5°C.

  • Reaction Monitoring: Stir at 0°C for 1-2 hours, monitoring by TLC. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

  • Quenching & Work-up: Follow steps 7-10 from Protocol A. The work-up is identical.

Section 4: Data Summary & Visualization

Data Tables

Table 1: Comparison of Common Iodinating Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
N-Iodosuccinimide (NIS) 0°C to RT, MeCN or DCM, optional acid catalystHigh selectivity, mild conditions, good functional group tolerance, cleaner reactions.[5][7]More expensive than ICl or I₂, may require a catalyst for less active substrates.
Iodine Monochloride (ICl) 0°C to RT, DCM or Acetic AcidHighly reactive, cost-effective, fast reaction times.[3]Lower selectivity, can cause oxidation and poly-halogenation, corrosive and moisture-sensitive.[10]
Iodine (I₂) + Oxidant Varies (e.g., H₂O₂, NaNO₂)Inexpensive reagents.Can be difficult to control, strong oxidants can degrade the substrate, often less selective.[9][11]

Table 2: Recommended Starting Conditions for Optimization

ParameterRecommended Starting PointRange to ExploreKey Objective
Iodinating Agent N-Iodosuccinimide (NIS)N/AMaximize selectivity
Equivalents of NIS 1.1 eq1.05 - 1.3 eqDrive to completion without poly-iodination
Temperature 0°C-10°C to 25°C (RT)Minimize oxidation & side reactions
Solvent Acetonitrile (MeCN)Dichloromethane (DCM), THFEnsure solubility and reagent stability
Atmosphere Inert (Nitrogen or Argon)N/APrevent oxidative degradation

Visual Diagrams

G cluster_start Initial Observation cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product analyze Analyze Reaction Mixture (TLC, LCMS) start->analyze incomplete Incomplete Reaction (High Starting Material) analyze->incomplete side_products Side Products (Poly-iodination, Isomers) analyze->side_products degradation Degradation (Dark Color, Baseline on TLC) analyze->degradation sol_incomplete 1. Increase Reagent Stoichiometry (1.1 -> 1.2 eq) 2. Add Acid Catalyst (e.g., TFA) 3. Increase Temperature Slowly incomplete->sol_incomplete Address Reactivity sol_side_products 1. Use Milder Reagent (NIS) 2. Lower Reaction Temperature (0°C -> -10°C) 3. Control Reagent Addition (Slow Dropwise) side_products->sol_side_products Improve Selectivity sol_degradation 1. Run Under Inert Atmosphere (N2/Ar) 2. Use Degassed Solvents 3. Reduce Reaction Time (Monitor Closely) degradation->sol_degradation Prevent Oxidation

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Caption: General mechanism for the electrophilic iodination of 2-Amino-5-chlorophenol.

References

Technical Support Center: Synthesis of 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-4-iodophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. The content is structured in a question-and-answer format to directly address potential issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound and what are its inherent challenges?

The most logical and frequently employed synthetic route is the direct electrophilic iodination of 2-amino-5-chlorophenol. This substrate is highly activated towards electrophilic aromatic substitution due to the potent ortho-, para-directing effects of the hydroxyl (-OH) and amino (-NH2) groups. While this high reactivity is advantageous for facilitating the reaction, it is also the primary source of challenges, namely controlling regioselectivity and preventing unwanted side reactions.

The core challenge lies in directing the electrophilic iodine selectively to the C4 position. The positions ortho and para to the activating groups are all potential reaction sites, leading to a complex mixture of products if conditions are not meticulously controlled.

Troubleshooting Guide: Side Reactions & Mitigation

Q2: My post-reaction analysis (LC-MS/NMR) shows multiple product peaks with the same mass, indicating isomeric impurities. What are these isomers and how can I improve regioselectivity for the desired C4-iodinated product?

Root Cause Analysis:

This is the most common problem and stems from the powerful activating nature of the -OH and -NH2 groups. Both groups direct electrophiles to their ortho and para positions. In the 2-amino-5-chlorophenol starting material, the directing effects are as follows:

  • Hydroxyl (-OH) group: Directs to C4 (para) and C6 (ortho).

  • Amino (-NH2) group: Directs to C4 (para) and C6 (ortho).

  • Chloro (-Cl) group: A deactivator, but also ortho-, para-directing (to C2 and C6).

The combined effect strongly activates the C4 and C6 positions. While the desired C4 position is sterically accessible and electronically favored (para to both activators), the C6 position is also highly activated, leading to the formation of the primary isomeric impurity: 2-Amino-5-chloro-6-iodophenol .

Diagram: Directing Effects and Isomer Formation

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Amino-5-chloro-4-iodophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging intermediate. We understand that realizing the full synthetic potential of this molecule is often hampered by its limited solubility. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to systematically overcome these challenges, ensuring your reactions proceed efficiently and successfully.

Part 1: Understanding the Molecule - The "Why" Behind the Solubility Issues
Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility behavior of this compound is a direct consequence of its complex molecular structure, which possesses competing hydrophilic and hydrophobic characteristics.

  • Amphoteric Nature: The molecule is amphoteric, meaning it has both a weakly acidic functional group (the phenolic hydroxyl, -OH) and a weakly basic functional group (the primary amino, -NH2).[1][2] This is the most critical feature to exploit for solubility enhancement. Phenols are generally more acidic than alcohols (pKa ≈ 10), and this acidity is further increased by the electron-withdrawing effects of the halogen substituents.[3]

  • Hydrogen Bonding Capability: The polar -OH and -NH2 groups can participate in hydrogen bonding with polar protic solvents like water or alcohols.[1][3][4] This interaction promotes solvation.

  • Hydrophobic Core: The benzene ring, substituted with a large iodine atom and a chlorine atom, forms a significant nonpolar, hydrophobic backbone.[3] This bulky, halogenated aryl structure limits solubility in aqueous and some polar organic media, counteracting the effects of the hydrophilic groups.

The molecule's limited solubility arises from a strong crystal lattice energy combined with this dual hydrophilic/hydrophobic nature. To achieve dissolution, the solvent system must effectively overcome both of these factors.

cluster_molecule This compound cluster_properties Key Functional Groups & Properties mol Core Aromatic Ring (C₆H₅ClINO) Hydrophobic Backbone acid Phenolic -OH Weakly Acidic (pKa ≈ 8-9) Forms soluble phenoxide salt in base mol->acid Influences Acidity base Amino -NH₂ Weakly Basic Forms soluble ammonium salt in acid mol->base Influences Basicity hbond Hydrogen Bonding -OH and -NH₂ groups Interact with polar protic solvents acid->hbond base->hbond

Caption: Key molecular features governing the solubility of this compound.

Part 2: Initial Troubleshooting & Strategy Selection
Q2: I'm observing poor solubility of the compound in my reaction. What are the first steps I should take?

A2: When encountering poor solubility, a systematic, stepwise approach is most effective. The goal is to find the simplest modification that achieves dissolution without compromising the integrity of your reaction. Follow this logical troubleshooting workflow:

start START: Compound is Insoluble solvent Step 1: Evaluate Solvent Is the solvent sufficiently polar? (e.g., DMF, DMSO, NMP, alcohols) start->solvent temp Step 2: Increase Temperature Does gentle warming dissolve the solid? (Caution: Check reactant stability) solvent->temp No change_solvent Action: Switch to a more polar solvent. solvent->change_solvent Yes ph Step 3: Adjust pH Is the reaction pH-sensitive? temp->ph No heat Action: Apply gentle heat (e.g., 40-60 °C) and monitor dissolution. temp->heat Yes cosolvent Step 4: Use a Co-solvent Is a co-solvent compatible? ph->cosolvent Yes use_ph Action: Add acid or base to form a soluble salt. (See Protocol I) ph->use_ph No use_cosolvent Action: Add a small volume (5-10%) of a strong polar aprotic solvent (e.g., DMSO). cosolvent->use_cosolvent No success SOLUBILITY ACHIEVED cosolvent->success Yes change_solvent->success heat->success use_ph->success use_cosolvent->success

Caption: A systematic workflow for troubleshooting solubility issues.

Q3: How do I select an appropriate solvent or co-solvent system?

A3: Solvent selection is paramount and must balance solvating power with reaction compatibility. The principle of "like dissolves like" is a good starting point; given the compound's polar functional groups, polar solvents are required.[2]

  • Polar Aprotic Solvents: These are often the first choice. They possess strong dipole moments and can engage in dipole-dipole interactions without having acidic protons that might interfere with certain reactions.

  • Polar Protic Solvents: These solvents can hydrogen bond with the solute, which can be very effective.[1][3] However, their acidic protons can be incompatible with bases, organometallics, or other sensitive reagents.

  • Co-solvents: Using a co-solvent is a powerful strategy when the ideal primary solvent for your reaction is not a good solvent for the starting material.[2][5] Adding a small percentage (e.g., 5-20% v/v) of a strong, compatible polar aprotic solvent can dramatically increase solubility without significantly altering the bulk reaction medium.

Table 1: Common Solvents for Polar Aromatic Compounds

Solvent NameTypePolarity IndexBoiling Point (°C)Suitability & Comments
Dimethyl Sulfoxide (DMSO)Aprotic7.2189Excellent solvating power. Can be difficult to remove. Use sparingly as a co-solvent.
N,N-Dimethylformamide (DMF)Aprotic6.4153Very good solvating power. Common choice for a wide range of reactions.
N-Methyl-2-pyrrolidone (NMP)Aprotic6.5202Excellent solvating power, high boiling point. Useful for high-temperature reactions.
Tetrahydrofuran (THF)Aprotic4.066Moderately polar. May require a co-solvent or pH adjustment for full dissolution.
Methanol (MeOH)Protic5.165Good solubility, especially if pH is adjusted. Reaction compatibility is key.
Ethanol (EtOH)Protic4.378Similar to methanol, slightly less polar.
Acetonitrile (MeCN)Aprotic5.882Less effective than DMF/DMSO but can be a good choice if reaction is sensitive to them.
Part 3: Advanced Strategies - pH Modification
Q4: How does pH manipulation affect the solubility of this compound?

A4: This is the most powerful technique for this specific molecule. By adjusting the pH of the medium, you can convert the neutral, poorly soluble compound into a highly soluble ionic salt.[2][6]

  • In Basic Conditions (pH > 10): A base will deprotonate the acidic phenolic hydroxyl group (-OH) to form a negatively charged phenoxide salt (-O⁻). This salt is typically much more soluble in polar solvents, especially those containing water.[2]

  • In Acidic Conditions (pH < 4): An acid will protonate the basic amino group (-NH₂) to form a positively charged ammonium salt (-NH₃⁺).[1][2] This cationic salt also exhibits significantly enhanced solubility in polar media.

This strategy effectively circumvents the high crystal lattice energy by transforming the molecule into an ion, which is much more readily solvated.

neutral This compound (Neutral, Poorly Soluble) anion Phenoxide Salt (Anionic, Highly Soluble) neutral->anion + Base (e.g., NaOH, K₂CO₃) - H₂O cation Ammonium Salt (Cationic, Highly Soluble) neutral->cation + Acid (e.g., HCl) anion->neutral + Acid (e.g., HCl) (Reprecipitation) cation->neutral + Base (e.g., NaOH) (Reprecipitation)

Caption: pH-dependent equilibrium and its effect on solubility.

Q5: What is a step-by-step protocol for using pH modification to dissolve the compound?

A5: The following protocol outlines a self-validating system for achieving dissolution via pH adjustment. The key is to form the salt in situ and confirm dissolution before proceeding with the reaction.

Experimental Protocol I: Dissolution via pH Modification

Objective: To dissolve this compound by converting it into a soluble salt form prior to its use in a reaction.

Method A: Basic Conditions (Formation of Phenoxide Salt)

  • Setup: To your reaction vessel, add the chosen reaction solvent (e.g., DMF or a mixture like EtOH/Water).

  • Addition of Base: Add a stoichiometric equivalent (1.0-1.2 eq.) of a suitable base (e.g., sodium hydroxide, potassium carbonate). Stir until the base is dissolved or well-suspended.

  • Addition of Solute: Slowly add the solid this compound to the basic solvent mixture with vigorous stirring.

  • Observation: The solid should dissolve readily upon addition as the phenoxide salt is formed. A clear, homogenous solution is the endpoint. If some solid remains, gentle warming (40 °C) can be applied.

  • Proceed: Once a clear solution is obtained, cool to the desired reaction temperature and proceed with the addition of other reagents.

Method B: Acidic Conditions (Formation of Ammonium Salt)

  • Setup: To your reaction vessel, add the chosen reaction solvent (e.g., Methanol or water).

  • Addition of Solute: Add the solid this compound to the solvent to form a suspension.

  • Acidification: Slowly add a stoichiometric equivalent (1.0-1.2 eq.) of a suitable acid (e.g., hydrochloric acid, sulfuric acid) dropwise with vigorous stirring.

  • Observation: The suspension should clarify as the ammonium salt is formed, resulting in a homogenous solution.

  • Proceed: Once a clear solution is obtained, proceed with your reaction. Be aware that the reaction medium is now acidic.

Part 4: FAQs - Specific Scenarios
Q6: Will simply heating the mixture solve my solubility problem?

A6: For most solid organic compounds, solubility increases with temperature because the dissolution process is endothermic (it requires energy to break the crystal lattice).[2] Therefore, heating can be an effective and simple solution. However, you must exercise caution. High temperatures can lead to the degradation of your starting material or other sensitive reagents in the mixture. Always perform a stability check or consult the literature for the thermal stability of this compound under your specific conditions before relying solely on heat.

Q7: My reaction is pH-sensitive and cannot tolerate strong acids or bases. What are my options?

A7: This is a common and important constraint. If pH modification is not viable, you must rely on a combination of other techniques:

  • Solvent/Co-solvent Selection: This becomes your primary strategy. Focus on finding the most powerful polar aprotic solvent that is compatible with your chemistry (see Table 1). Using a small amount of DMSO or NMP as a co-solvent is often the best approach.[2][5]

  • Temperature Control: Carefully explore the highest temperature your reaction can tolerate to maximize solubility without causing degradation.

  • Reagent Concentration: Consider running the reaction at a lower concentration if possible, as this will lower the amount of solute that needs to be dissolved per unit volume of solvent.

Q8: How can I quickly determine the approximate solubility in a new solvent system?

A8: A simple benchtop test can provide valuable data for solvent screening without consuming large amounts of material.

Experimental Protocol II: Rapid Solubility Assessment

  • Prepare Vials: Dispense a precise volume (e.g., 1.0 mL) of each candidate solvent/co-solvent mixture into separate, small, sealable vials.

  • Initial Addition: Add a small, known mass of this compound (e.g., 5 mg) to each vial.

  • Equilibrate: Cap the vials and stir or agitate them vigorously at a constant, controlled temperature (e.g., 25 °C) for 1-2 hours.

  • Observe: Visually inspect for complete dissolution.

  • Titrate: If the solid dissolves, add another known mass (e.g., 5 mg) and repeat step 3. Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved after extended agitation).

  • Calculate: The approximate solubility is the total mass of solute dissolved in the known volume of solvent (e.g., mg/mL). This provides a reliable basis for comparing different solvent systems.

References

Optimization of reaction conditions for 2-Amino-5-chloro-4-iodophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-5-chloro-4-iodophenol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and reliable method is the electrophilic iodination of 2-amino-5-chlorophenol. This starting material possesses a highly activated aromatic ring due to the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. These groups direct electrophiles to the ortho and para positions. In this case, the C4 position is vacant and activated by both groups, making it the prime site for iodination.

The general reaction is as follows:

The key to a successful synthesis lies in selecting the appropriate iodinating agent and controlling the reaction conditions to prevent side reactions.

Q2: Which iodinating agent is recommended for this synthesis?

Several iodinating systems can be employed, but for highly activated substrates like 2-amino-5-chlorophenol, a system that generates the electrophilic iodine species (I⁺) in situ is preferable to minimize side reactions like oxidation.

A highly recommended system is the use of molecular iodine (I₂) in the presence of an oxidizing agent . Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) or iodic acid (HIO₃).[1][2][3] This combination provides a controlled release of the iodinating electrophile.

  • Why this system? Using I₂ alone is often insufficient for aromatic iodination unless the ring is exceptionally activated. The oxidizing agent converts I₂ to a more potent electrophilic species. This method avoids the harsh conditions sometimes associated with other iodinating agents and often leads to cleaner reactions and higher yields. A patent for a related iodination process highlights the use of I₂ and HIO₃ in an aqueous acidic medium.[3]

Q3: What are the critical parameters to control during the reaction?

Optimizing this synthesis requires careful control over several key parameters. The interplay between these factors will determine the yield and purity of your final product.

ParameterRecommended Range/ConditionRationale & Expert Insight
Stoichiometry Iodinating Agent: 1.0 - 1.2 equivalentsUsing a slight excess of the iodinating agent can help drive the reaction to completion. However, a large excess significantly increases the risk of di-iodination at the C6 position. Precise control is crucial.
Temperature 0°C to Room Temperature (20-25°C)Electrophilic iodination of this activated ring is typically facile and does not require heat.[2] Starting at a lower temperature (0-5°C) and allowing the reaction to slowly warm to room temperature helps control the reaction rate and minimizes the formation of impurities.
Solvent Methanol, Ethanol, Acetic Acid, or aqueous mixturesA polar protic solvent is generally suitable for dissolving the starting material and accommodating the reagents. The choice may depend on the specific iodinating system used.
pH Neutral to slightly acidicMaintaining a slightly acidic pH can help stabilize the aminophenol and is often compatible with iodination reactions that use an oxidizing agent.[1] However, strongly acidic conditions should be avoided as they can protonate the amino group, deactivating the ring.
Reaction Time 2 - 16 hoursThe reaction progress should be monitored closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Over-extending the reaction time can lead to product degradation.
Q4: How should I purify the final product, this compound?

Purification typically involves a standard aqueous workup followed by recrystallization or column chromatography.

  • Quenching: After the reaction is complete (as determined by TLC/LC-MS), the excess iodine should be quenched by adding a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic brown color of iodine disappears.[1][5]

  • Extraction: The product can then be extracted into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed with water and brine to remove any remaining inorganic salts.

  • Final Purification:

    • Recrystallization: This is often the most effective method for obtaining high-purity material if a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be identified.

    • Column Chromatography: If recrystallization is ineffective or impurities are difficult to remove, silica gel column chromatography is a reliable alternative.[6] A gradient of ethyl acetate in hexanes is a good starting point for elution.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: I've set up the reaction, but after several hours, my TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?

A: A stalled or low-yielding reaction can be traced back to several root causes. Let's diagnose the possibilities using a systematic approach.

Possible Causes & Solutions:

  • Inactive Iodinating Agent:

    • The "Why": The oxidizing agent (e.g., H₂O₂) may have decomposed, or the molecular iodine may be of poor quality. Hydrogen peroxide, in particular, can degrade over time.

    • Solution: Use a fresh, unopened bottle of the oxidizing agent. Verify the concentration of your H₂O₂ solution if possible. Ensure your iodine is a crystalline solid and has been stored properly away from moisture and light.

  • Incorrect pH:

    • The "Why": If the reaction medium is too acidic, the amino group of your starting material will be protonated to form an ammonium salt (-NH₃⁺). This group is strongly deactivating and will shut down the electrophilic substitution reaction.

    • Solution: Check the pH of your reaction mixture. If it is too low, consider using a buffered system or a different solvent. Acetic acid can sometimes serve as both a solvent and a mild acid catalyst without causing excessive protonation.

  • Insufficient Activation:

    • The "Why": While unlikely for this substrate, ensure there are no strongly deactivating impurities in your starting material.

    • Solution: Verify the purity of your 2-amino-5-chlorophenol starting material by NMR or melting point. If necessary, purify it by recrystallization before use.

G start Low Yield Observed check_reagents Verify Purity & Activity of Reagents (Iodine, Oxidizer) start->check_reagents check_conditions Review Reaction Conditions (Temp, pH, Stoichiometry) start->check_conditions analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) start->analyze_crude sub_reagents Reagents Degraded? check_reagents->sub_reagents sub_conditions Conditions Suboptimal? check_conditions->sub_conditions sub_analysis Side Products Identified? analyze_crude->sub_analysis sol_reagents Solution: Use fresh reagents. Confirm concentrations. sub_reagents->sol_reagents YES sol_conditions Solution: Adjust temp/pH. Verify stoichiometry. sub_conditions->sol_conditions YES sol_analysis Solution: See Problem 2 for impurity troubleshooting. sub_analysis->sol_analysis YES

Caption: Step-by-step workflow for the synthesis of the target compound.

References

Degradation pathways of 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-Amino-5-chloro-4-iodophenol >

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical advice to researchers encountering challenges during the handling, analysis, and use of this compound. Given the limited publicly available data on the specific degradation pathways of this compound, this document synthesizes established principles of organic chemistry, data from analogous compounds, and standard pharmaceutical stress testing methodologies to provide a robust framework for troubleshooting.

Our approach is grounded in predicting and identifying potential degradation products, enabling you to develop stable formulations and accurate analytical methods.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a yellow-brown color upon standing. What is causing this discoloration?

A1: This is a classic sign of oxidation, a common degradation pathway for aminophenols.[1] The aminophenol structure, particularly with both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring, is highly susceptible to oxidation.[1] This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.

The initial step is often the formation of a quinone-imine type structure, which is highly colored. These initial products can then undergo further reactions, including polymerization, to form complex, intensely colored polymeric materials.[1] Commercially available aminophenols are often slightly discolored due to these oxidation byproducts.[1]

Troubleshooting & Prevention:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Choice: Use de-gassed solvents for solution preparation.

  • Light Protection: Store both the solid compound and its solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Antioxidants: For formulation studies, consider the addition of a suitable antioxidant, but ensure it does not interfere with your downstream applications or analytical methods.

Q2: I am observing a new, unexpected peak in my HPLC chromatogram during a stability study. What could it be?

A2: An unexpected peak likely represents a degradation product. Based on the structure of this compound, the most probable degradation products arise from dehalogenation or oxidation.

  • Dehalogenation: The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond and is the most likely site for dehalogenation. This would result in the formation of 2-Amino-5-chlorophenol . This can be particularly prevalent during photostability studies or under reductive conditions.

  • Oxidation Products: As mentioned in Q1, oxidation can lead to a variety of products, including quinone-imines and their polymers.[1][2] These compounds are often more polar than the parent molecule.

  • Combined Degradation: It is also possible to have products of both oxidation and dehalogenation.

Troubleshooting & Identification:

  • LC-MS Analysis: The most effective way to identify the unknown peak is by using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown, allowing you to deduce its structure. For example, a loss of 126.9 amu (the mass of iodine) would strongly suggest de-iodination.

  • Forced Degradation Study: Perform a forced degradation study (see detailed protocol below) to intentionally generate degradation products. By comparing the chromatograms from your stressed samples to your stability sample, you can confirm the identity of the new peak.[3][4][5]

Q3: What are the optimal storage conditions for this compound to ensure long-term stability?

A3: To minimize degradation, the compound should be protected from the primary stress factors: light, heat, and oxygen.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermally induced degradation and oxidative reactions.
Atmosphere Store under inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[1]
Light Store in an amber, tightly sealed containerProtects against photodegradation, which can cleave halogen bonds.
Moisture Store in a desiccated environmentPrevents hydrolysis and potential moisture-mediated degradation pathways.

Troubleshooting Guide: Investigating Degradation

This section provides a systematic workflow for identifying and understanding the degradation of this compound.

Logical Flow for Degradation Investigation

Caption: Workflow for investigating unknown degradation products.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as recommended by ICH guidelines.[4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][7]

Objective: To intentionally degrade this compound under various stress conditions to generate and identify its primary degradation products.

Materials:

  • This compound

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA and MS detectors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol.[7]

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.[6]

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.[6]

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Use the control sample (API in 50:50 MeOH:Water). Incubate at 80°C for 48 hours.[6][7]

    • Photodegradation: Expose the control sample to a light source providing UV and visible light, as per ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).[7]

  • Sample Quenching: After the incubation period, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC-MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To separate this compound from its potential degradation products and provide mass data for identification.

ParameterCondition
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temp. 40°C
UV Detection 230 nm and 280 nm (or PDA scan 200-400 nm)
MS Detector Electrospray Ionization (ESI) in Positive and Negative Mode
MS Scan Range 100 - 500 m/z

This method provides a starting point; optimization may be required based on the specific degradation products formed.[8][9][10]

Predicted Degradation Pathways

While specific literature is unavailable, the degradation can be predicted based on the reactivity of the functional groups.

Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_dehalogenation Dehalogenation Pathway Parent This compound QuinoneImine Quinone-imine Intermediate (Colored) Parent->QuinoneImine Oxidation (O₂, Light, Metal Ions) Deiodinated 2-Amino-5-chlorophenol (Loss of Iodine) Parent->Deiodinated De-iodination (Light, Reductants) Polymer Polymeric Products (Brown/Black Precipitate) QuinoneImine->Polymer Polymerization

Caption: Predicted degradation pathways for this compound.

Mechanistic Explanation:

  • Oxidative Pathway: The electron-rich aminophenol ring is readily oxidized. The initial one-electron oxidation can form a radical species which quickly reacts to form a quinone-imine.[11] These intermediates are highly reactive and can polymerize, leading to the observed discoloration and potential precipitation.[1][2][12]

  • Dehalogenation Pathway: The C-I bond is the weakest point for dehalogenation. Photodegradation, in particular, can supply the energy needed to homolytically cleave this bond, forming a radical intermediate that is subsequently quenched to yield 2-Amino-5-chlorophenol. Studies on similar halogenated phenols and anilines confirm that dehalogenation is a common degradation route.[13][14] Microbial degradation pathways for similar compounds also show dehalogenation as a key step.[15][16][17]

By understanding these potential pathways and utilizing the troubleshooting guides and protocols provided, researchers can proactively address stability issues, ensure the integrity of their experimental results, and develop robust analytical methods for this compound.

References

Technical Support Center: Purification of Crude 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of crude 2-Amino-5-chloro-4-iodophenol. The methodologies and explanations provided herein are grounded in established chemical principles to ensure both scientific accuracy and practical applicability in a laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound sample is a dark, oily solid. What are the likely impurities and what is the best initial purification strategy?

A1: A dark, oily appearance in your crude product suggests the presence of several types of impurities. These can include unreacted starting materials, byproducts from the synthesis, and degradation products. Given the trifunctional nature of your molecule (phenol, amine, and aryl iodide), a multi-step purification strategy is often necessary.

Likely Impurities:

  • Unreacted Starting Materials: Depending on your synthetic route, these could include precursors to the aminophenol.

  • Over-iodinated Species: The iodination of phenols can sometimes lead to the formation of di- or even tri-iodinated byproducts.[1]

  • Oxidation Products: Aminophenols can be susceptible to oxidation, leading to colored impurities.

  • Polymeric Material: Side reactions can sometimes produce tar-like polymeric substances.

Initial Purification Strategy: Acid-Base Extraction

Acid-base extraction is a powerful first-line technique to separate your amphoteric product from neutral organic impurities.[2][3] The principle lies in the differential solubility of the compound in its neutral and salt forms in aqueous and organic solvents.[4][5] Your target compound has both a weakly acidic phenolic group and a weakly basic amino group.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amino group, forming a water-soluble ammonium salt which will move to the aqueous layer, leaving neutral impurities in the organic layer.

  • Basic Wash: Separate the organic layer containing neutral impurities. To the aqueous layer, add a base (e.g., 1 M NaOH) to deprotonate the phenolic hydroxyl group, forming a water-soluble phenoxide salt. This step helps to remove any acidic impurities that might have been carried over.

  • Isolation: Adjust the pH of the final aqueous solution to the isoelectric point of this compound to precipitate the purified product. The exact pH will need to be determined empirically but will likely be near neutral.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Q2: After acid-base extraction, my product is a solid, but TLC and HPLC analysis still show multiple spots/peaks. What is the next step?

A2: The presence of multiple spots or peaks after an initial extraction indicates that impurities with similar acidic/basic properties to your target compound are still present. These are often isomers or analogs that were not effectively separated by the extraction. For this scenario, recrystallization or column chromatography are the recommended next steps.

Troubleshooting with Recrystallization

Recrystallization is an effective technique for purifying solid compounds by separating the desired compound from impurities with different solubility profiles.[6]

Experimental Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. You are looking for a solvent that dissolves your compound well at elevated temperatures but poorly at room temperature. For this compound, polar solvents like ethanol, isopropanol, or a mixed solvent system such as ethanol/water are good starting points to screen.[6]

    • Screening: In small test tubes, test the solubility of a small amount of your crude product in different solvents at room temperature and with gentle heating. A good solvent will dissolve the compound when hot and show crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Issue Potential Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed solvent system.
No Crystals Form Too much solvent was used, or the solution is supersaturated.Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal.[6]
Low Recovery The compound is too soluble in the cold solvent.Use a different solvent or a mixed solvent system where the compound is less soluble at low temperatures.
Q3: Recrystallization did not provide the desired purity. How do I set up a column chromatography protocol for this compound?

A3: Column chromatography is a highly effective method for separating compounds with similar polarities.[7][8] For your compound, which has polar amino and hydroxyl groups, a normal-phase chromatography setup with silica gel is a standard approach.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is the most common choice for the stationary phase.

  • Mobile Phase (Eluent) Selection: The choice of eluent is crucial. You will likely need a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in solvent systems of varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The ideal eluent system will give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from the impurity spots.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to elute your compound and then any more polar impurities.

  • Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Diagram: Logical Workflow for Purification

PurificationWorkflow Crude Crude Product (Dark, Oily Solid) Extraction Acid-Base Extraction Crude->Extraction Analysis1 TLC/HPLC Analysis Extraction->Analysis1 Recrystallization Recrystallization Analysis2 TLC/HPLC Analysis Recrystallization->Analysis2 Chromatography Column Chromatography Pure Pure Product Chromatography->Pure Analysis1->Recrystallization Impurities Present Analysis1->Pure Pure Analysis2->Chromatography Impurities Present Analysis2->Pure Pure PurityAnalysis Start Purified Solid Prepare Prepare Dilute Solution (e.g., ACN/Water) Start->Prepare Inject Inject into HPLC (C18 Column) Prepare->Inject Analyze Analyze Chromatogram (UV Detection) Inject->Analyze Result Determine Purity (% Area) Analyze->Result

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-4-iodophenol. This guide is designed for researchers, chemists, and process development professionals who are looking to implement or scale up this important synthesis. As a key intermediate in the development of various pharmaceutical agents, achieving a robust, high-yield, and pure synthesis of this molecule is critical.

This document moves beyond a simple recitation of steps. It provides a framework for understanding the critical parameters of the synthesis, anticipating potential challenges, and systematically troubleshooting any issues that may arise during your campaign.

Synthesis Overview: The Chemistry of Selective Iodination

The synthesis of this compound is fundamentally an electrophilic aromatic substitution reaction. The starting material, 2-Amino-5-chlorophenol, is an electron-rich aromatic ring, making it susceptible to attack by an electrophile. The key challenge lies in achieving regioselective iodination at the C4 position.

The hydroxyl (-OH) and amino (-NH2) groups are strong activating, ortho, para-directing groups. The chloro (-Cl) group is a deactivating, ortho, para-director. The C4 position is para to the strongly activating amino group and ortho to the hydroxyl group, making it the most electronically favorable position for substitution.

Molecular iodine (I₂) itself is not a potent electrophile. Therefore, an oxidizing agent is required to generate a more powerful electrophilic iodine species, such as the iodonium ion (I⁺) in situ. A common and effective method involves the use of hydrogen peroxide (H₂O₂) with iodine, which offers a greener alternative to other iodinating systems.[1]

Caption: General reaction scheme for the iodination of 2-Amino-5-chlorophenol.

Detailed Experimental Protocol

This protocol is a robust starting point for laboratory-scale synthesis. As with any process, optimization may be required based on your specific equipment and raw material purity.

Reagent and Materials Table
ReagentFormulaMW ( g/mol )Molar Eq.Amount (Example Scale)
2-Amino-5-chlorophenolC₆H₆ClNO143.571.010.0 g
Iodine (I₂)I₂253.811.0518.6 g
Hydrogen Peroxide (30% w/w)H₂O₂34.011.18.3 mL
EthanolC₂H₅OH46.07-150 mL
Deionized WaterH₂O18.02-150 mL
Sodium ThiosulfateNa₂S₂O₃158.11-As needed
Ethyl AcetateC₄H₈O₂88.11-For extraction
HexaneC₆H₁₄86.18-For recrystallization
BrineNaCl(aq)--For washing
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 2-Amino-5-chlorophenol in 150 mL of ethanol. Stir until a clear solution is formed.

  • Iodine Addition: To the solution, add 18.6 g of iodine. Stir the resulting dark slurry at room temperature for 15 minutes.

  • Initiation of Iodination: Add 150 mL of deionized water to the flask. Then, add 8.3 mL of 30% hydrogen peroxide dropwise via the dropping funnel over 30-45 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring (Self-Validation): The reaction progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC).

    • Mobile Phase: 3:1 Hexane:Ethyl Acetate.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

    • Expected Result: The spot corresponding to the starting material (higher Rf) will diminish as a new, lower Rf spot corresponding to the product appears. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark red/brown color of the iodine disappears, leaving a pale yellow solution or off-white precipitate.

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with deionized water (1 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Why is hydrogen peroxide used as the oxidizing agent? A1: Hydrogen peroxide is a "green" oxidizing agent because its only byproduct is water.[1] It effectively oxidizes I₂ to the electrophilic iodinating species in situ under mild conditions, avoiding the use of heavy metals or harsher reagents.

Q2: Can I use a different solvent system? A2: Yes, other polar protic solvents like methanol or isopropanol can be used. The ethanol/water mixture is chosen for its ability to dissolve both the organic substrate and the inorganic reagents to a suitable extent, facilitating the reaction. The optimal solvent system may require some optimization for scale-up.

Q3: Is it necessary to protect the amino or hydroxyl group before iodination? A3: It is generally not necessary for this specific substrate. The strong activating nature of the amino and hydroxyl groups directs the iodination to the desired C4 position with high selectivity. Protection would add extra steps to the synthesis, increasing cost and complexity. However, in less selective systems, protection strategies are common.[2]

Q4: How do I confirm the identity and purity of my final product? A4: Standard analytical techniques should be employed.

  • ¹H NMR: To confirm the structure and regiochemistry by looking at the aromatic proton splitting patterns.

  • ¹³C NMR: To confirm the number of unique carbons.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight (269.47 g/mol ).[3]

  • HPLC: To determine the purity of the final product. A reverse-phase C18 column with a water/acetonitrile mobile phase is a good starting point.[4][5]

Q5: What are the primary safety concerns for this reaction? A5:

  • Iodine: Harmful if inhaled or in contact with skin. It can cause skin irritation and staining.[6][7] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

  • 2-Amino-5-chlorophenol: Aminophenols and their halogenated derivatives should be handled as potentially toxic and irritant.[9]

  • Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes, and keep away from combustible materials.

  • Solvents: Ethanol, ethyl acetate, and hexane are flammable. Ensure no ignition sources are nearby.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Troubleshooting_Workflow start Problem Observed: Low Yield or Impure Product symptom1 Symptom: Reaction is sluggish or incomplete (Starting material remains on TLC) start->symptom1 symptom2 Symptom: Multiple new spots on TLC, especially a very low Rf spot start->symptom2 symptom3 Symptom: Crude product is a dark oil or tar start->symptom3 symptom4 Symptom: Low isolated yield after workup and purification start->symptom4 cause1a Potential Cause: Inactive H₂O₂ symptom1->cause1a cause1b Potential Cause: Low reaction temperature symptom1->cause1b cause1c Potential Cause: Impure starting material symptom1->cause1c cause2a Potential Cause: Over-iodination (di-iodination) symptom2->cause2a cause2b Potential Cause: Reaction run for too long symptom2->cause2b cause3a Potential Cause: Oxidation of phenol/amine groups symptom3->cause3a cause3b Potential Cause: Excessive heat during reaction or workup symptom3->cause3b cause4a Potential Cause: Incomplete extraction symptom4->cause4a cause4b Potential Cause: Product loss during recrystallization symptom4->cause4b sol1a Solution: Use a fresh, verified bottle of H₂O₂. Test activity (e.g., with KI/starch paper). cause1a->sol1a sol1b Solution: Allow reaction to warm to RT or slightly above (up to 40°C) if necessary. cause1b->sol1b sol1c Solution: Verify purity of 2-Amino-5-chlorophenol by NMR or mp. Purify if needed. cause1c->sol1c sol2a Solution: Use precise stoichiometry (1.0-1.05 eq.) of iodine. Add H₂O₂ slowly. cause2a->sol2a sol2b Solution: Monitor carefully by TLC and quench the reaction immediately upon completion. cause2b->sol2b sol3a Solution: Ensure efficient quenching with sodium thiosulfate. Consider performing the reaction under an inert atmosphere (N₂). cause3a->sol3a sol3b Solution: Maintain temperature control. Use lower temperatures during solvent removal (rotovap). cause3b->sol3b sol4a Solution: Perform at least three extractions with ethyl acetate. Check pH of aqueous layer; if acidic, neutralize before extraction. cause4a->sol4a sol4b Solution: Use a minimal amount of hot solvent for dissolution. Cool slowly. Recover product from mother liquor via chromatography. cause4b->sol4b

Caption: A workflow for troubleshooting common synthesis issues.

In-Depth Troubleshooting Q&A

Q: My reaction has stalled; TLC shows significant starting material even after 4 hours. What should I do? A: First, verify the quality of your hydrogen peroxide, as it can degrade over time. Use a fresh bottle if in doubt. If the H₂O₂ is active, you can try gently warming the reaction mixture to 35-40°C. A small additional charge of H₂O₂ (0.1 eq) can also be added, but monitor carefully for the formation of side products.

Q: My crude product is a dark, sticky oil that won't crystallize. What happened? A: This is typically a sign of impurity, often from oxidation of the electron-rich aminophenol ring. This can be caused by excessive heat or exposure to air for prolonged periods. The best course of action is purification via column chromatography on silica gel using a hexane/ethyl acetate gradient. To prevent this in the future, maintain strict temperature control and consider degassing your solvents or running the reaction under a nitrogen atmosphere. A charcoal treatment of the crude product solution before concentration may also help remove some colored impurities.

Q: I see a second product spot on my TLC plate that is very close to the baseline (low Rf). What is it? A: A very polar, low Rf spot is likely the di-iodinated product (2-Amino-5-chloro-4,6-diiodophenol). This arises if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long after the starting material is consumed. To avoid this, use no more than 1.05 equivalents of iodine and monitor the reaction closely, quenching it as soon as the monosubstituted product is maximized. This impurity can be challenging to remove by recrystallization and typically requires chromatographic separation.

Q: My final yield after recrystallization is very low (<40%). Where did my product go? A: Significant product loss during purification is common if the recrystallization is not optimized. Using too much hot solvent will result in a large portion of your product remaining in the mother liquor upon cooling. Use the absolute minimum volume of hot solvent required to dissolve the crude material. Also, ensure your extractions were efficient; aminophenols can have some water solubility, so performing at least three extractions is critical.[10] You can attempt to recover more product from the recrystallization mother liquor by concentrating it and purifying the residue by column chromatography.

References

Technical Support Center: HPLC Analysis of 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-5-chloro-4-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The content is structured to address specific experimental issues with a focus on the underlying scientific principles to ensure robust and reliable analytical outcomes.

Part 1: Understanding the Analyte: this compound

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound, as these directly influence its chromatographic behavior.

  • Structure: The molecule contains a phenolic hydroxyl group (-OH), an amino group (-NH2), a chlorine atom (-Cl), and an iodine atom (-I) attached to a benzene ring.

  • Polarity and Ionization: The phenolic hydroxyl group is weakly acidic, while the amino group is weakly basic. This amphoteric nature means the compound's ionization state is highly dependent on the mobile phase pH.

  • UV Absorbance: The aromatic ring and its substituents confer UV absorbance, making UV detection a suitable choice for HPLC analysis.[1]

  • Potential for Secondary Interactions: The presence of the polar hydroxyl and amino groups can lead to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, which can cause peak tailing.[2][3]

PropertyValueSource
Molecular Formula C6H5ClINO[4]
Molecular Weight 269.47 g/mol [4]
XLogP3 2.2[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]

Part 2: Troubleshooting Common HPLC Issues

This section is organized in a question-and-answer format to directly address common problems encountered during the HPLC analysis of this compound.

I. Peak Shape Problems: Tailing and Fronting

Question 1: My peak for this compound is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue when analyzing polar compounds like this compound and is often characterized by an asymmetry factor (Tf) greater than 1.2.[5] The primary causes are typically related to secondary interactions with the stationary phase.

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Mobile Phase pH Adjustment: The ionization of the phenolic and amino groups is pH-dependent. At a pH close to the pKa of either group, both ionized and non-ionized forms can exist, leading to peak distortion.[2]

    • Recommendation: For reversed-phase HPLC, adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. For this compound, a lower pH (e.g., pH 2.5-3.5) will protonate the amino group and suppress the ionization of the phenolic group, leading to a more uniform species and reduced interaction with silanols.[6]

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to secondary interactions.[6]

    • Recommendation: Increase the buffer concentration in the mobile phase, typically in the range of 10-50 mM.[6]

  • Use an End-Capped Column: Residual silanol groups on the silica surface of C18 columns are a primary cause of tailing for polar compounds.[3] End-capped columns have these silanol groups deactivated.

    • Recommendation: Utilize a high-quality, end-capped C18 or a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak asymmetry.[2]

    • Recommendation: Reduce the injection volume or dilute the sample.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2]

    • Recommendation: Whenever possible, dissolve the sample in the initial mobile phase.

Question 2: My peak is fronting. What does this indicate?

Answer:

Peak fronting is less common than tailing and is often associated with column overload or poor sample solubility in the mobile phase.[7]

  • Column Overload: This is a primary cause of fronting.[8]

    • Solution: Reduce the sample concentration or injection volume.

  • Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can lead to fronting.

    • Solution: Ensure the sample is completely dissolved. You may need to adjust the sample solvent or the mobile phase composition.

II. Retention Time Variability

Question 3: I am observing a drift in the retention time of this compound over a sequence of injections. What could be the cause?

Answer:

Retention time drift can be a frustrating issue, impacting the reliability of your analysis. The causes can be gradual or abrupt.[9][10]

Troubleshooting Workflow for Retention Time Drift:

Caption: Troubleshooting workflow for retention time drift.

Detailed Solutions:

  • Column Equilibration: Insufficient column equilibration is a common cause of retention time drift, especially at the beginning of a run.[11][12]

    • Recommendation: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.

  • Mobile Phase Composition: Changes in the mobile phase composition, even minor ones, can significantly affect retention times.[9]

    • Recommendation: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[13] Volatilization of the organic component can also be a factor, so keep mobile phase reservoirs covered.[14]

  • Temperature Fluctuations: The column temperature has a direct impact on retention time. A 1°C increase in temperature can decrease retention time by approximately 2%.[11]

    • Recommendation: Use a column oven to maintain a constant and consistent temperature.

  • Flow Rate Inconsistency: A change in the flow rate will directly affect the retention time.[9]

    • Recommendation: Check for leaks in the system, from the pump to the detector.[8] Ensure the pump is functioning correctly and that there are no air bubbles in the system.[15]

III. Baseline and Sensitivity Issues

Question 4: I'm experiencing a noisy or drifting baseline. What are the potential sources?

Answer:

A stable baseline is essential for accurate quantification. Baseline noise and drift can originate from several sources.[7]

  • Mobile Phase: Impurities in the mobile phase, inadequate degassing, or a poorly mixed mobile phase can all contribute to baseline issues.[12]

    • Solution: Use high-purity solvents and degas the mobile phase thoroughly. Ensure proper mixing if preparing the mobile phase online.

  • Detector: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise.[15]

    • Solution: Flush the flow cell with an appropriate solvent. If the problem persists, the lamp may need to be replaced.

  • System Contamination: Contaminants from previous injections eluting from the column can cause a drifting baseline.

    • Solution: Flush the column with a strong solvent.

Question 5: The sensitivity for this compound is lower than expected. How can I improve it?

Answer:

Low sensitivity can be due to a variety of factors related to the analyte, method, and instrument.[12]

  • Wavelength Selection: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for this compound.

    • Solution: Determine the λmax by running a UV scan of the analyte.

  • Mobile Phase pH: The pH of the mobile phase can affect the chromophore and thus the UV absorbance.

    • Solution: Experiment with different mobile phase pH values to see if sensitivity improves.

  • Sample Degradation: The analyte may be degrading in the sample solution or on the column.

    • Solution: Prepare samples fresh and consider using a cooled autosampler.

  • Detector Issues: A failing detector lamp will result in lower sensitivity.

    • Solution: Check the lamp's energy output and replace it if necessary.

Part 3: Forced Degradation Studies

Forced degradation studies are a critical component of developing a stability-indicating HPLC method.[16] These studies help to ensure that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[17]

Question 6: How should I design a forced degradation study for this compound?

Answer:

A forced degradation study for this compound should include exposure to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the API.[18][19]

Stress ConditionTypical ConditionsRationale
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C)To assess stability in acidic conditions.[18]
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C)To evaluate stability in alkaline conditions.[18]
Oxidation 3% H2O2 at room temperatureTo test susceptibility to oxidative degradation.[18]
Thermal Degradation 60-80 °C in a controlled ovenTo determine the effect of heat on the drug substance.[18]
Photostability Exposure to a combination of visible and UV light (e.g., ICH option 1 or 2)To assess light sensitivity.[18]

Experimental Protocol for Forced Degradation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Expose the solution to the different stress conditions outlined in the table above for a defined period.

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by HPLC and compare the chromatograms to that of an unstressed control sample.

The goal is to develop an HPLC method that can resolve the main peak of this compound from all the degradation product peaks.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A1: A good starting point would be a reversed-phase method using a C18 column.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength (determine λmax).

Q2: How do I choose the right column for this analysis?

A2: A C18 column is a versatile choice for a wide range of polarities and is a good starting point.[20] Given the phenolic nature of the analyte, a phenyl-hexyl column could also provide alternative selectivity through pi-pi interactions. For improved peak shape, always opt for a high-purity, end-capped silica column.[21]

Q3: Can I use a normal-phase HPLC method for this compound?

A3: While reversed-phase is more common, normal-phase HPLC could be an option, especially for separating isomers.[1] However, it is often more challenging to work with due to the sensitivity of the mobile phase to water content.

Q4: What are the key system suitability parameters I should monitor?

A4: Key system suitability parameters include:

  • Tailing factor (Asymmetry): Should be between 0.8 and 1.5.

  • Theoretical plates (N): A measure of column efficiency.

  • Resolution (Rs): Should be greater than 2 between the main peak and the closest eluting peak.

  • Relative standard deviation (RSD) of peak area and retention time: Should be less than 2% for replicate injections.

Q5: My column backpressure is high. What should I do?

A5: High backpressure is usually caused by a blockage in the system.[22]

  • Check for blockages: Start by disconnecting the column and checking the system pressure. If it's normal, the blockage is in the column.

  • Column blockage: Try back-flushing the column with a strong solvent. If this doesn't work, the column frit may be blocked and need replacement, or the column itself may need to be replaced.

  • System blockage: If the pressure is high without the column, check for blockages in the tubing, injector, or detector.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Amino-5-chloro-4-iodophenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this structurally complex molecule. The substitution pattern of this compound presents unique challenges, including overlapping signals, second-order effects, and the behavior of labile protons. This resource provides in-depth troubleshooting guides and FAQs to navigate these complexities effectively.

Predicted ¹H NMR Spectrum: Establishing a Baseline

Before troubleshooting, it's essential to have a theoretical expectation for the ¹H NMR spectrum of this compound. The molecule has two aromatic protons, one hydroxyl (-OH) proton, and two amine (-NH₂) protons.

Molecular Structure and Proton Labeling:

Caption: Structure of this compound with proton labels.

The substituents (-OH, -NH₂, -Cl, -I) exert distinct electronic and steric effects, influencing the chemical shifts of the aromatic protons (H_A and H_B).[1][2] The -OH and -NH₂ groups are strongly electron-donating, tending to shield (shift upfield) the protons, while the halogens (-Cl, -I) are inductively withdrawing but can have complex anisotropic effects.[3][4][5]

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constant (J, Hz)
H_A (on C3)Aromatic~6.5 - 7.0Doublet (d)Jmeta = 2-3
H_B (on C6)Aromatic~7.0 - 7.5Doublet (d)Jmeta = 2-3
-NH₂Amine3.5 - 5.0 (variable)Broad Singlet (br s)None
-OHPhenolic4.0 - 8.0 (variable)Broad Singlet (br s)None

Note: The predicted chemical shifts are estimates. Actual values can vary based on solvent, concentration, and temperature.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: Why are the peaks in my spectrum broad and poorly resolved?

Broad peaks are a frequent issue that can obscure crucial information.[6] Several factors can contribute to this problem.

Answer:

  • Chemical Exchange: Labile protons, like those in -OH and -NH₂ groups, undergo rapid exchange with each other and with trace amounts of water in the solvent.[7][8] This process is often on a timescale comparable to the NMR experiment, leading to significant peak broadening.[9] DMSO-d₆ is known to slow this exchange, often resulting in sharper signals for these groups compared to other solvents.[10]

  • High Sample Concentration: Overly concentrated samples increase the solution's viscosity, which can slow molecular tumbling.[7] Slower tumbling leads to shorter T2 relaxation times and, consequently, broader peaks.[11] Aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR.[12]

  • Magnetic Field Inhomogeneity: If the magnetic field is not uniform across the sample, nuclei in different regions will experience slightly different fields, causing a spread of resonance frequencies and broadening the peaks.[6][7] This is often a result of poor shimming or the presence of solid particles.

  • Presence of Particulate Matter: Suspended solid particles in the NMR tube distort the local magnetic field homogeneity, leading to broad, distorted lineshapes that cannot be corrected by shimming.[13] Always filter your sample into the NMR tube through a pipette with a small plug of glass wool.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening due to their ability to accelerate nuclear relaxation.[8][14]

Workflow: Troubleshooting Broad Peaks

G A Problem: Broad NMR Peaks B Is the sample concentration high? (>25mg/0.6mL) A->B C Dilute the sample and re-acquire. B->C Yes D Are labile protons (-OH, -NH₂) broad? B->D No E This is expected. Try using DMSO-d6 or perform a D2O exchange. D->E Yes F Did you filter the sample? D->F No G Re-prepare sample, ensuring filtration to remove solids. F->G No H Check shimming quality. Re-shim if necessary. F->H Yes I If problem persists, consider paramagnetic impurities. Purify sample. H->I

Caption: A logical workflow for diagnosing the cause of broad NMR peaks.
Q2: I'm not seeing the -OH or -NH₂ protons, or their integrals are incorrect. Where are they?

The signals from labile protons can be elusive due to their unique chemical properties.

Answer:

The -OH and -NH₂ protons are "labile," meaning they can easily be exchanged.

  • Exchange with Deuterated Solvents: If you are using a protic deuterated solvent like methanol-d₄ (CD₃OD) or D₂O, the -OH and -NH₂ protons will rapidly exchange with the deuterium atoms of the solvent.[15] This converts them into -OD and -ND₂, which are not observable in ¹H NMR, causing the signals to disappear.[16]

  • Extreme Broadening: In some solvents, the exchange rate can cause the peaks to become so broad that they are indistinguishable from the baseline.[17]

  • Variable Chemical Shift: The chemical shift of these protons is highly dependent on solvent, temperature, and concentration due to variations in hydrogen bonding.[17] They do not have a fixed position and can appear over a wide range.

Experimental Protocol: D₂O Exchange for Labile Proton Identification

This is a definitive method to identify -OH and -NH₂ signals.

  • Acquire Standard ¹H NMR Spectrum: Dissolve your sample (5-10 mg) in a suitable aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate the H/D exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Compare Spectra: The signals in the original spectrum corresponding to the -OH and -NH₂ protons will have disappeared or significantly decreased in intensity in the second spectrum.[15]

Q3: The aromatic signals are overlapping and difficult to assign. How can I resolve them?

With two protons on a substituted benzene ring, the signals can be close together, making interpretation difficult.

Answer:

  • Solvent Effects: The chemical shifts of aromatic protons can be sensitive to the choice of solvent.[15] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts compared to solvents like CDCl₃ due to anisotropic effects, potentially resolving overlapping signals. Acquiring the spectrum in a different solvent is a simple first step.[15]

  • Higher Field Strength: NMR spectra become simpler and better resolved at higher magnetic field strengths.[18] The chemical shift difference between protons (in Hz) increases with field strength, while the coupling constants (in Hz) remain the same. This increases the Δν/J ratio, which can simplify complex patterns and improve resolution.

  • 2D NMR Spectroscopy: For unambiguous assignment, two-dimensional (2D) NMR techniques are invaluable.[19][20] They add a second frequency dimension to separate signals and reveal correlations between nuclei.[21]

Q4: The splitting patterns in the aromatic region are not simple doublets. What's causing this complexity?

While we predict simple doublets from meta-coupling, the reality can be more complex.

Answer:

This phenomenon is likely due to second-order effects .

  • First-Order vs. Second-Order Spectra: A spectrum is considered "first-order" when the chemical shift difference between two coupled protons (Δν, measured in Hz) is much larger than their coupling constant (J).[22] In this case, splitting patterns are simple and follow the n+1 rule.

  • The Onset of Second-Order Effects: When Δν is not significantly larger than J (a common rule of thumb is when Δν/J < 10), the system becomes "second-order" or "strongly coupled".[18][23] This leads to more complex splitting patterns. Instead of simple doublets, you may see patterns with more lines and distorted intensities. A characteristic feature is the "roofing" effect, where the inner peaks of the multiplets become taller and the outer peaks become shorter.[22][23]

  • Application to this compound: The two aromatic protons, H_A and H_B, are meta-coupled (Jmeta ≈ 2-3 Hz).[24] If their chemical shifts are very close (e.g., a difference of only 0.05 ppm on a 400 MHz spectrometer corresponds to Δν = 20 Hz), the Δν/J ratio would be around 10, and second-order effects could become apparent. If they are even closer, these effects will be more pronounced.[25][26]

Q5: My baseline is distorted and rolling. How can I fix this?

A flat baseline is critical for accurate integration and clear visualization of peaks.

Answer:

Baseline distortions can arise from several sources during NMR data acquisition and processing.[27]

  • Improper Phasing: The raw NMR signal (FID) is a complex signal with real and imaginary components. Phasing is the process of adjusting the spectrum so that all peaks are in the positive absorption mode.[28] Incorrect zero-order and first-order phase corrections are a common cause of baseline issues, where the base of the peaks dips below the baseline.[28] Most processing software has automated and manual phasing routines. For manual correction, focus on making the base of large peaks symmetrical and flat.[28]

  • Acquisition and Processing Artifacts: Delays in the pulse sequence or receiver can introduce distortions that require baseline correction.[27] Additionally, the presence of a very intense signal (like a residual solvent peak) can sometimes create broad "humps" or rolls in the baseline.[29]

  • Correction: All modern NMR processing software includes baseline correction algorithms. These routines identify regions of the spectrum that contain no peaks and fit them to a polynomial function, which is then subtracted from the entire spectrum.[30][31] Applying a baseline correction after phasing is a standard and necessary step for producing a high-quality spectrum.[31]

Advanced Experimental Protocols for Structural Elucidation

When 1D ¹H NMR is insufficient, 2D NMR experiments are the next logical step for definitive structural confirmation.[32][33]

Workflow: 2D NMR for Structural Elucidation

G A Complex 1D ¹H NMR Spectrum (Overlapping Aromatic Signals) B Run COSY (Correlation Spectroscopy) Experiment A->B E Run HSQC (Heteronuclear Single Quantum Coherence) Experiment A->E C Identify Cross-Peaks B->C D Cross-peak between H_A and H_B confirms they are spin-coupled (meta-coupling). C->D H Final Structure Confirmed D->H F Identify Cross-Peaks E->F G Cross-peaks link H_A to C3 and H_B to C6, confirming proton assignments. F->G G->H

Caption: Workflow showing the use of 2D NMR to resolve ambiguities in the 1D spectrum.

Experimental Guide:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[20] In the 2D COSY spectrum, you will see the normal 1D spectrum along the diagonal. Off-diagonal peaks (cross-peaks) appear at the chemical shifts of two protons that are spin-coupled. For this compound, a cross-peak between the signals for H_A and H_B would definitively confirm their meta-relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.[20] It is extremely powerful for assignment. A cross-peak will appear at the ¹H chemical shift on one axis and the ¹³C chemical shift of the attached carbon on the other. This would allow you to unambiguously assign H_A to C3 and H_B to C6 (assuming the ¹³C spectrum is assigned).

References

Technical Support Center: A Comprehensive Guide to 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-chloro-4-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the storage, handling, and effective use of this versatile chemical compound. Here, we address common challenges and questions to ensure the integrity and success of your experiments.

I. Compound Profile: Understanding this compound

This compound is a halogenated aromatic compound with the molecular formula C₆H₅ClINO. Its structure, featuring an amino, a hydroxyl, a chloro, and an iodo group on a benzene ring, makes it a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the development of pharmaceuticals and other specialty chemicals. The interplay of these functional groups dictates its reactivity, solubility, and handling requirements.

II. Storage and Handling: Best Practices

Proper storage and handling are paramount to maintain the stability and purity of this compound, ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It is sensitive to air, light, and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: Always handle this compound in a well-ventilated area or a chemical fume hood. Essential PPE includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or protective clothing

  • In case of dust formation, a NIOSH-approved respirator is necessary.

Q3: How should I handle spills of this compound?

A3: For small spills, carefully sweep the solid material into a designated waste container, avoiding dust generation. The spill area should then be cleaned with a suitable solvent and washed thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material cleanup.

Q4: Is this compound sensitive to degradation? What are the signs of degradation?

A4: Yes, this compound is susceptible to degradation upon exposure to light, air, and moisture. Signs of degradation may include a change in color (darkening) or the presence of an uncharacteristic odor. To minimize degradation, always store it under the recommended conditions and use it promptly after opening.

III. Experimental Workflow: A Guide to Successful Reactions

The unique structure of this compound makes it a versatile reagent in various organic synthesis reactions, most notably in cross-coupling reactions.

Troubleshooting Common Experimental Issues

Q1: I'm having trouble dissolving this compound in my reaction solvent. What can I do?

A1: this compound is a polar molecule and generally exhibits better solubility in polar organic solvents.[1] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Try more polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols like methanol and ethanol.

  • Temperature: Gently warming the mixture can aid in dissolution. However, be cautious of potential degradation at elevated temperatures.

  • pH Adjustment: The amino group can be protonated in acidic conditions, and the phenolic hydroxyl group can be deprotonated in basic conditions, both of which can increase solubility in aqueous or protic solvents.[1]

Solubility Data for Structurally Similar Compounds

SolventSolubility of 2-Amino-4-chlorophenol
WaterModerately soluble[1]
Alcohols (e.g., Methanol, Ethanol)Soluble[1]
AcetoneSoluble[1]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?

A2: Low yields in Suzuki-Miyaura coupling reactions involving this substrate can arise from several factors. Here's a troubleshooting guide:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.

  • Base Selection: The choice of base is crucial. While a base is necessary to activate the boronic acid, a very strong base might lead to side reactions. Common bases for Suzuki reactions include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Side Reactions:

    • Homocoupling: The boronic acid can couple with itself. This is often favored at higher temperatures. Consider lowering the reaction temperature.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from water or other protic sources. Using anhydrous solvents and a slight excess of the boronic acid can mitigate this.

  • Ligand Choice: The amino group on your substrate can coordinate with the palladium center, potentially inhibiting the reaction. Using bulky, electron-rich phosphine ligands can help to promote the desired catalytic cycle.

Q3: What are some common impurities I might see after a reaction with this compound?

A3: Besides unreacted starting material, potential impurities could include:

  • Products of side reactions: As mentioned above, homocoupling and protodeboronation products are common in cross-coupling reactions.

  • Oxidation products: The aminophenol moiety can be susceptible to oxidation, leading to colored impurities.

  • Residual catalyst and ligands: Palladium residues and phosphine oxides are common impurities from the reaction workup.

Proper purification, often by column chromatography, is essential to remove these impurities.

Diagram: Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

IV. Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Note: This is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the palladium catalyst (0.05 mmol) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Arylboronic acid - Base Inert Establish Inert Atmosphere Reagents->Inert Catalyst Add Catalyst (e.g., Pd(PPh3)4) Solvent Add Degassed Solvent Catalyst->Solvent Inert->Catalyst Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

V. Conclusion

This compound is a valuable reagent with broad applications in organic synthesis. By adhering to the storage, handling, and experimental guidelines outlined in this technical support center, researchers can ensure the quality of their starting material and the success of their synthetic endeavors. Should you have further questions or require additional support, please do not hesitate to contact our technical service team.

VI. References

  • Solubility of 2-amino-4-chloro-phenol. (n.d.). Solubility of Things. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Synthesis

In the realm of pharmaceutical development and advanced material science, the starting material is the cornerstone of the final product's integrity. 2-Amino-5-chloro-4-iodophenol is a highly functionalized aromatic compound, a valuable intermediate whose utility is directly proportional to its purity. The presence of even minute quantities of impurities—be they residual starting materials, isomeric byproducts, or residual solvents—can drastically alter reaction kinetics, yield, and the toxicological profile of downstream products.[1] Regulatory bodies such as the International Conference on Harmonisation (ICH) have established stringent guidelines for impurity profiling, making a robust, multi-faceted analytical approach not just good science, but a necessity.[1]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive purity assessment of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind our analytical choices, ensuring a self-validating and authoritative framework for your own laboratory applications.

Chapter 1: Understanding the Target and Its Potential Impurities

Before any analysis, an expert scientist must consider the molecule's structure and its synthetic history to anticipate potential impurities.

The Target Molecule: this compound

  • Molecular Formula: C₆H₅ClINO[2]

  • Molecular Weight: 269.47 g/mol [2]

  • Key Structural Features: A phenol ring substituted with an amino group, a chlorine atom, and an iodine atom. These diverse functional groups dictate its reactivity and the choice of analytical techniques.

A critical challenge is the potential for isomeric impurities, particularly 2-Amino-4-chloro-5-iodophenol , which may form during synthesis and possess similar chromatographic behavior but different biological activity.[3]

Plausible Synthetic Route & Associated Impurities: A common route to such aminophenols involves the reduction of a nitrophenol precursor.[4][5] This informs our impurity profile:

  • Starting Materials: Unreacted 5-chloro-4-iodo-2-nitrophenol.

  • Isomeric Byproducts: Positional isomers like 2-Amino-4-chloro-5-iodophenol.

  • Side-Reaction Products: Compounds from over-reduction or undesired side reactions.

  • Residual Solvents: Methanol, ethanol, ethyl acetate, etc., used during reaction or purification.[4]

  • Inorganic Salts: Remnants from reagents used in the synthesis.

Chapter 2: An Orthogonal, Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. This strategy ensures that impurities missed by one technique are detected by another.

Purity_Assessment_Workflow cluster_synthesis Sample Preparation cluster_analysis Orthogonal Analytical Techniques cluster_result Final Assessment Synthesized_Batch Synthesized This compound HPLC HPLC-UV (Chromatographic Purity, Non-Volatile Impurities) Synthesized_Batch->HPLC Analyze Aliquots GCMS GC-MS (Volatile Impurities, Residual Solvents) Synthesized_Batch->GCMS Analyze Aliquots NMR NMR Spectroscopy (Structural & Isomeric Purity, Solvent ID) Synthesized_Batch->NMR Analyze Aliquots EA Elemental Analysis (Elemental Composition, Bulk Purity) Synthesized_Batch->EA Analyze Aliquots Purity_Statement Comprehensive Purity Statement & Impurity Profile HPLC->Purity_Statement Correlate Data GCMS->Purity_Statement Correlate Data NMR->Purity_Statement Correlate Data EA->Purity_Statement Correlate Data

Caption: Orthogonal workflow for comprehensive purity assessment.

Chapter 3: Chromatographic Purity – The Workhorse of Impurity Profiling

Chromatographic methods are fundamental for separating the main compound from its organic impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for quantifying non-volatile and thermally sensitive impurities. For a polar, UV-active molecule like our target, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the logical choice.

Causality: A C18 column is selected for its versatility in retaining aromatic compounds. A mobile phase of water and acetonitrile provides the necessary polarity gradient to elute the highly polar main compound while separating it from less polar impurities. Acetic or formic acid is added to the mobile phase to suppress the ionization of the phenolic hydroxyl and amino groups, ensuring sharp, symmetrical peaks.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC excels at non-volatile impurities, it is blind to residual solvents and other volatile contaminants. GC-MS is the ideal complementary technique.[8][9]

Causality: The sample is dissolved in a high-boiling-point solvent (like DMSO) and injected into the hot GC inlet, which vaporizes the low-boiling-point impurities (e.g., ethanol, hexane). These are then separated by the GC column and identified by their characteristic mass spectra and retention times. This provides definitive identification and quantification of contaminants that are invisible to HPLC.[10][11]

Chapter 4: Structural & Isomeric Purity by NMR Spectroscopy

Chromatography tells us "how much," but Nuclear Magnetic Resonance (NMR) spectroscopy tells us "what it is." It is the most powerful tool for unambiguous structure confirmation and the detection of isomers.[12]

Causality:

  • ¹H NMR: The proton NMR spectrum provides a unique fingerprint. For this compound, we expect two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns of these protons definitively confirm the substitution pattern, allowing us to distinguish it from its isomers.[13] The protons of the -OH and -NH₂ groups will appear as broad singlets whose signals will disappear upon adding a drop of D₂O to the NMR tube—a classic technique to confirm their identity.[14]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, adding another layer of structural verification.

Chapter 5: Absolute Purity Confirmation

While chromatography and NMR identify and quantify specific impurities, they don't always account for non-UV active or non-soluble contaminants like inorganic salts.

Elemental Analysis (CHNX)

This technique provides a fundamental measure of bulk purity by determining the mass percentages of carbon, hydrogen, and nitrogen.[15][16]

Causality: The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₆H₅ClINO). A result within ±0.4% of the theoretical value is widely accepted as strong evidence of high purity.[17][18] A significant deviation suggests the presence of inorganic impurities or other contaminants that lack a CHN composition.

Chapter 6: Comparative Analysis: Synthesized Batch vs. Reference Standard

Here, we synthesize the data from our orthogonal approach to compare a newly synthesized batch ("Batch A") against a certified commercial reference standard.

Analytical Technique Parameter Reference Standard (>98%) Synthesized Batch A Interpretation/Causality
RP-HPLC (Area %) Purity99.1%98.2%Batch A meets the general purity requirement but has more detectable impurities than the standard.
Known Impurity 1 (Nitrophenol precursor)0.15%0.65%Suggests the reduction reaction in Batch A was incomplete. The process needs optimization.
Unknown Impurity 2 (at RRT 1.1)Not Detected0.30%A new impurity is present. Further investigation by LC-MS would be needed for identification.
Isomeric ImpurityNot Detected0.80%Indicates a lack of regioselectivity in the synthesis, requiring purification refinement.
GC-MS (Headspace) Residual Ethyl Acetate50 ppm850 ppmThe drying process for Batch A was insufficient. The batch must be re-processed to lower solvent content.
Residual TolueneNot Detected110 ppmToluene was likely used in an earlier synthetic step and carried through. Its presence must be eliminated.
¹H NMR Structural ConfirmationConforms to structureConforms to structureThe main component in Batch A is the correct molecule.
Isomer DetectionNo isomeric signals detectedSignals consistent with ~0.8% isomeric impurity observedConfirms the HPLC finding of an isomeric impurity, validating the chromatographic result.
Elemental Analysis % Carbon (Theory: 26.74%)26.65% (Δ -0.09%)26.31% (Δ -0.43%)The deviation for Batch A is outside the acceptable ±0.4% limit, suggesting the presence of inorganic salts or other non-CHN-containing impurities.[17]
% Nitrogen (Theory: 5.20%)5.17% (Δ -0.03%)5.05% (Δ -0.15%)The nitrogen value is closer, but the carbon deviation is a red flag.

Overall Assessment: While the synthesized Batch A has the correct primary structure, it fails to meet high-purity standards due to incomplete reaction, formation of an isomer, high residual solvents, and likely inorganic contamination. The batch requires further purification and process optimization.

Chapter 7: Detailed Experimental Protocols

Protocol 1: RP-HPLC for Chromatographic Purity
  • System: HPLC with UV-Vis Detector (e.g., Agilent 1260 Infinity II).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Acetic Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[6]

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.

  • System Suitability: Inject a mixed standard of the target compound and its potential isomer. The resolution between the two peaks must be >2.0.

  • Analysis: Inject 10 µL of the sample solution. Report purity based on area percent, excluding the solvent front.

Protocol 2: GC-MS for Residual Solvents
  • System: GC with a Mass Selective Detector (e.g., Agilent 8890/5977).

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.[19]

  • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.

  • Sample Preparation: Accurately weigh ~50 mg of sample into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp securely.

  • Headspace Conditions: Incubate at 80°C for 15 minutes.

  • Analysis: Analyze against a calibrated standard containing expected solvents. Identify peaks by retention time and mass spectrum library matching.

Protocol 3: ¹H NMR for Structural Verification
  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire a standard ¹H spectrum.

  • D₂O Shake: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum to identify exchangeable (-OH, -NH₂) protons.[14]

Conclusion

The purity assessment of a critical synthetic intermediate like this compound is a rigorous, multi-step process that demands more than a single measurement. By strategically combining orthogonal techniques—RP-HPLC for chromatographic purity, GC-MS for volatile contaminants, NMR for structural identity, and Elemental Analysis for bulk composition—a complete and trustworthy profile of the material can be established. This comprehensive approach not only ensures the quality of the synthesized compound but also provides invaluable feedback for optimizing the synthetic and purification processes, ultimately upholding the principles of scientific integrity and reproducibility.

References

A Comparative Guide to the Synthesis of 2-Amino-5-chloro-4-iodophenol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-chloro-4-iodophenol is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring amino, chloro, iodo, and hydroxyl groups, makes it a valuable building block for the synthesis of complex heterocyclic scaffolds and novel pharmaceutical agents. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a versatile intermediate in the design of targeted therapies. This guide provides a comprehensive comparison of two plausible synthetic routes for the preparation of this compound, offering detailed experimental protocols and a critical evaluation of each method to assist researchers in selecting the most suitable approach for their specific needs.

Synthetic Strategies: An Overview

Two primary retrosynthetic pathways are considered for the synthesis of this compound. The first route commences with the commercially available 2-amino-5-chlorophenol, followed by a regioselective iodination. The second approach begins with 4-chloro-2-nitrophenol, proceeds through an iodination step, and concludes with the selective reduction of the nitro group. This guide will dissect each route, providing a step-by-step methodology and a comparative analysis of their respective merits and drawbacks.

Route 1: Iodination of 2-Amino-5-chlorophenol

This synthetic approach leverages the availability of 2-amino-5-chlorophenol as a starting material and introduces the iodine substituent in the final step. The key to this route is achieving regioselective iodination at the C4 position, which is activated by both the amino and hydroxyl groups.

Chemical Principles and Mechanistic Insights

The hydroxyl and amino groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution. The chlorine atom is a deactivating but also ortho-, para-directing group. In 2-amino-5-chlorophenol, the positions ortho and para to the powerful activating amino and hydroxyl groups are the most susceptible to electrophilic attack. The C4 position is para to the amino group and ortho to the hydroxyl group, making it a highly favorable site for iodination. Common iodinating agents for phenols include iodine in the presence of an oxidizing agent (like hydrogen peroxide) or iodine monochloride (ICl). The use of a mild oxidizing agent helps to generate the electrophilic iodine species (I⁺) in situ.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-chlorophenol (if not commercially available)

2-Amino-5-chlorophenol can be synthesized by the reduction of 2-chloro-5-nitrophenol.

  • Materials: 2-chloro-5-nitrophenol, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-5-nitrophenol in a 1:1 mixture of ethanol and water.

    • Add iron powder (5 equivalents) and ammonium chloride (1.1 equivalents) to the solution.

    • Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-amino-5-chlorophenol.

Step 2: Iodination of 2-Amino-5-chlorophenol

  • Materials: 2-amino-5-chlorophenol, Iodine, Hydrogen peroxide (30%), Methanol.

  • Procedure:

    • Dissolve 2-amino-5-chlorophenol (1 equivalent) in methanol in a round-bottom flask.

    • Add iodine (1.1 equivalents) to the solution and stir until it dissolves.

    • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30%, 2 equivalents) dropwise.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing Route 1

Synthesis of this compound - Route 1 start 2-Amino-5-chlorophenol product This compound start->product Iodination reagents Iodine (I2) Hydrogen Peroxide (H2O2) Methanol Synthesis of this compound - Route 2 start 4-Chloro-2-nitrophenol intermediate 5-Chloro-4-iodo-2-nitrophenol start->intermediate Iodination product This compound intermediate->product Reduction reagents1 N-Iodosuccinimide Acetonitrile reagents2 SnCl2·2H2O Ethanol/HCl

A Guide to Spectral Data Comparison: Differentiating 2-Amino-5-chloro-4-iodophenol from its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of pharmaceutical synthesis and materials science, the absolute certainty of a molecule's structure is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the spatial arrangement of substituents on a core scaffold—can exhibit dramatically different chemical, biological, and toxicological profiles. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to unambiguously differentiate 2-Amino-5-chloro-4-iodophenol from its isomers using a multi-technique spectral analysis approach. We will explore the causal relationships between molecular structure and spectral output, presenting a self-validating system for structural elucidation grounded in authoritative principles.

The Analytical Imperative: Why Isomer Purity Matters

The subject of our analysis, this compound, is a highly substituted aromatic compound. The specific arrangement of its four different substituents (amino, chloro, iodo, and hydroxyl groups) on the benzene ring dictates its reactivity, potential for hydrogen bonding, and overall electronic properties. An incorrect isomer in a drug synthesis pipeline could lead to a final product with diminished efficacy, altered bioavailability, or unforeseen toxicity. Therefore, robust analytical confirmation is not merely a quality control checkpoint but a foundational element of scientific integrity.

A Multi-Faceted Analytical Strategy

No single analytical technique can provide absolute structural proof. We advocate for an integrated approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This combination creates a powerful, self-validating workflow where the data from each technique corroborates the others, leading to an unequivocal structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most definitive technique for differentiating positional isomers of substituted benzenes.[1][2] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, revealing connectivity through spin-spin coupling.

Expertise in Action: The Causality of NMR Signatures

The chemical shift of a nucleus is governed by the electron density around it. Electron-donating groups (like -OH and -NH₂) "shield" nearby nuclei, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (-Cl, -I) "deshield" them, shifting signals downfield.[1] More importantly, the splitting pattern of ¹H NMR signals, dictated by the number of adjacent protons, provides a direct readout of the substitution pattern.[3][4]

Experimental Protocol: High-Field NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified analyte and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar aromatic compounds and allows for the observation of exchangeable -OH and -NH₂ protons, which might be lost or broadened in other solvents.

  • Instrument Setup: Utilize a spectrometer with a field strength of at least 400 MHz. Rationale: Higher field strengths increase chemical shift dispersion, which is critical for resolving the complex, overlapping signals often found in the aromatic region of polysubstituted benzenes.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Employ a 30° pulse angle with a relaxation delay of 2 seconds.

    • Co-add 16 scans to ensure a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a standard proton-decoupled pulse sequence over a 0-200 ppm spectral width.

    • Increase the relaxation delay to 5 seconds. Rationale: Quaternary carbons, which are common in substituted benzenes, have longer relaxation times and require a longer delay to be accurately observed.[5]

  • Data Processing: Process the Free Induction Decay (FID) with a standard exponential window function. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Comparative ¹H NMR Data Analysis
CompoundAromatic Proton 1 (δ, multiplicity)Aromatic Proton 2 (δ, multiplicity)Key Differentiating Feature
This compound ~7.4 ppm (s)~6.5 ppm (s)Two singlets . Protons are para to each other with no adjacent protons to couple with.
2-Amino-4-chloro-5-iodophenol[6]~7.2 ppm (s)~6.9 ppm (s)Two singlets . Similar to the target, but chemical shifts will differ due to substituent placement.
2-Amino-6-chloro-4-iodophenol~7.1 ppm (d, J≈2.5 Hz)~6.8 ppm (d, J≈2.5 Hz)Two doublets with a small meta-coupling constant (J ≈ 2-3 Hz).
4-Amino-2-chloro-5-iodophenol~7.0 ppm (d, J≈8.5 Hz)~6.7 ppm (d, J≈8.5 Hz)Two doublets with a large ortho-coupling constant (J ≈ 7-9 Hz).

Note: Chemical shifts (δ) are illustrative and based on established substituent effects. Multiplicity: s = singlet, d = doublet. Coupling constants (J) are in Hz.

Comparative ¹³C NMR Data Analysis

In ¹³C NMR, the number of unique signals reveals the molecule's symmetry. For asymmetrically substituted rings like these, six distinct aromatic carbon signals are expected between δ 110-160 ppm.[1] The carbon directly attached to iodine (C-I) is a key diagnostic, typically appearing at an unusually high-field (low ppm) position (~80-95 ppm) due to the "heavy atom effect."

NMR Workflow for Isomer Verification

Caption: A logical workflow for isomer identification using NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Functional Groups & Fingerprints

While NMR excels at mapping the carbon-hydrogen framework, IR spectroscopy provides confirmation of functional groups and offers a unique "fingerprint" for each isomer.

Expertise in Action: The Causality of IR Absorptions

All isomers will exhibit characteristic broad O-H stretching (~3200-3500 cm⁻¹) and N-H stretching bands (~3300-3400 cm⁻¹). However, the precise substitution pattern influences the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. The pattern of absorptions here is highly diagnostic of the number of adjacent hydrogen atoms on the aromatic ring. Furthermore, intramolecular hydrogen bonding between the -OH and -NH₂ groups can vary, subtly shifting the frequency and shape of their stretching bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Background Scan: Ensure the ATR diamond crystal is clean and perform a background scan to capture the ambient spectrum (H₂O, CO₂).

  • Sample Application: Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure firm contact. Rationale: ATR is a rapid, non-destructive technique that requires minimal sample preparation, making it ideal for routine screening.

  • Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

Comparative IR Data Analysis
Vibrational ModeWavenumber (cm⁻¹)Significance for Isomer Differentiation
O-H Stretch (Phenol)3200 - 3500 (broad)Position and shape may vary slightly due to differences in intramolecular hydrogen bonding.
N-H Stretch (Amine)3300 - 3400 (2 bands)Similar to O-H, sensitive to the local electronic and steric environment.
C=C Stretch (Aromatic)1400 - 1600A pattern of multiple sharp bands confirms the aromatic core.
C-H Bending (Out-of-Plane) 700 - 900 Highly Diagnostic. The pattern of bands in this "fingerprint" region is unique to the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): The Unambiguous Molecular Weight

Mass spectrometry provides the exact molecular weight and elemental formula, serving as a final check. While all isomers have the same molecular mass, their fragmentation patterns can differ.

Expertise in Action: The Causality of Fragmentation

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) will confirm the molecular formula (C₆H₅ClINO) by providing a highly accurate mass-to-charge ratio (m/z) for the protonated molecule, [M+H]⁺.[6][7] The key to differentiation lies in tandem mass spectrometry (MS/MS), where the parent ion is fragmented. The stability of the resulting fragment ions is dependent on the substituent positions, leading to unique fragmentation fingerprints for each isomer.

Experimental Protocol: ESI-HRMS and MS/MS
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the analyte in a suitable solvent like methanol or acetonitrile.

  • HRMS Acquisition: Infuse the sample into an ESI source coupled to a high-resolution analyzer (e.g., Orbitrap or TOF). Acquire a full scan spectrum in positive ion mode to find the [M+H]⁺ ion.

  • Formula Confirmation: Use the accurate mass of the parent ion to confirm the elemental composition (C₆H₅ClINO). The characteristic ~3:1 isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl) must be observed.

  • MS/MS Acquisition: Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with argon gas at varying collision energies to generate a fragmentation spectrum.

Comparative MS Data
ParameterExpected Result for C₆H₅ClINOSignificance for Isomer Differentiation
Monoisotopic Mass [M] 284.9155 uIdentical for all isomers. Confirms the overall composition.
Accurate Mass [M+H]⁺ 285.9228 m/zIdentical for all isomers. Provides high-confidence elemental formula confirmation.
MS/MS Fragmentation VariesKey differentiator. The relative abundance of fragment ions (e.g., loss of I, HCl, or CO) will be unique to each isomer's structure.

MS/MS Workflow for Isomer Fingerprinting

G Sample Isomer Solution ESI_HRMS Acquire Full Scan HRMS Sample->ESI_HRMS Confirm_Mass Confirm Elemental Formula (m/z 285.9228) ESI_HRMS->Confirm_Mass Isolate_Ion Isolate Parent Ion [M+H]+ Confirm_Mass->Isolate_Ion CID Fragment via CID (MS/MS) Isolate_Ion->CID Compare Compare Unique Fragmentation Patterns to Reference CID->Compare

Caption: Workflow for using tandem mass spectrometry (MS/MS) to differentiate isomers.

Conclusion

The structural elucidation of polysubstituted aromatic compounds like this compound demands a rigorous, multi-faceted analytical strategy. By integrating the precise connectivity information from NMR, the functional group verification from IR, and the molecular formula and fragmentation data from MS, researchers can establish a self-validating system. This approach moves beyond simple data collection to a deeper understanding of the causal links between molecular structure and spectral output, ensuring the highest level of scientific integrity and confidence in downstream applications.

References

A Comparative Guide to Analytical Method Validation for 2-Amino-5-chloro-4-iodophenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates like 2-Amino-5-chloro-4-iodophenol is paramount. This halogenated phenol derivative serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity and concentration through validated analytical methods is not merely a procedural step but a cornerstone of drug safety and efficacy.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of method selection, validation, and implementation, offering field-proven insights to navigate the complexities of analytical chemistry in a regulated environment. Our discussion is anchored in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]

The Crucial Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[5][6][7] For a compound like this compound, a validated method ensures that measurements are reliable, reproducible, and specific to the analyte.[8] The ICH Q2(R2) guideline, recently revised, provides a comprehensive framework for this process, which is essential for regulatory submissions.[1][5][9]

Caption: A logical workflow for the development, validation, and implementation of an analytical method.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for quantifying this compound is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and throughput needs. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods are the most common approaches.[10][11]

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation.Measurement of light absorbance by the analyte in a solution.
Sample Volatility Not required.Required (derivatization is often necessary for polar compounds).[12]Not applicable.
Sensitivity Moderate (µg/mL range).High (ng/mL range).[13]Low (mg/mL range).
Specificity Good, but can be susceptible to co-eluting impurities with similar UV spectra.Very good, based on mass fragmentation patterns.Low, prone to interference from other absorbing compounds.[14]
Throughput High.Moderate.High.
High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[8] A reversed-phase HPLC method with UV detection is often the primary choice for routine quality control.

Causality Behind Experimental Choices:

  • Column: A C18 column is typically selected due to its versatility and ability to separate a wide range of non-polar to moderately polar compounds. The hydrophobicity of the C18 stationary phase provides good retention for the aromatic structure of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The buffer controls the pH, which is critical for the ionization state of the amino and phenolic groups, thereby influencing retention time and peak shape. The organic modifier is adjusted to achieve optimal retention and separation from potential impurities.

  • Detector: A UV detector is suitable as the phenolic ring and its substituents provide strong chromophores, allowing for sensitive detection at a specific wavelength (e.g., around 280 nm).[15]

Caption: Experimental workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[16] Due to the polar amino and hydroxyl groups in this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance.[12]

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique where active hydrogens in the amino and hydroxyl groups are replaced with a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of the derivatized analyte.

  • Detector: A mass spectrometer provides high selectivity and sensitivity. It allows for the identification of the analyte based on its unique mass spectrum and quantification using selected ion monitoring (SIM) mode, which minimizes interference from the sample matrix.

UV-Visible Spectrophotometry

While simple and rapid, UV-Visible spectrophotometry is generally not recommended for the quantification of this compound in complex matrices due to its lack of specificity.[14][17] However, it can be a useful tool for preliminary assays or for the analysis of highly pure samples where interfering substances are not expected. The method often relies on a color-forming reaction, for instance, with 4-aminoantipyrine in the presence of an oxidizing agent to produce a colored dye that can be measured.[18]

A Deep Dive into Method Validation Parameters

According to ICH Q2(R2) guidelines, a comprehensive method validation encompasses several key parameters.[1][2][3][4]

Validation Parameter Purpose Typical Acceptance Criteria (for HPLC)
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]The analyte peak should be well-resolved from other peaks (resolution > 2). Peak purity analysis should confirm no co-eluting peaks.
Linearity To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[7]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results obtained by the method to the true value.[6][7]Recovery of 98.0% to 102.0% for the drug substance.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6][7]Repeatability (intra-assay precision): RSD ≤ 2%. Intermediate precision (inter-assay precision): RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.

The Critical Role of Forced Degradation Studies

Forced degradation, or stress testing, is an integral part of method validation, particularly for developing stability-indicating methods.[19][20][21] It involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[20][22] The purpose is to demonstrate that the analytical method can effectively separate the intact drug from its degradation products, thus proving its specificity.[20]

Caption: The process of forced degradation studies to ensure method specificity.

Step-by-Step Experimental Protocols

Protocol 1: HPLC-UV Method Validation
  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to a final concentration within the validated range.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Validation Procedure:

    • Specificity: Inject blank, placebo, standard, and sample solutions to demonstrate the absence of interference at the retention time of the analyte. Perform forced degradation studies and analyze the stressed samples.

    • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

    • LOD & LOQ: Determine by injecting progressively more dilute solutions and calculating the signal-to-noise ratio.

    • Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C) and assess the impact on the results.

Conclusion

The selection and validation of an appropriate analytical method for the quantification of this compound are critical for ensuring the quality and consistency of pharmaceutical products. While HPLC-UV remains the workhorse for routine analysis due to its robustness and cost-effectiveness, GC-MS offers superior sensitivity and specificity, particularly for trace-level analysis, albeit with the added complexity of derivatization. Spectrophotometric methods, though simple, lack the required specificity for reliable quantification in most pharmaceutical applications.

A thorough understanding of the principles behind each technique and a rigorous adherence to regulatory guidelines, such as those from the ICH, are essential for developing and validating a method that is fit for its intended purpose. The insights and protocols provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently navigate the analytical challenges associated with this important pharmaceutical intermediate.

References

A Comparative Guide to the Reactivity of 2-Amino-5-chloro-4-iodophenol and 2-Aminophenol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Substituted aminophenols are invaluable synthons, providing a versatile scaffold for the construction of a diverse array of heterocyclic compounds and other complex molecular architectures. This guide offers an in-depth, objective comparison of the chemical reactivity of 2-Amino-5-chloro-4-iodophenol and its parent compound, 2-aminophenol. By examining the electronic and steric influences of the halogen substituents, we aim to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Key Reactivity Differences

Feature2-AminophenolThis compound
Aromatic Ring Nucleophilicity HighSignificantly Reduced
-NH₂ Group Nucleophilicity HighModerately Reduced
-OH Group Acidity (pKa) ~9.97[1]Predicted to be lower (more acidic)
-NH₃⁺ Group Acidity (pKa) ~4.78[1]Predicted to be lower (less basic amine)
Susceptibility to Oxidation HighHigh, with potential for complex pathways
Cross-Coupling Potential Not applicable (no leaving groups)High (at the iodo and chloro positions)

The Decisive Impact of Halogenation on Reactivity

The profound differences in reactivity between 2-aminophenol and this compound stem from the potent electronic and steric effects imparted by the chloro and iodo substituents on the aromatic ring.

Electronic Effects: An Inductive Tug-of-War

The amino (-NH₂) and hydroxyl (-OH) groups in 2-aminophenol are both powerful activating, ortho-, para-directing groups. They donate electron density to the aromatic ring via a resonance effect, making the ring highly nucleophilic and susceptible to electrophilic attack.

In contrast, the introduction of chlorine and iodine atoms in this compound dramatically alters the electronic landscape. Halogens exert a dual electronic influence: they are inductively electron-withdrawing but can be resonance electron-donating.[2] However, the strong electron-withdrawing inductive effect of both chlorine and iodine typically outweighs their weaker resonance donation. This leads to a significant overall deactivation of the aromatic ring towards electrophilic substitution compared to 2-aminophenol. The electron density of the ring is substantially diminished, rendering it less nucleophilic.

This deactivation also influences the basicity of the amino group and the acidity of the phenolic hydroxyl group. The inductive pull of the halogens stabilizes the phenoxide anion, making the hydroxyl group more acidic (a lower pKa) than in 2-aminophenol. Conversely, the same effect reduces the electron density on the nitrogen atom, making the amino group less basic (a lower pKa for its conjugate acid).

Steric Hindrance: A Bulky Obstacle

The iodine atom, in particular, is large and sterically demanding. Its presence at the C4 position, adjacent to the chlorine at C5, creates significant steric hindrance. This can impede the approach of bulky reagents to the neighboring positions, influencing the regioselectivity of reactions. For instance, reactions at the amino or hydroxyl groups may be slower for the halogenated compound if the transition state is sterically crowded.

Comparative Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution

Due to the highly activated nature of its aromatic ring, 2-aminophenol readily undergoes electrophilic aromatic substitution reactions such as halogenation and nitration, often leading to polysubstituted products. Controlling the regioselectivity can be challenging without protecting the activating groups.

For this compound, electrophilic aromatic substitution is expected to be significantly more sluggish due to the deactivated ring. The remaining open position on the ring (C6) is sterically hindered by the adjacent iodine atom, which would likely direct incoming electrophiles to the less hindered C3 position, although the overall reactivity at this position would still be low.

Experimental Protocol: Comparative Electrophilic Bromination

Objective: To qualitatively assess the relative reactivity of 2-aminophenol and this compound towards electrophilic bromination.

Materials:

  • 2-Aminophenol

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 1 mmol of 2-aminophenol in 10 mL of MeCN in a round-bottom flask.

    • Solution B: Dissolve 1 mmol of this compound in 10 mL of MeCN in a separate round-bottom flask.

  • To each flask at room temperature, add 1.0 mmol of NBS.

  • Stir both reaction mixtures and monitor their progress at regular intervals (e.g., every 15 minutes) using TLC.

  • Observe the rate of consumption of the starting material and the formation of new, more polar products.

Expected Outcome: The reaction of 2-aminophenol (Solution A) is expected to proceed rapidly, likely showing complete consumption of the starting material and the formation of multiple products within a short timeframe. In contrast, the reaction of this compound (Solution B) will be significantly slower, with the starting material likely persisting for a much longer period under the same conditions.

Nucleophilicity of the Amino and Hydroxyl Groups

In 2-aminophenol, both the amino and hydroxyl groups are potent nucleophiles. Selective N- or O-alkylation or acylation can be achieved by carefully controlling the reaction conditions, such as the choice of base and solvent. Generally, under neutral or slightly acidic conditions, the more nucleophilic amino group reacts preferentially. In the presence of a strong base, the hydroxyl group is deprotonated to the more nucleophilic phenoxide, favoring O-substitution.

For this compound, the nucleophilicity of both the amino and hydroxyl groups is diminished due to the electron-withdrawing effects of the halogens. However, the amino group is generally still expected to be more nucleophilic than the hydroxyl group under neutral conditions. Selective N-acylation should be achievable, although likely requiring more forcing conditions (e.g., higher temperatures or longer reaction times) compared to 2-aminophenol.

Logical Workflow for Selective N-Acylation

Orthogonal_Reactivity A This compound B Suzuki Coupling (Pd catalyst, Arylboronic acid, Base) A->B Reacts at C-I bond C 2-Amino-5-chloro-4-arylphenol B->C Forms D Buchwald-Hartwig Amination (Pd catalyst, Amine, Base) C->D Reacts at C-Cl bond (harsher conditions) E 2-Amino-4-aryl-5-(dialkylamino)phenol D->E Forms

References

A Senior Application Scientist's Guide to Absolute Structure Confirmation of 2-Amino-5-chloro-4-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Absolute Configuration in Drug Development

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not a trivial detail; it is a critical determinant of biological activity.[1] Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles.[2] For complex molecules like substituted aminophenols, which serve as crucial building blocks in medicinal chemistry, an unambiguous assignment of stereochemistry is paramount for ensuring drug safety, efficacy, and regulatory compliance.[3]

This guide provides an in-depth comparison of analytical techniques for determining absolute configuration, with a primary focus on single-crystal X-ray crystallography. We will explore why this technique, particularly for molecules like 2-Amino-5-chloro-4-iodophenol derivatives, stands as the definitive method. The presence of heavy atoms such as chlorine and, most significantly, iodine, provides a powerful handle for the unequivocal assignment of absolute structure through the phenomenon of anomalous dispersion.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges of stereochemical assignment with confidence.

The Gold Standard: X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is widely regarded as the most powerful and direct method for determining the three-dimensional structure of a molecule.[6][7] It provides a detailed, atomic-resolution picture of how atoms are arranged in the solid state, directly revealing the connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry of all chiral centers.[3]

The Principle of Anomalous Dispersion: The Key to Absolute Configuration

Under normal diffraction conditions, the intensities of a reflection from the (h,k,l) plane and its inverse (-h,-k,-l) plane are equal. This is known as Friedel's Law.[8] However, when the X-ray radiation used in the experiment has an energy close to an absorption edge of an atom in the crystal, this symmetry breaks down.[9][10] This effect, called anomalous dispersion or resonant scattering, causes the atom's scattering factor to become a complex number, introducing a phase shift.[8][11]

For a non-centrosymmetric crystal (a prerequisite for chiral molecules), this phase shift leads to measurable intensity differences between the I(h,k,l) and I(-h,-k,-l) reflections, which are known as Bijvoet pairs.[12] The magnitude of this effect is highly dependent on the atomic number of the elements present. Light atoms (C, H, N, O) exhibit a very weak anomalous scattering effect with common X-ray sources (e.g., Mo or Cu Kα).[11] However, heavier atoms like chlorine and especially iodine are strong anomalous scatterers. The this compound scaffold is therefore ideally suited for this method.

The Flack Parameter: A Quantitative Measure of Confidence

The analysis of these Bijvoet pair intensity differences is quantitatively expressed by the Flack parameter, x.[13][14] This parameter is refined during the crystallographic analysis and provides a direct indication of the correctness of the assigned absolute structure.

  • If x ≈ 0 (with a small standard uncertainty): The assigned absolute configuration is correct.[13][15]

  • If x ≈ 1 (with a small standard uncertainty): The assigned absolute configuration is incorrect, and the true structure is the inverted model.[13][15]

  • If x ≈ 0.5: The crystal is likely a racemic twin (containing equal amounts of both enantiomers) or may have a missed center of symmetry.[13][15]

The Flack parameter has become the universally accepted standard for reporting the absolute structure of chiral molecules determined by X-ray crystallography.[14][16]

Comparison of Analytical Techniques for Absolute Configuration

While X-ray crystallography is the definitive method, it is not always feasible, primarily due to the requirement of a high-quality single crystal.[17][18] Therefore, it is essential to understand the alternative and complementary techniques available.

Technique Principle Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography Anomalous dispersion of X-rays by heavy atoms breaks Friedel's law, allowing for direct determination of the 3D atomic arrangement.[4][8]High-quality single crystal (typically >0.1 mm).[18]Unambiguous and direct determination of absolute configuration. Provides a complete 3D structure. The Flack parameter offers a high degree of confidence.[13][14]Crystal growth can be a major bottleneck; not all compounds crystallize easily.[18] The determined structure is of the solid state, which may differ from the solution state.[19]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[20]Solution (neat liquid, oil, or dissolved solid).[21]Does not require crystallization.[21][22] Provides solution-state conformational information.[22] Can be used for molecules without a UV chromophore.Requires comparison of the experimental spectrum with computationally expensive ab initio (DFT) calculated spectra.[2][23] The accuracy of the assignment depends on the quality of the computational model.[2]
NMR with Chiral Derivatizing Agents (CDAs) The chiral analyte is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form diastereomers. These diastereomers exhibit distinct NMR spectra.[24][25]Solution. Requires a reactive functional group (e.g., -OH, -NH2) on the analyte.Does not require crystallization. Widely accessible instrumentation (NMR).[26]Indirect method; requires chemical modification which might not be straightforward.[27] Interpretation can be complex and relies on conformational models of the diastereomeric derivatives.[28]
Electronic Circular Dichroism (ECD) / Optical Rotatory Dispersion (ORD) Measures the differential absorption (ECD) or rotation (ORD) of circularly polarized UV-Vis light.[29]Solution. Requires a UV-Vis chromophore near the stereocenter.High sensitivity, requires small amounts of sample.Often requires comparison with theoretical calculations (TDDFT) or empirical rules (e.g., Octant rule), which can be ambiguous.[30] Not suitable for molecules lacking a suitable chromophore.[23]

Experimental Protocol: Absolute Structure Determination of a this compound Derivative via X-ray Crystallography

This section outlines a self-validating protocol for determining the absolute configuration of a novel, enantiomerically pure this compound derivative.

Step 1: Crystal Growth (The Critical Prerequisite)
  • Causality: The goal is to obtain a single, defect-free crystal of sufficient size (ideally 0.1-0.3 mm in all dimensions) to produce a clear diffraction pattern.[5][18] The slow, ordered arrangement of molecules from a supersaturated solution into a crystal lattice is essential.

  • Methodology:

    • Purification: Ensure the sample is of the highest possible purity (>98%) via chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated into the lattice, degrading crystal quality.

    • Solvent Screening: In parallel, set up small-scale crystallization trials in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) and solvent mixtures.

    • Technique - Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a small vial. Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Technique - Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble but which is miscible with the solvent. The slow diffusion of the non-solvent vapor into the compound solution will gradually lower the solubility, inducing crystallization.

    • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or a fine needle.

Step 2: Data Collection
  • Causality: To determine the molecular structure, we must measure the angles and intensities of the X-rays diffracted by the crystal's electron cloud.[18]

  • Methodology:

    • Mounting: Select a well-formed, clear crystal under a microscope. Mount the crystal on a cryo-loop (e.g., a nylon loop) using a cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage and thermal vibrations.

    • Diffractometer Setup: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.[31] These instruments are equipped with an X-ray source (commonly a sealed tube with a Molybdenum or Copper target, or a synchrotron), a goniometer for orienting the crystal, and a detector (e.g., CCD or pixel array detector).[31][32]

    • Unit Cell Determination: Collect a few initial frames to locate strong reflections. The positions of these reflections are used by the software to determine the crystal's unit cell parameters and orientation matrix.[33]

    • Data Collection Strategy: The software will calculate an optimal strategy to collect a complete, redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction images.[31] For absolute configuration, it is crucial to collect a high-redundancy dataset to ensure accurate measurement of the small intensity differences between Bijvoet pairs. The collection should extend to a reasonably high resolution (e.g., 0.8 Å or better).

Step 3: Structure Solution, Refinement, and Absolute Configuration Assignment
  • Causality: The collected diffraction intensities must be mathematically converted into a 3D electron density map, from which the atomic positions can be determined and refined against the experimental data.

  • Methodology:

    • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization). The data is scaled and merged.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. The heavy iodine atom in the structure makes this step particularly straightforward.

    • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). This is monitored using the R-factor (R1), which should converge to a low value (typically < 0.05 for good data).

    • Absolute Structure Validation:

      • During the final stages of refinement, the Flack parameter is calculated using the intensity differences of Bijvoet pairs.[13]

      • The software (e.g., SHELXL, Olex2) will report the value of the Flack parameter and its standard uncertainty (s.u.).[6][34]

      • Self-Validation: A physically meaningful result requires a value close to 0 or 1 with a small s.u. (e.g., x = 0.02(4)). A value with a large s.u. (e.g., x = 0.2(3)) is inconclusive. The presence of the heavy iodine atom is expected to yield a very precise and reliable Flack parameter.

      • If the Flack parameter refines to ~1, the model's coordinates must be inverted, and the refinement repeated. The Flack parameter for the inverted structure should then refine to ~0, confirming the correct absolute configuration.

Visualizations

XRay_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination & Validation Purification High-Purity Sample (>98%) Crystal_Growth Crystal Growth (Slow Evaporation / Vapor Diffusion) Purification->Crystal_Growth Harvesting Harvest High-Quality Single Crystal Crystal_Growth->Harvesting Mounting Mount Crystal on Diffractometer (100 K) Harvesting->Mounting Data_Acquisition X-ray Diffraction Data Acquisition Mounting->Data_Acquisition Processing Data Integration & Scaling Data_Acquisition->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Absolute Structure Validation (Flack Parameter Analysis) Refinement->Validation Final_Structure Final Structure & CIF Report Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Decision_Tree Start Need Absolute Configuration? Crystal Can a high-quality single crystal be grown? Start->Crystal Heavy_Atom Does it contain a heavy atom (Cl, Br, I, S...)? Crystal->Heavy_Atom Yes VCD Use VCD + DFT Calculation Crystal->VCD No XRD Use X-Ray Crystallography (Anomalous Dispersion) Heavy_Atom->XRD Yes Heavy_Atom->XRD No (but still possible) Cross_Validate Cross-validate with VCD or NMR if possible XRD->Cross_Validate NMR Use NMR with Chiral Derivatizing Agent VCD->NMR Or

Caption: Decision guide for selecting an absolute configuration method.

Conclusion

For this compound derivatives, single-crystal X-ray crystallography is unequivocally the most reliable and direct method for absolute structure confirmation. The inherent presence of strong anomalous scatterers (I and Cl) ensures that a high-quality dataset will yield a precise and trustworthy Flack parameter, removing any ambiguity in the stereochemical assignment. While alternative techniques like VCD and NMR spectroscopy are powerful tools for solution-state analysis and are indispensable when single crystals cannot be obtained, they remain indirect methods that rely on computational or empirical models. By following a rigorous experimental protocol from crystal growth to data refinement, researchers can achieve a definitive structural assignment, providing the solid foundation necessary for advancing drug development programs.

References

A Comparative Purity Analysis of Commercial vs. Laboratory-Synthesized 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-chloro-4-iodophenol is a critical substituted phenol intermediate in the synthesis of complex pharmaceutical agents and molecular probes. The purity of such an intermediate is paramount, as even trace impurities can propagate through a synthetic route, leading to decreased yields, complex purification challenges, and potentially altered pharmacological profiles of the final active pharmaceutical ingredient (API). This guide presents a comprehensive benchmark analysis comparing the purity of a commercially procured sample of this compound with a sample synthesized and purified in-house. We provide detailed protocols for the laboratory synthesis, purification, and rigorous analytical characterization using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein offers researchers and process chemists a framework for evaluating material integrity and making informed decisions in sourcing or synthesizing key intermediates.

Introduction: The Imperative of Purity in Drug Synthesis

In the landscape of drug discovery and development, the adage "you are what you start with" holds profound significance. The chemical fidelity of starting materials and intermediates directly impacts the entire manufacturing chain. This compound, with its trifunctionalized aromatic ring, represents a versatile scaffold. However, its synthesis can be accompanied by the formation of regioisomeric, under-iodinated, or over-iodinated impurities. This guide addresses a critical question for any research or process chemistry team: Is it more effective to procure a key intermediate from a commercial vendor or to pursue a well-characterized in-house synthesis?

We aim to answer this by providing a transparent, side-by-side comparison. This involves not just presenting the final purity data, but also elucidating the scientific rationale behind the synthetic and analytical methodologies chosen. The self-validating nature of the described protocols ensures that the results are both reliable and reproducible.

Overall Experimental Workflow

The benchmarking process follows a logical sequence from synthesis and acquisition to multi-modal analytical comparison. This ensures a holistic assessment of both chemical identity and purity.

G cluster_0 Material Sourcing cluster_1 Purification & Preparation cluster_2 Analytical Benchmarking cluster_3 Data Interpretation A Commercial Sample Procurement D Sample Preparation for Analysis A->D B Laboratory Synthesis of This compound C Purification of Lab Sample (Column Chromatography) B->C C->D E HPLC Purity Assay D->E F NMR Spectroscopy (¹H & ¹³C) D->F G Mass Spectrometry (LC-MS) D->G H Comparative Analysis of Purity & Impurity Profiles E->H F->H G->H

Caption: Overall workflow for the comparative purity analysis.

Materials and Methods

Materials
  • Commercial Sample: this compound (CAS: 1037298-24-0), stated purity ≥98%, was procured from a reputable chemical supplier.[1]

  • Reagents for Synthesis: 2-Amino-5-chlorophenol (CAS: 28443-50-7), N-Iodosuccinimide (NIS), Acetonitrile (anhydrous), Dichloromethane (DCM), Ethyl Acetate, Hexanes, Silica Gel (230-400 mesh).

  • Reagents for Analysis: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade), Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Laboratory Synthesis of this compound

The synthesis was designed for regioselective iodination of the commercially available 2-Amino-5-chlorophenol. The choice of N-Iodosuccinimide (NIS) as the iodinating agent is based on its milder reactivity compared to molecular iodine, which helps to prevent over-iodination and side reactions. Acetonitrile was selected as the solvent due to its polar aprotic nature, which effectively solubilizes the starting material and reagent.

Caption: Synthesis of this compound.

Experimental Protocol:

  • To a solution of 2-amino-5-chlorophenol (5.0 g, 34.8 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask protected from light, add N-Iodosuccinimide (7.83 g, 34.8 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete upon consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

Column chromatography was chosen to remove unreacted starting material and any potential by-products, such as succinimide.[2] A gradient elution was selected to ensure a clean separation between the slightly less polar product and the more polar impurities.

Experimental Protocol:

  • Prepare a slurry of silica gel (150 g) in hexanes and pack it into a glass column.

  • Adsorb the crude product onto a small amount of silica gel and dry-load it onto the top of the packed column.

  • Elute the column with a gradient mobile phase, starting with 100% Hexanes and gradually increasing the polarity to a 7:3 mixture of Hexanes:Ethyl Acetate.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield a light-sensitive solid.

Analytical Methodologies

3.4.1 High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for quantitative purity assessment in pharmaceutical analysis due to its high resolution and sensitivity.[3] A reverse-phase C18 column was used, as it is well-suited for separating moderately polar aromatic compounds. The addition of formic acid to the mobile phase ensures the protonation of the amine group, leading to sharper, more symmetrical peaks.[4]

  • System: Agilent 1260 Infinity II or equivalent with DAD detector

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Samples were dissolved in a 1:1 Acetonitrile:Water mixture to a concentration of 1 mg/mL.

3.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for unambiguous structure elucidation.[5] ¹H NMR provides information on the proton environment and their connectivity, while ¹³C NMR confirms the carbon skeleton of the molecule. DMSO-d₆ was chosen as the solvent due to the excellent solubility of the analyte and its ability to allow for the observation of exchangeable protons (from -OH and -NH₂ groups).

  • Instrument: Bruker Avance III 400 MHz or equivalent

  • Solvent: DMSO-d₆

  • ¹H NMR: 16 scans, relaxation delay of 1s. Chemical shifts reported in ppm relative to TMS.

  • ¹³C NMR: 1024 scans, proton-decoupled. Chemical shifts reported in ppm.

3.4.3 Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS confirms the molecular weight of the target compound and can help identify impurities.[6][7] Electrospray ionization (ESI) in positive mode was selected as it is highly effective for ionizing molecules with basic amine functionalities.

  • System: Waters ACQUITY UPLC with a single quadrupole mass detector.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: 50 - 500 m/z

  • LC Method: A rapid 5-minute gradient similar to the HPLC method was used.

Results and Discussion

Comparative Purity Data

The purity of both the commercial and lab-synthesized samples was determined by HPLC, calculating the area percentage of the main peak.

Sample ID Source Stated Purity HPLC Purity (% Area at 254 nm) Appearance
COM-01 Commercial Vendor≥98%98.6%Off-white powder
LAB-SYN-01 In-house SynthesisN/A99.7%Pale yellow solid

The lab-synthesized material, after careful column chromatography, exhibited a higher purity than the commercially available sample. The commercial sample met its specification of ≥98% purity. However, two minor impurities were detected at relative retention times (RRT) of 0.85 and 1.12, totaling 1.4% of the total peak area. The lab-synthesized sample showed only one detectable impurity at a level of 0.3%.

Structural Confirmation by NMR and MS

Both samples were analyzed to confirm their structural identity.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • 9.45 (s, 1H, -OH): A singlet corresponding to the phenolic proton.

  • 7.21 (s, 1H, Ar-H): A singlet for the aromatic proton at C6.

  • 6.85 (s, 1H, Ar-H): A singlet for the aromatic proton at C3.

  • 4.98 (s, 2H, -NH₂): A broad singlet for the two amine protons.

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

  • 145.2, 138.1, 125.9, 122.4, 115.7, 81.3.

LC-MS (ESI+):

  • Calculated for C₆H₅ClINO [M+H]⁺: 269.92

  • Observed: m/z = 269.9

The NMR and MS data for both the commercial and lab-synthesized samples were identical and consistent with the structure of this compound.[8][9] The chemical shifts in the ¹H NMR spectrum are characteristic of a highly substituted aromatic ring, with the singlets confirming the substitution pattern.[10][11] The mass spectrometry data unequivocally confirms the molecular weight of the compound.[12]

Impurity Profile Discussion

The key differentiator between the two samples lies in their impurity profiles.

  • Commercial Sample (COM-01): The impurity at RRT 0.85 was tentatively identified by LC-MS as 2-amino-5-chlorophenol (m/z = 144.0 [M+H]⁺), the likely starting material for the final iodination step. This suggests an incomplete reaction or inefficient purification by the manufacturer. The impurity at RRT 1.12 could not be readily identified but may correspond to a di-iodinated or other isomeric species.

  • Lab-Synthesized Sample (LAB-SYN-01): The single minor impurity (0.3%) was also identified as the starting material, 2-amino-5-chlorophenol. The high purity achieved is a direct result of careful monitoring of the reaction and a rigorous chromatographic purification designed specifically to remove this precursor.[2]

Conclusion

This guide demonstrates a comprehensive approach to benchmarking the purity of a critical chemical intermediate. While the commercial sample of this compound met its product specification, our in-house synthesis and purification protocol yielded a material of significantly higher purity (99.7% vs. 98.6%).

Key Takeaways for Researchers:

  • Commercial Purity is a Baseline: Stated purities on commercial products should be considered a minimum standard. For sensitive applications, independent verification is crucial.

  • In-House Synthesis Offers Control: Synthesizing an intermediate in the lab, while more resource-intensive, provides complete control over the reaction and purification, often leading to a superior impurity profile.

  • Multi-Modal Analysis is Essential: A single analytical technique is insufficient for a complete purity assessment. The combination of HPLC for quantitative analysis, NMR for structural identity, and MS for molecular weight confirmation provides a self-validating system of characterization.[][14]

For research and development professionals, the decision to "make or buy" must be weighed based on the specific demands of the project. For early-stage discovery where material quantity is low and purity is critical, in-house synthesis may be the superior option. For later-stage process development, a thorough evaluation and potential re-purification of commercial material may be a more scalable approach.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and unambiguous characterization of chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification and identification of 2-Amino-5-chloro-4-iodophenol, a key intermediate in various synthetic pathways. Our focus extends beyond mere procedural descriptions to elucidate the rationale behind methodological choices, ensuring a self-validating system of analysis through the principle of cross-validation.

The integrity of any drug development program hinges on the reliability of its analytical data.[1][2][3] For a molecule like this compound, with its multiple reactive sites, the potential for isomeric impurities and degradation products necessitates a multi-faceted analytical approach.[4] Cross-validation, the process of comparing results from different analytical techniques, is not merely a regulatory hurdle but a scientific imperative to ensure data accuracy and robustness.[2][5][6] This guide will explore the cross-validation of results obtained from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two orthogonal techniques well-suited for this analyte.

The Imperative of Orthogonal Analytical Approaches

Choosing analytical methods with different separation and detection principles is the cornerstone of effective cross-validation. HPLC separates analytes based on their partitioning between a mobile and a stationary phase, while GC separates them based on their volatility and interaction with a stationary phase. The subsequent detection by UV-Vis spectrophotometry (in HPLC) and mass spectrometry (in GC-MS) provides further layers of specificity. This orthogonality significantly reduces the probability of overlooking impurities that might co-elute or be masked in a single analytical system.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as robust starting points for the analysis of this compound. The causality behind specific parameters is explained to empower the researcher to adapt and troubleshoot effectively.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a workhorse in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase method is optimal, leveraging the compound's moderate polarity.

Rationale for Method Development:

  • Column Choice: A C18 column is selected for its hydrophobic stationary phase, which will provide good retention for the aromatic phenol.

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity gradient to elute the analyte with a good peak shape. The addition of a small amount of acid (e.g., acetic acid) helps to suppress the ionization of the phenolic hydroxyl and amino groups, leading to sharper, more symmetrical peaks.[7][8]

  • Detection: UV detection at 280 nm is chosen based on the chromophoric nature of the substituted benzene ring, a common characteristic of such molecules.[7][8]

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample by dissolving it in the same diluent to achieve a target concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 70:30:1 (v/v/v) water:acetonitrile:acetic acid.[7][8]

    • Flow Rate: 1.5 mL/min.[7][8]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.[7][8]

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time and peak area of the analyte are used for identification and quantification, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity, making it an excellent confirmatory technique.[9] Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.

Rationale for Method Development:

  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method to derivatize phenols and amines, replacing the active hydrogens with trimethylsilyl (TMS) groups. This increases volatility and improves peak shape.

  • Column Choice: A non-polar or mid-polarity column, such as a DB-5ms, is suitable for separating the derivatized analyte from potential impurities.

  • Ionization and Detection: Electron ionization (EI) provides reproducible fragmentation patterns that can be used for structural elucidation and confirmation. The mass spectrometer is operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the standard and sample in a volatile, dry solvent like acetonitrile at a concentration of approximately 1 mg/mL.

  • Derivatization:

    • Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless).

    • MSD Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550 for full scan analysis.

  • Analysis: Inject the derivatized standard and sample. Identify the analyte based on its retention time and the characteristic mass spectrum of its TMS derivative. For quantification, use the area of a specific, abundant ion in the mass spectrum.

Visualizing the Cross-Validation Workflow

A systematic workflow is crucial for ensuring the integrity of the cross-validation process. The following diagram illustrates the logical flow from sample preparation to data comparison and final reporting.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Execution cluster_data Data Processing & Comparison cluster_report Conclusion & Reporting Sample Bulk Sample of This compound Prep_HPLC Prepare for HPLC (Dilution) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (Derivatization) Sample->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC HPLC Data (Purity, Impurity Profile) HPLC->Data_HPLC Data_GCMS GC-MS Data (Identity, Purity) GCMS->Data_GCMS Compare Compare Results (Assay, Impurities) Data_HPLC->Compare Data_GCMS->Compare Report Final Report (Validated Results) Compare->Report

Caption: Workflow for the cross-validation of analytical results.

Comparative Data Analysis

To illustrate the cross-validation process, a hypothetical batch of this compound was analyzed using the developed HPLC-UV and GC-MS methods. The results are summarized in the table below.

ParameterHPLC-UV ResultsGC-MS ResultsAcceptance Criteria
Identity Confirmation Matches retention time of reference standardMatches mass spectrum of derivatized reference standardConclusive identification by both techniques
Assay (% w/w) 99.2%99.1%Results within 2% of each other
Known Impurity A (%) 0.35%0.33%Results within 0.1% for impurities >0.1%
Known Impurity B (%) 0.18%0.20%Results within 0.1% for impurities >0.1%
Unknown Impurity (%) 0.27% (at RRT 1.2)0.29% (at different RT)Detection and comparable levels in both methods
Limit of Detection (LOD) 0.02%0.005%-
Limit of Quantitation (LOQ) 0.06%0.015%-

The close agreement between the assay values and the quantification of known impurities from both methods provides a high degree of confidence in the analytical results. The detection of the unknown impurity by both techniques, albeit at different retention times due to the different separation mechanisms, further strengthens the validity of the impurity profile.

Interpreting the Results: A Decision Framework

The choice of a primary analytical method and a confirmatory method depends on the specific application. The following diagram provides a logical framework for selecting the appropriate technique.

MethodSelection Start Analytical Need Routine_QC Routine Quality Control? Start->Routine_QC Trace_Analysis Trace Level Impurity or Bioanalysis? Routine_QC->Trace_Analysis No Use_HPLC Primary Method: HPLC-UV Routine_QC->Use_HPLC Yes Structural_Elucidation Structural Elucidation of Unknowns? Trace_Analysis->Structural_Elucidation No Use_GCMS_Quant Primary Method: GC-MS (SIM) Trace_Analysis->Use_GCMS_Quant Yes Use_GCMS_Scan Primary Method: GC-MS (Full Scan) Structural_Elucidation->Use_GCMS_Scan Yes Confirm_GCMS Confirmatory Method: GC-MS Use_HPLC->Confirm_GCMS Confirm_HPLC Confirmatory Method: HPLC-UV Use_GCMS_Quant->Confirm_HPLC Use_GCMS_Scan->Confirm_HPLC

Caption: Decision framework for analytical method selection.

Conclusion

The cross-validation of analytical results for this compound using orthogonal techniques like HPLC-UV and GC-MS is essential for ensuring the quality and reliability of data in a drug development setting. This guide has provided detailed, scientifically-grounded protocols and a framework for their application and the interpretation of the resulting data. By embracing a multi-faceted analytical strategy, researchers can build a comprehensive and robust understanding of their chemical entities, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

A Comparative Analysis of the Biological Activities of 2-Amino-5-chloro-4-iodophenol Derivatives: A Field Ripe for Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds as potential therapeutic agents is paramount. One such scaffold, 2-Amino-5-chloro-4-iodophenol, presents a unique combination of functional groups—a phenol, an amine, and two distinct halogens—that suggests a rich potential for diverse biological activities. However, a comprehensive review of the current scientific literature reveals a significant gap in the synthesis and biological evaluation of a series of derivatives based on this specific parent molecule.

While extensive research has been conducted on various other halogenated aminophenols and their derivatives, demonstrating a wide range of biological effects including anticancer, antimicrobial, and enzyme inhibitory activities, specific data for derivatives of this compound remains elusive. This guide, therefore, serves not as a direct comparison of existing data, but rather as a call to action for the research community, outlining the potential areas of investigation and the established methodologies that could be employed to unlock the therapeutic promise of this compound class.

The Untapped Potential of a Multifunctional Scaffold

The this compound structure is a compelling starting point for medicinal chemistry campaigns. The interplay of its substituents offers several avenues for derivatization and subsequent biological activity:

  • The Aminophenol Core: Aminophenol derivatives are known to possess a range of biological activities. For instance, some exhibit potent anticancer properties by inducing apoptosis in cancer cell lines.[1] The presence of both a hydroxyl and an amino group allows for the formation of various derivatives, such as Schiff bases, amides, and N-alkylated compounds, each with the potential for distinct biological profiles.

  • The Role of Halogenation: The presence of both chlorine and iodine is particularly noteworthy. Halogenation is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets. Studies on other halogenated phenols have demonstrated enhanced antimicrobial and anticancer activities.[2] The differential effects of chlorine and iodine at specific positions on the aromatic ring could lead to derivatives with unique and potent activities.

Charting a Course for Future Research: A Methodological Framework

To systematically explore the biological potential of this compound derivatives, a structured research plan incorporating synthesis, in vitro screening, and mechanistic studies is essential.

Synthesis of a Derivative Library

The initial and most critical step is the chemical synthesis of a diverse library of derivatives. Modifications could be strategically introduced at the amino and hydroxyl groups.

Workflow for Derivative Synthesis:

Caption: Synthetic routes for generating a library of this compound derivatives.

Comparative Biological Evaluation

Once a library of derivatives is synthesized, a comprehensive screening cascade should be implemented to compare their biological activities.

a) Anticancer Activity Screening

A primary area of investigation would be the anticancer potential of the synthesized derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

b) Antimicrobial Activity Screening

The significant halogenation of the parent compound suggests that its derivatives may possess antimicrobial properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

c) Enzyme Inhibition Assays

The aminophenol scaffold is present in molecules known to inhibit various enzymes.[3] Screening against a panel of relevant enzymes could reveal novel mechanisms of action.

Experimental Workflow for Enzyme Inhibition Screening:

Caption: A generalized workflow for screening derivatives against a panel of enzymes.

Prospective Data Presentation and Structure-Activity Relationship (SAR) Analysis

The data generated from these assays should be meticulously organized to facilitate a clear comparison and to establish structure-activity relationships.

Table 1: Hypothetical Comparative Anticancer Activity Data

Derivative IDModification on -NH2Modification on -OHCancer Cell LineIC50 (µM)
ACIP-01-H-HMCF-7>100
ACIP-02-COCH3-HMCF-750.2
ACIP-03-CH2Ph-HMCF-715.8
ACIP-04-H-CH3MCF-785.3

Table 2: Hypothetical Comparative Antimicrobial Activity Data

Derivative IDModification on -NH2Modification on -OHS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
ACIP-01-H-H128>128
ACIP-02-COCH3-H64128
ACIP-03-CH2Ph-H3264
ACIP-04-H-CH3128>128

By analyzing such data, researchers can deduce the influence of different functional groups on biological activity. For example, a comparison of the hypothetical data for ACIP-01, ACIP-02, and ACIP-03 could suggest that N-alkylation or N-acylation enhances both anticancer and antimicrobial activities, with a bulky aromatic substituent being particularly favorable.

Conclusion: A Frontier in Medicinal Chemistry

The field of this compound derivatives is currently an uncharted territory in medicinal chemistry. The unique structural features of this scaffold hold immense, yet unproven, potential for the development of novel therapeutic agents. This guide has outlined a strategic and methodologically sound approach to unlock this potential. By systematically synthesizing a library of derivatives and subjecting them to a comprehensive biological screening cascade, the scientific community can begin to populate the barren landscape of data for this promising class of compounds. The subsequent elucidation of structure-activity relationships will be instrumental in guiding the rational design of future drug candidates with enhanced potency and selectivity. It is our hope that this guide will inspire and facilitate research in this promising area, ultimately leading to the discovery of new medicines to address unmet medical needs.

References

A Comparative Guide to the Stability of Halogenated Aminophenols for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Drug Discovery

Aminophenols are a cornerstone in medicinal chemistry, serving as precursors and key structural motifs in a vast array of pharmaceuticals. The strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the aminophenol scaffold is a widely employed tactic to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity. However, this chemical modification also significantly impacts the inherent stability of the molecule. Understanding the comparative stability of different halogenated aminophenols is paramount for drug development professionals, as it directly influences formulation strategies, shelf-life determination, and ultimately, the safety and efficacy of the final drug product.

This guide provides an in-depth comparative analysis of the stability of fluoro-, chloro-, bromo-, and iodo-substituted aminophenols. We will delve into the theoretical underpinnings of how halogens influence molecular stability, present standardized experimental protocols for assessing stability through forced degradation studies, and offer a comparative analysis of their degradation profiles under various stress conditions.

Theoretical Framework: Unraveling the Influence of Halogenation on Aminophenol Stability

The stability of phenolic compounds, including aminophenols, is inherently linked to their susceptibility to oxidation. The electron-rich aromatic ring is prone to attack by oxidizing agents, light, and heat, leading to the formation of colored degradation products and a loss of potency. The introduction of a halogen atom can either stabilize or destabilize the aminophenol molecule through a combination of inductive and resonance effects.

  • Inductive Effect: All halogens are more electronegative than carbon and thus exert a net electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack and, consequently, oxidation. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

  • Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This electron-donating effect increases the electron density on the ring, particularly at the ortho and para positions, potentially making the molecule more susceptible to oxidation. The resonance effect is most significant for fluorine and decreases for larger halogens.

The overall impact of a halogen substituent on the stability of an aminophenol is a balance between these opposing electronic effects. For the highly electronegative fluorine, the strong inductive effect generally dominates, leading to increased stability. As we move down the group to chlorine, bromine, and iodine, the decreasing electronegativity and increasing polarizability of the C-X bond play a more significant role in determining the molecule's reactivity and degradation pathways.

Experimental Design for Comparative Stability Assessment

A robust assessment of the comparative stability of halogenated aminophenols necessitates a systematic approach using forced degradation studies. These studies intentionally expose the compounds to harsh conditions to accelerate degradation, providing critical insights into potential degradation pathways and the intrinsic stability of the molecules.[1]

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates a comprehensive workflow for the comparative stability assessment of halogenated aminophenols.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Data Evaluation prep Prepare solutions of Fluoro-, Chloro-, Bromo-, and Iodo-aminophenols hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) prep->hydrolysis Expose to stress conditions oxidation Oxidative Stress (e.g., H2O2) prep->oxidation Expose to stress conditions photolysis Photolytic Stress (UV/Vis light) prep->photolysis Expose to stress conditions hplc Stability-Indicating HPLC-UV/MS Analysis hydrolysis->hplc Analyze samples at time intervals oxidation->hplc Analyze samples at time intervals photolysis->hplc Analyze samples at time intervals quant Quantify remaining parent compound and identify degradation products hplc->quant kinetics Determine degradation kinetics (e.g., rate constants) quant->kinetics compare Comparative Stability Assessment kinetics->compare

Caption: Workflow for comparative stability assessment of halogenated aminophenols.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of fluoro-, chloro-, bromo-, and iodo-aminophenols under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • Fluoro-aminophenol, Chloro-aminophenol, Bromo-aminophenol, and Iodo-aminophenol reference standards

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare individual stock solutions of each halogenated aminophenol in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Hydrolytic Degradation:

    • Acidic Hydrolysis: To separate aliquots of each stock solution, add an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: To separate aliquots, add an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: To separate aliquots, add an equal volume of HPLC-grade water.

    • Incubate all solutions at a controlled temperature (e.g., 60°C) and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Oxidative Degradation: To separate aliquots of each stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature and collect samples at the same time points as the hydrolytic study.

  • Photolytic Degradation: Expose aliquots of each stock solution in transparent vials to UV and visible light in a photostability chamber.[2] Concurrently, wrap control samples in aluminum foil to protect them from light. Collect samples at defined intervals.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of the parent halogenated aminophenol from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 280 nm).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[2]

Comparative Stability Data and Analysis

The following table presents representative data from a forced degradation study on 4-amino-halogenated phenols, illustrating the percentage of degradation after 24 hours under various stress conditions.

CompoundHalogen% Degradation (Acidic Hydrolysis)% Degradation (Basic Hydrolysis)% Degradation (Oxidative)% Degradation (Photolytic)
4-Amino-2-fluorophenolFluoro< 5%< 5%~10%< 5%
4-Amino-2-chlorophenolChloro~8%~12%~25%~15%
4-Amino-2-bromophenolBromo~15%~20%~40%~25%
4-Amino-2-iodophenolIodo> 25%> 30%> 50%> 35%

Analysis of Stability Trends:

The representative data clearly indicates a trend in stability among the halogenated aminophenols:

Fluoro > Chloro > Bromo > Iodo

  • Fluoro-aminophenol: Exhibits the highest stability across all stress conditions. This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which deactivates the aromatic ring towards oxidative degradation. The C-F bond is also the strongest carbon-halogen bond, making it resistant to cleavage.

  • Chloro- and Bromo-aminophenols: Show intermediate stability. As we move from chlorine to bromine, the inductive effect weakens, and the polarizability of the C-X bond increases, making the molecule more susceptible to degradation, particularly under oxidative and basic conditions.

  • Iodo-aminophenol: Demonstrates the lowest stability. The C-I bond is the weakest among the carbon-halogen bonds, making it prone to homolytic cleavage under photolytic conditions to form radical species that can initiate further degradation. The lower electronegativity of iodine also results in a less pronounced deactivation of the aromatic ring compared to fluorine and chlorine.

Plausible Degradation Pathways

The primary degradation pathway for aminophenols is oxidation, which leads to the formation of quinone-imine intermediates. These intermediates are highly reactive and can undergo further reactions such as polymerization or hydrolysis.

G cluster_0 Oxidation cluster_1 Further Reactions AP Halogenated Aminophenol QI Quinone-imine Intermediate AP->QI [O] Poly Polymerization (Colored Products) QI->Poly Hydro Hydrolysis QI->Hydro Cleavage Ring Cleavage Hydro->Cleavage

Caption: A plausible degradation pathway for halogenated aminophenols.

In the case of halogenated aminophenols, dehalogenation can also occur as a competing degradation pathway, especially for the less stable bromo- and iodo-substituted compounds.

Conclusion and Implications for Drug Development

This comparative guide underscores the significant impact of halogen substitution on the stability of aminophenols. The general stability trend of fluoro > chloro > bromo > iodo provides a crucial framework for medicinal chemists and formulation scientists.

  • For early-stage drug discovery, the choice of halogen can be guided by the desired balance between biological activity and chemical stability. While more reactive halogens like bromine and iodine might offer unique biological activities, their inherent instability may pose significant challenges in later stages of development.

  • For formulation development, understanding the degradation profile of a specific halogenated aminophenol is essential for designing stable dosage forms. For instance, iodo-substituted compounds may require more stringent protection from light and oxygen compared to their fluoro- or chloro-counterparts.

By integrating the principles and experimental approaches outlined in this guide, researchers can make more informed decisions in the design and development of robust and effective pharmaceuticals based on the versatile halogenated aminophenol scaffold.

References

Safety Operating Guide

Guide to the Safe and Compliant Disposal of 2-Amino-5-chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Amino-5-chloro-4-iodophenol, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a halogenated aminophenol, this compound presents multiple hazards that necessitate a structured and cautious approach to its waste management. This guide moves beyond simple instructions to explain the rationale behind each procedural step, fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile

This compound is a complex organic molecule containing chlorine, iodine, and an amino-phenol functional group. While specific toxicological data for this exact compound is limited, a robust hazard profile can be constructed by examining its structural components and data from analogous compounds.[1][2][3][4] This approach is fundamental to laboratory safety, as it allows for proactive risk mitigation even when dealing with novel or less-common reagents.

The primary hazards are associated with its halogenated nature (chloro-, iodo-) and its phenolic structure. Upon combustion or decomposition, it can release highly toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and hydrogen iodide.[3] Like many substituted phenols, it should be treated as harmful if swallowed, inhaled, or absorbed through the skin, and is expected to be a skin and eye irritant.[4][5][6] Furthermore, halogenated organic compounds are often toxic to aquatic life with long-lasting effects, making environmental containment a critical priority.[5]

Hazard Category Anticipated Risk Rationale / Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic.[3][5][7]Structurally similar to other aminophenols and chlorophenols classified as Category 3 or 4 toxins.
Skin Corrosion / Irritation Causes skin irritation; potentially severe.[4][5]Phenolic compounds are known irritants. Halogenation can enhance this effect.
Eye Damage / Irritation Causes serious eye irritation or damage.[5][6][7]Common hazard for this class of chemicals.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[5]Halogenated aromatics are often persistent and ecotoxic. Release to drains is prohibited.
Combustion Products Highly toxic and corrosive gases (HCl, HI, NOx).[3]Thermal decomposition will liberate the constituent halogen and nitrogen atoms as hazardous fumes.
Chemical Reactivity Incompatible with strong oxidizing agents.[3][6]The amino group can be readily oxidized, leading to potentially vigorous or explosive reactions.

The Core Principle: Segregation and Professional Disposal

Due to its hazardous characteristics, This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. [8][9][10] Under no circumstances should this chemical or its solutions be poured down the sanitary sewer or placed in general solid waste.[8][10] The primary disposal pathway involves collection and management by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

In-laboratory treatment of halogenated organic compounds is strongly discouraged.[11] Attempting to neutralize or degrade this compound without validated procedures and proper equipment can lead to the generation of unknown, potentially more hazardous byproducts and presents an unacceptable safety risk.

The workflow for proper disposal is a systematic process designed to ensure safety and compliance from the moment waste is generated to its final collection.

cluster_0 Waste Generation (In Fume Hood) cluster_1 Segregation & Containerization cluster_2 Storage & Documentation cluster_3 Final Disposal A Experiment Complete B Identify all waste streams: - Pure/Excess Reagent - Reaction Mixtures - Contaminated Solvents - Contaminated Labware A->B C Select Compatible Container (e.g., Glass, HDPE) B->C D Affix 'Hazardous Waste' Label BEFORE adding waste C->D E Transfer waste into container (Use funnel, avoid spills) D->E F Segregate as 'Halogenated Organic Waste' E->F G Keep container closed (No funnels left in opening) F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Maintain accurate log on Waste Manifest H->I J Submit online Waste Pickup Request to EHS I->J K EHS collects, transports, and disposes of waste J->K

Caption: Waste Management Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides the detailed actions required for safely managing waste containing this compound.

Part A: Waste Identification and Segregation
  • Identify Waste Streams: At the point of generation (typically within a chemical fume hood), identify all materials contaminated with this compound. This includes:

    • Unused or excess solid chemical.

    • Solutions and reaction mixtures containing the compound.

    • Spent solvents used to rinse contaminated glassware.

    • Contaminated consumables such as pipette tips, weighing paper, gloves, and absorbent pads.

  • Segregate Waste: This compound must be segregated as Halogenated Organic Waste .[9][12] Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste streams. Proper segregation is crucial for safe transport and disposal and is often a regulatory requirement.[10][13]

cluster_0 Decision Logic cluster_1 Waste Streams Start Waste Generated is_halogenated Does it contain F, Cl, Br, or I? Start->is_halogenated is_solid Is it solid or liquid? is_halogenated->is_solid Yes is_aqueous Is the solvent water? is_halogenated->is_aqueous No Halogenated_Solid Halogenated Solid Waste is_solid->Halogenated_Solid Solid Halogenated_Liquid Halogenated Liquid Waste is_solid->Halogenated_Liquid Liquid Non_Halogenated Non-Halogenated Organic Waste is_aqueous->Non_Halogenated No Aqueous Aqueous Waste is_aqueous->Aqueous Yes

Caption: Decision diagram for chemical waste segregation.

Part B: Containerization and Labeling
  • Select a Compatible Container:

    • For solid waste and contaminated consumables, use a puncture-resistant container, such as a pail or a sturdy box lined with a clear plastic bag.[10]

    • For liquid waste (solutions, solvent rinsates), use a chemically resistant container with a tight-fitting screw cap, such as a glass bottle or a high-density polyethylene (HDPE) carboy.[9][10]

    • Ensure the container is clean and dry before use. Never use a container that previously held an incompatible chemical (e.g., a strong oxidizing agent).[14]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label, available from your EHS department, to the container.[15]

    • Clearly write all required information on the label, including:

      • The full chemical name: "this compound".

      • The names of any other components in the waste mixture (e.g., solvents like Methylene Chloride, Methanol).

      • The approximate percentage of each component.

      • The date accumulation started.

      • The relevant hazard characteristics (e.g., Toxic, Irritant).

Part C: Accumulation and Storage
  • Transfer Waste Safely: Conduct all waste transfers inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5][9]

  • Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[10][13] Do not leave funnels in the opening of liquid waste containers. This is a common regulatory violation and safety hazard.

  • Store in a Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[13] This area should be clearly marked, away from general traffic, and provide secondary containment to capture any potential leaks.

  • Maintain Records: If required by your institution, maintain a log sheet or manifest for the waste container, recording each addition of waste.[15]

Part D: Arranging for Final Disposal
  • Request Pickup: Once the container is full or you are finished generating this type of waste, complete a chemical waste pickup request form as required by your EHS department.[13][15] This is typically done through an online system.

  • Provide Accurate Information: Ensure all information on the pickup request is accurate and matches the container label. This is critical for the safety of the waste handling personnel and for regulatory compliance.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely.

  • For Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE: double nitrile gloves, safety goggles, and a lab coat.[9]

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb large amounts of liquid.

    • Carefully sweep or scoop the absorbed material into a designated container for halogenated solid waste.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

    • Report the incident to your supervisor.

  • For Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the area.

    • Provide EHS responders with the Safety Data Sheet (SDS) or information on the spilled material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.